Product packaging for Derrisisoflavone I(Cat. No.:)

Derrisisoflavone I

Cat. No.: B13430996
M. Wt: 450.5 g/mol
InChI Key: KPCKJJAGWJIIFY-UHFFFAOYSA-N
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Description

Derrisisoflavone I is a prenylated isoflavone sourced from Derris scandens (Roxb.) Benth., a plant used in traditional medicine. This compound is of significant interest in biochemical and pharmacological research due to its multifaceted biological activities. Research indicates that this compound exhibits potent anti-inflammatory properties by acting as a dual inhibitor of key inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . Studies also highlight its potential for anticancer research, where it has demonstrated in vitro antiproliferative effects against various human cancer cell lines . Furthermore, investigations into its estrogenic activity show that it can modulate gene expression related to estrogen and androgen receptors in cell-based models, suggesting value in hormonal pathway research . As a member of the isoflavone family, it shares a structural framework that is a prominent focus in medicinal chemistry for the development of novel therapeutic agents . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H26O7 B13430996 Derrisisoflavone I

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H26O7

Molecular Weight

450.5 g/mol

IUPAC Name

3-(3,4-dihydroxyphenyl)-5-hydroxy-8-(2-methoxypropan-2-yl)-6-(3-methylbut-2-enyl)furo[2,3-h]chromen-4-one

InChI

InChI=1S/C26H26O7/c1-13(2)6-8-15-22(29)21-23(30)17(14-7-9-18(27)19(28)10-14)12-32-25(21)16-11-20(33-24(15)16)26(3,4)31-5/h6-7,9-12,27-29H,8H2,1-5H3

InChI Key

KPCKJJAGWJIIFY-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C2=C(C3=C1OC(=C3)C(C)(C)OC)OC=C(C2=O)C4=CC(=C(C=C4)O)O)O)C

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Natural Sources of Derrisisoflavone I

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Derrisisoflavone I is a prenylated isoflavone, a class of secondary metabolites known for their structural diversity and potential biological activities. Isoflavonoids from the Derris genus, to which this compound belongs, have been associated with a range of activities, including antioxidant and cytotoxic effects. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed experimental protocols for its isolation and quantification, and visual workflows for key processes, intended for researchers, scientists, and professionals in the field of drug development.

Primary Natural Source

The principal documented natural source of this compound is the plant Derris robusta. This species, belonging to the Leguminosae family, is found in tropical and subtropical regions of Asia. Specifically, this compound has been successfully isolated from the twigs and leaves of this plant. While the Derris genus is a rich source of various isoflavonoids, Derris robusta is the specific species confirmed to produce this compound.

Quantitative Analysis

Direct quantification of this compound as a percentage of dry weight in Derris robusta has not been extensively reported. However, the isolation yield from a documented extraction process provides valuable quantitative insight. The following table summarizes the data from the primary study that successfully isolated the compound.

Plant MaterialInitial MassExtraction & Isolation MethodCrude Extract YieldFinal Yield of this compoundSource
Air-dried and powdered twigs and leaves of Derris robusta12.0 kg95:5 Ethanol-Water extraction followed by silica gel column chromatography~870 gIsolated and structurally elucidated (specific final mass not detailed in abstract)

Experimental Protocols

Extraction and Isolation of this compound from Derris robusta

The following protocol is based on the methodology reported for the successful isolation of this compound.

a) Plant Material Preparation and Extraction:

  • Obtain twigs and leaves of Derris robusta.

  • Air-dry the plant material to remove moisture.

  • Powder the dried material to increase the surface area for solvent extraction.

  • Macerate the powdered plant material (12.0 kg) in an ethanol-water solution (95:5, v/v) at room temperature. The extraction is typically repeated multiple times (e.g., 3 times with 20 L of solvent, each for 4 days) to ensure maximum yield.

  • Combine the filtrates from all extraction cycles.

b) Concentration and Fractionation:

  • Concentrate the combined filtrates under reduced pressure to remove the solvent, yielding a crude extract (approx. 870 g).

  • Subject the crude extract to silica gel column chromatography for fractionation.

  • Elute the column with a solvent gradient of increasing acetone in petroleum ether. This separates the crude extract into fractions based on polarity.

  • Collect the fractions and monitor them using techniques like Thin Layer Chromatography (TLC) to identify those containing the target compound.

c) Purification and Identification:

  • Further purify the fractions containing this compound using repeated chromatographic techniques (e.g., Sephadex LH-20, preparative HPLC) until the compound is isolated in a pure form.

  • Elucidate the structure and confirm the identity of this compound using extensive spectroscopic analyses, including 1H NMR, 13C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

General Protocol for Quantification by HPLC-UV

While a specific validated HPLC-UV method for this compound is not detailed in the search results, a general and robust method for isoflavone quantification can be adapted.

a) Preparation of Standards and Samples:

  • Standard Preparation: Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or acetonitrile). Create a series of dilutions to generate a calibration curve (e.g., 1 to 100 µg/mL).

  • Sample Preparation: Accurately weigh the powdered plant material or extract. Extract the isoflavones using a solvent such as an aqueous acetonitrile or methanol solution, potentially with sonication to improve efficiency. Centrifuge the mixture and filter the supernatant through a 0.45-µm filter before injection.

b) Chromatographic Conditions:

  • HPLC System: A standard High-Performance Liquid Chromatography system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column is typically used for isoflavone separation (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using two solvents is common.

    • Solvent A: Water with a small amount of acid (e.g., 0.1% formic or acetic acid) to improve peak shape.

    • Solvent B: Acetonitrile or methanol.

  • Elution Gradient: A typical gradient might start with a low percentage of Solvent B, increasing linearly over 20-30 minutes to elute compounds of increasing hydrophobicity.

  • Flow Rate: Approximately 1.0 mL/min.

  • Detection: Monitor the eluent at the maximum absorbance wavelength (λmax) for this compound, which is around 263 nm.

c) Data Analysis:

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the pure standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations: Pathways and Workflows

General Isoflavonoid Biosynthesis Pathway

The following diagram illustrates the core biochemical pathway leading to the formation of isoflavones. This compound is a downstream, modified product of this pathway, involving steps like prenylation.

Isoflavonoid_Biosynthesis cluster_phenylpropanoid Core Phenylpropanoid Pathway cluster_flavonoid Flavonoid/Isoflavonoid Branch p1 L-Phenylalanine p2 Cinnamic Acid p1->p2 PAL p3 p-Coumaric Acid p2->p3 C4H p4 p-Coumaroyl-CoA p3->p4 4CL f1 Naringenin Chalcone p4->f1 CHS f2 Naringenin (A Flavanone) f1->f2 CHI f3 2-Hydroxyisoflavanone f2->f3 IFS (Key Step) f4 Genistein / Daidzein (Isoflavones) f3->f4 HID f5 Prenylated Isoflavonoids (e.g., this compound) f4->f5 Prenyltransferases, etc.

Caption: Generalized biosynthetic pathway of isoflavonoids from L-Phenylalanine.

Experimental Workflow: Extraction and Isolation

This diagram outlines the sequential process for isolating this compound from its natural source.

Extraction_Workflow start Powdered Derris robusta (Twigs & Leaves) proc1 Maceration with 95% Ethanol start->proc1 proc2 Filtration & Concentration (Reduced Pressure) proc1->proc2 intermediate Crude Plant Extract proc2->intermediate proc3 Silica Gel Column Chromatography (Acetone/Petroleum Ether Gradient) intermediate->proc3 proc4 Fraction Collection & Further Purification proc3->proc4 end Pure this compound proc4->end

Caption: Workflow for the extraction and isolation of this compound.

Logical Workflow: HPLC-UV Quantification

This flowchart shows the logical steps involved in quantifying the amount of this compound in a prepared sample.

Quantification_Workflow cluster_hplc HPLC System input1 Prepared Plant Sample proc1 Injection into HPLC input1->proc1 input2 This compound Standard (Calibration Curve) output2 Final Concentration (mg/g of extract) input2->output2 proc2 Separation on C18 Column proc1->proc2 proc3 UV Detection (λmax ≈ 263 nm) proc2->proc3 output1 Chromatographic Data (Peak Area & Retention Time) proc3->output1 output1->output2

The Discovery and Characterization of Derrisisoflavone I from Derris robusta: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of Derrisisoflavone I, a prenylated isoflavonoid found in the plant species Derris robusta. This document details the experimental protocols utilized in its initial identification and presents key quantitative data for reference.

Introduction

Derris robusta, a member of the Leguminosae family, is a known source of diverse phytochemicals, particularly flavonoids and isoflavonoids. These compounds have garnered significant interest in the scientific community for their potential biological activities. As part of ongoing efforts to explore natural product libraries for drug discovery, the phytochemical investigation of the twigs and leaves of Derris robusta led to the isolation and characterization of several novel compounds, including this compound.[1] This guide focuses specifically on the technical details surrounding the discovery of this compound.

Isolation and Purification of this compound

The isolation of this compound from Derris robusta involves a multi-step process of extraction and chromatography. The general workflow is outlined below.

Experimental Workflow

experimental_workflow plant_material Air-dried, powdered twigs and leaves of Derris robusta extraction Extraction with 95% Ethanol (3x, 3h each) plant_material->extraction Plant Material concentration Concentration under reduced pressure extraction->concentration Crude Extract suspension Suspension in H2O concentration->suspension partition Partition with EtOAc suspension->partition Aqueous Suspension hplc Preparative HPLC partition->hplc EtOAc Extract isolation Isolation of this compound hplc->isolation Purified Compound

Caption: General experimental workflow for the isolation of this compound.

Detailed Experimental Protocols

Plant Material: The twigs and leaves of Derris robusta were collected, air-dried, and powdered prior to extraction.

Extraction and Fractionation:

  • The powdered plant material was extracted three times with 95% ethanol, with each extraction lasting three hours.

  • The resulting ethanol extracts were combined and concentrated under reduced pressure to yield a crude extract.

  • This crude extract was then suspended in water and partitioned with ethyl acetate (EtOAc).

  • The ethyl acetate fraction, containing the compounds of interest, was concentrated to dryness.

Isolation: The dried ethyl acetate extract was subjected to preparative High-Performance Liquid Chromatography (HPLC) for the final purification of this compound.

Structural Elucidation of this compound

The structure of this compound was determined through extensive spectroscopic analysis.

Quantitative Data and Spectroscopic Analysis

The key quantitative and spectroscopic data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₂₆H₂₆O₇
HRESIMS m/z 449.1608 [M-H]⁻ (calculated for C₂₆H₂₅O₇, 449.1606)
UV (MeOH) λₘₐₓ (nm) 268, 297 (sh), 359
¹H NMR (500 MHz, CD₃OD) See Table 2 for detailed assignments
¹³C NMR (125 MHz, CD₃OD) See Table 2 for detailed assignments

Table 1: Physicochemical and Spectroscopic Data for this compound.[1]

The isoflavone skeleton of this compound was suggested by its UV absorption maxima.[1] The molecular formula was established through High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The precise structure and the positions of various functional groups were determined by one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including Heteronuclear Multiple Bond Correlation (HMBC) experiments.[1]

The NMR spectroscopic data for this compound were found to be very similar to that of a related compound, Derrisisoflavone H, which was also isolated from the same plant.[1] The key difference was identified as the switch in the positions of a prenyl group and a furan ring on the A-ring of the isoflavone core. These positions were confirmed through HMBC correlations.[1]

¹H and ¹³C NMR Spectroscopic Data
PositionδC (ppm)δH (ppm, J in Hz)
2155.68.17 (s)
3123.7-
4177.1-
5154.6-
6109.8-
7163.7-
8113.8-
9147.7-
10115.9-
1'124.2-
2'116.17.05 (br. s)
3'146.4-
4'145.9-
5'115.56.87 (br. d, 8.0)
6'120.36.78 (d, 8.0)
1''22.83.48 (d, 7.3)
2''123.85.28 (t, 7.3)
3''132.4-
4''26.01.83 (s)
5''18.01.72 (s)
1'''129.57.07 (s)
2'''145.8-
3'''78.9-
4'''25.11.48 (s)
5'''27.01.43 (s)
3'''-OMe50.13.21 (s)
5-OH-13.21 (s)

Table 2: ¹H and ¹³C NMR Data for this compound in CD₃OD.[1]

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the cited literature regarding the biological activities and associated signaling pathways of this compound. However, other isoflavones isolated from Derris robusta have been investigated for their potential biological effects. For instance, some isoflavones from this plant have been identified as potential inhibitors of α-glucosidase.

Further research is required to determine the specific biological functions of this compound and to elucidate any potential mechanisms of action or signaling pathways it may modulate.

Logical Relationship for Future Investigation

logical_relationship Derrisisoflavone_I This compound Bioassays Biological Assays (e.g., enzyme inhibition, cytotoxicity) Derrisisoflavone_I->Bioassays Screening Active_Compound Identification of Biological Activity Bioassays->Active_Compound Target_Identification Target Identification and Validation Active_Compound->Target_Identification Pathway_Analysis Signaling Pathway Analysis Target_Identification->Pathway_Analysis Lead_Compound Potential as a Lead Compound for Drug Development Pathway_Analysis->Lead_Compound

References

An In-depth Technical Guide to the Biosynthesis Pathway of Prenylated Isoflavones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of prenylated isoflavones, a class of plant secondary metabolites with significant pharmacological interest. Prenylation, the addition of a lipophilic prenyl group to the isoflavone core, often enhances biological activity, including antimicrobial and anticancer properties. This document details the complete biosynthetic pathway, presents key quantitative data, outlines detailed experimental protocols, and provides visual diagrams to facilitate understanding.

Core Biosynthesis Pathway of Isoflavones

Isoflavones are synthesized via a branch of the general phenylpropanoid pathway, which is prevalent in plants, particularly in the Leguminosae family. The pathway begins with the amino acid L-phenylalanine and proceeds through several enzymatic steps to produce the core isoflavone skeletons, such as daidzein and genistein.

The key steps are as follows:

  • Phenylpropanoid Pathway: L-phenylalanine is converted to p-Coumaroyl-CoA through the sequential action of Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).

  • Chalcone Synthesis: Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin chalcone.

  • Flavanone Formation: Chalcone isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, a key flavanone intermediate.

  • Entry into Isoflavonoid Pathway: The committed step in isoflavone biosynthesis is catalyzed by isoflavone synthase (IFS), a cytochrome P450 enzyme. IFS hydroxylates and rearranges the B-ring of the flavanone substrate from position 2 to position 3, forming a 2-hydroxyisoflavanone intermediate.

  • Dehydration: The unstable 2-hydroxyisoflavanone is then dehydrated, either spontaneously or by the action of a 2-hydroxyisoflavanone dehydratase (HID), to yield the stable isoflavone core, such as genistein (from naringenin) or daidzein.

Isoflavone_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid/Isoflavonoid Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL NaringeninChalcone Naringenin Chalcone CouCoA->NaringeninChalcone CHS MalonylCoA 3x Malonyl-CoA Naringenin (2S)-Naringenin NaringeninChalcone->Naringenin CHI HydroxyIsoflavanone 2-Hydroxyisoflavanone Naringenin->HydroxyIsoflavanone IFS Genistein Genistein HydroxyIsoflavanone->Genistein HID

Caption: Core biosynthesis pathway from L-Phenylalanine to the isoflavone Genistein.

Prenylation of Isoflavones: The Key Modification Step

The structural diversity and enhanced bioactivity of many isoflavones arise from prenylation. This reaction involves the covalent attachment of a five-carbon dimethylallyl group, or longer isoprenoid chains, from a prenyl diphosphate donor, typically dimethylallyl diphosphate (DMAPP), to the aromatic isoflavone backbone.

This crucial step is catalyzed by a class of enzymes known as prenyltransferases (PTs) . These enzymes are often membrane-bound and exhibit high regio- and substrate-specificity, meaning they attach the prenyl group to a specific position on a specific isoflavone.[1] For example, different PTs can modify the A-ring or B-ring of genistein at positions like C-6, C-8, or C-3'.[2][3] This specificity is a key determinant of the final structure and function of the resulting natural product.

Prenylation_Pathway cluster_prenylation Isoflavone Prenylation Isoflavone Isoflavone (e.g., Genistein) Prenyltransferase Prenyltransferase (PT) DMAPP DMAPP (Prenyl Donor) DMAPP->Prenyltransferase PrenylatedIsoflavone Prenylated Isoflavone (e.g., Wighteone, Isowighteone) Prenyltransferase->PrenylatedIsoflavone

Caption: The enzymatic prenylation of an isoflavone core by a prenyltransferase.

Quantitative Data on Isoflavone Prenyltransferases

The efficiency and specificity of prenylation are determined by the kinetic properties of the prenyltransferase enzymes. This data is critical for applications in metabolic engineering and synthetic biology. Below is a summary of characterized isoflavone-specific prenyltransferases from various plant sources.

Enzyme NameSource PlantSubstrate(s)Product(s)Apparent K_m (DMAPP)Apparent K_m (Isoflavone)Optimal pHReference(s)
SfG6DT Sophora flavescensGenistein6-prenylgenistein99 µM55 µM (Genistein)8.0 - 10.0[3]
LaPT1 Lupinus albusGenistein, 2'-hydroxygenisteinIsowighteone (3'-prenylgenistein)~140 µM21 µM (Genistein)7.0[1][4]
LaG6DT1/2 Lupinus albusGenisteinWighteone (6-prenylgenistein)Not ReportedNot ReportedNot Reported[2]
GmG4DT Glycine max (Soybean)(-)-Glycinol4-dimethylallylglycinol150 µM68 µM ((-)-Glycinol)Not Reported[5]
GmG2DT Glycine max (Soybean)(-)-Glycinol2-dimethylallylglycinol121 µM183 µM ((-)-Glycinol)Not Reported[5][6]

Note: (-)-Glycinol is a pterocarpan, a class of isoflavonoids, and its prenylation is a key step in the biosynthesis of glyceollin phytoalexins in soybean.

Experimental Protocols

Investigating the biosynthesis of prenylated isoflavones requires a combination of metabolite analysis, enzyme assays, and gene expression studies. The following sections provide detailed methodologies for key experiments.

Protocol for Extraction of Isoflavones from Plant Material

This protocol describes a general method for extracting isoflavones from plant tissues (e.g., roots, seeds) for subsequent analysis.

  • Sample Preparation: Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize (freeze-dry) the tissue to a constant weight and then grind into a fine powder using a mortar and pestle or a ball mill.

  • Solvent Extraction:

    • Weigh approximately 100 mg of the dried powder into a 2 mL microcentrifuge tube.

    • Add 1.5 mL of 80% methanol (or another suitable solvent like acetonitrile/water) containing an appropriate internal standard (e.g., formononetin).[7]

    • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature to enhance cell disruption and extraction efficiency.

  • Centrifugation: Centrifuge the sample at 13,000 x g for 15 minutes at 4°C to pellet solid debris.

  • Collection and Filtration: Carefully transfer the supernatant to a new tube. For HPLC analysis, filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Storage: Store the extracts at -20°C until analysis to prevent degradation.

Protocol for HPLC Analysis of Prenylated Isoflavones

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometer (MS) is the standard method for separating and quantifying isoflavones.[8][9]

  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a binary pump, an autosampler, a column oven, and a DAD or MS detector.

  • Mobile Phase:

    • Solvent A: 0.1% Acetic Acid or 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Elution Program: A typical gradient can be programmed as follows (flow rate: 1.0 mL/min; column temperature: 35°C):[10]

    • 0-5 min: 15% B

    • 5-25 min: Linear gradient from 15% to 30% B

    • 25-30 min: Linear gradient from 30% to 50% B

    • 30-35 min: Hold at 50% B

    • 35-40 min: Return to 15% B (re-equilibration)

  • Injection and Detection:

    • Inject 10-20 µL of the filtered extract.

    • Monitor the elution profile at a specific wavelength (e.g., 260 nm) or scan a range (e.g., 200-400 nm) with the DAD.[10] For MS detection, use electrospray ionization (ESI) in either positive or negative mode.

  • Quantification: Create a standard curve using authentic standards of the target prenylated isoflavones. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Protocol for In Vitro Prenyltransferase Activity Assay

This assay measures the activity of a specific prenyltransferase enzyme, often expressed heterologously in yeast and isolated as a microsomal fraction.[1][3]

  • Enzyme Preparation: Prepare a microsomal fraction from yeast cells expressing the target prenyltransferase gene. Quantify the total protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).

  • Reaction Mixture Preparation: In a 1.5 mL microcentrifuge tube, prepare a final reaction volume of 100-200 µL containing:

    • MOPS or Tris-HCl buffer (25-50 mM, pH 7.0-8.0).

    • MgCl₂ (5-10 mM).[11]

    • Dithiothreitol (DTT) (1 mM).

    • Isoflavone substrate (e.g., 100 µM Genistein dissolved in DMSO).

    • Prenyl donor (e.g., 400 µM DMAPP).

    • Microsomal protein (10-50 µg).

  • Enzyme Reaction:

    • Pre-incubate the mixture (without enzyme) at 30°C for 5 minutes.

    • Initiate the reaction by adding the microsomal protein preparation.

    • Incubate at 30°C for 30-60 minutes.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding an equal volume of methanol or ethyl acetate.

    • Vortex thoroughly and then centrifuge at high speed for 10 minutes.

  • Analysis: Analyze the supernatant for the formation of the prenylated product using the HPLC method described in Protocol 4.2. The activity can be calculated based on the amount of product formed per unit time per mg of protein.

Protocol for qRT-PCR Analysis of Biosynthesis Gene Expression

Quantitative Real-Time PCR (qRT-PCR) is used to measure the transcript levels of genes encoding biosynthetic enzymes (e.g., IFS, PTs), providing insight into the regulation of the pathway.[12]

  • RNA Isolation: Extract total RNA from 50-100 mg of frozen, ground plant tissue using a commercial plant RNA extraction kit or a TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers, following the manufacturer's protocol.

  • Primer Design: Design gene-specific primers for the target genes (IFS, specific PTs) and at least one stable reference (housekeeping) gene (e.g., Actin, Tubulin). Primers should typically amplify a product of 100-200 bp.

  • qPCR Reaction: Set up the qPCR reaction in a 10-20 µL volume containing:

    • SYBR Green qPCR Master Mix.

    • Forward and Reverse Primers (final concentration ~0.2-0.5 µM each).

    • Diluted cDNA template.

    • Nuclease-free water.

  • Thermocycling: Perform the reaction on a qPCR instrument with a typical program:

    • Initial denaturation: 95°C for 5-10 min.

    • 40 cycles of: 95°C for 15 sec, 60°C for 1 min.

    • Melt curve analysis to verify product specificity.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the expression of the reference gene.[13]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the identification and quantification of prenylated isoflavones and the analysis of their biosynthetic genes.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_metabolite Metabolite Analysis cluster_gene Gene Expression Analysis PlantMaterial Plant Tissue (e.g., Roots, Seeds) Grinding Freeze & Grind PlantMaterial->Grinding Extraction Solvent Extraction (Protocol 4.1) Grinding->Extraction RNA_Extraction Total RNA Extraction Grinding->RNA_Extraction HPLC HPLC-DAD/MS Analysis (Protocol 4.2) Extraction->HPLC Quantification Quantification & Identification HPLC->Quantification cDNA_Synth cDNA Synthesis RNA_Extraction->cDNA_Synth qPCR qRT-PCR (Protocol 4.4) cDNA_Synth->qPCR Expression Relative Gene Expression Analysis qPCR->Expression

Caption: Integrated workflow for analyzing prenylated isoflavones and their biosynthetic genes.

References

Bioactivity Screening of Derrisisoflavone I: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derrisisoflavone I, a prenylated isoflavone isolated from the plant Derris scandens, has emerged as a compound of significant interest in the field of drug discovery. Its diverse biological activities, ranging from anti-inflammatory to estrogenic effects, underscore its potential as a lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the bioactivity screening of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

I. Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties by modulating key inflammatory pathways. Studies have shown its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, and to suppress the expression of several inflammatory genes in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Quantitative Data: Inhibition of Nitric Oxide Production

While a precise IC50 value for the inhibition of nitric oxide production by this compound is not yet definitively established in the reviewed literature, its inhibitory activity has been compared to other isoflavones. The order of NO production inhibition was found to be: genistein > lupalbigenin > derrisisoflavone A > 6,8-diprenylgenistein > genistein-7-O-[α-rhamnopyranosyl-(1 → 6)]-β-glucopyranoside[1][2]. This indicates that this compound is a potent inhibitor of NO production, though slightly less so than genistein and lupalbigenin.

Gene Expression Analysis

This compound significantly suppresses the upregulation of lipopolysaccharide (LPS)-induced inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-6 (IL-6)[1][2].

Experimental Protocol: Nitric Oxide Inhibition Assay in RAW 264.7 Cells

1. Cell Culture:

  • Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Treatment:

  • Seed the cells in a 96-well plate at a suitable density.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response. Include a positive control (LPS only) and a negative control (media only).

3. Nitrite Quantification (Griess Assay):

  • After 24 hours of incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate the mixture at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration, which is an indicator of NO production, by comparing the absorbance to a standard curve of sodium nitrite.

4. Data Analysis:

  • Determine the percentage of inhibition of NO production for each concentration of this compound compared to the LPS-stimulated control.

  • Calculate the IC50 value, the concentration of this compound that inhibits 50% of NO production, using a dose-response curve.

Signaling Pathway: NF-κB in LPS-Induced Inflammation

The anti-inflammatory effects of this compound are mediated, in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In LPS-stimulated macrophages, LPS binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes like iNOS, COX-2, and IL-6, thereby inducing their transcription. This compound is believed to interfere with this pathway, preventing the nuclear translocation of NF-κB and subsequent gene expression.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p50/p65) IkBa->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation NFkB_nuc NF-κB Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6) NFkB_nuc->Pro_inflammatory_Genes Transcription Derrisisoflavone_I This compound Derrisisoflavone_I->IKK Inhibition

Caption: NF-κB signaling pathway in LPS-induced inflammation and the inhibitory point of this compound.

II. Estrogenic Activity

This compound exhibits estrogenic activity, as demonstrated by its ability to promote the proliferation of human breast cancer cells (MCF-7) and modulate the expression of estrogen-related genes.

Quantitative Data: MCF-7 Cell Proliferation

In an MCF-7 cell proliferation assay, this compound at a concentration of 1 µM induced a relative cell proliferation of 83.17% compared to the 100% proliferation induced by 0.1 nM 17β-estradiol (E2), a potent natural estrogen. This indicates a significant estrogenic effect.

Gene Expression Analysis

This compound has been shown to significantly suppress the gene expression of the human androgen receptor.

Experimental Protocol: MCF-7 Cell Proliferation Assay

1. Cell Culture:

  • Maintain MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum, 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

2. Hormone Deprivation:

  • Before the assay, switch the cells to a phenol red-free EMEM supplemented with charcoal-stripped FBS for at least 72 hours to deprive them of exogenous estrogens.

3. Treatment:

  • Seed the hormone-deprived MCF-7 cells in a 96-well plate.

  • Treat the cells with various concentrations of this compound. Include a positive control (e.g., 17β-estradiol) and a vehicle control (e.g., DMSO).

4. Proliferation Assessment (e.g., using Sulforhodamine B - SRB assay):

  • After a 6-day incubation period, fix the cells with trichloroacetic acid (TCA).

  • Stain the fixed cells with Sulforhodamine B (SRB) dye.

  • Wash away the unbound dye and solubilize the protein-bound dye with a Tris-base solution.

  • Measure the absorbance at 515 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell proliferation relative to the vehicle control.

  • Determine the relative proliferative effect (RPE) by comparing the maximal proliferation induced by this compound to that of 17β-estradiol.

Signaling Pathway: Estrogen Receptor-Mediated Cell Proliferation

The estrogenic activity of this compound is mediated through its interaction with estrogen receptors (ERs), primarily ERα in MCF-7 cells. Upon binding of this compound to ERα, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the activated ERα complex binds to estrogen response elements (EREs) in the promoter regions of target genes, leading to the transcription of genes involved in cell cycle progression and proliferation, such as cyclin D1 and c-myc.

Estrogen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Derrisisoflavone_I This compound ERa_inactive ERα (inactive) Derrisisoflavone_I->ERa_inactive Binding ERa_active ERα (active dimer) ERa_inactive->ERa_active Dimerization Nucleus Nucleus ERa_active->Nucleus Translocation ERE Estrogen Response Element (ERE) ERa_active->ERE Binding Cell_Proliferation_Genes Cell Proliferation Genes (e.g., Cyclin D1, c-myc) ERE->Cell_Proliferation_Genes Transcription Cell_Proliferation Cell Proliferation Cell_Proliferation_Genes->Cell_Proliferation Leads to

Caption: Estrogen receptor signaling pathway in MCF-7 cells activated by this compound.

III. Other Bioactivities

Preliminary studies and the known activities of related isoflavones suggest that this compound may possess other valuable bioactivities, including enzyme inhibition, anti-cancer, and antioxidant effects.

Enzyme Inhibition

This compound has been identified as an inhibitor of phosphodiesterase 5 (PDE5), an enzyme involved in the regulation of blood flow.

  • IC50 Value: 9 µM[3]

Anti-Cancer and Antioxidant Activities

While specific IC50 values for this compound against various cancer cell lines and in standard antioxidant assays (e.g., DPPH, ABTS) are not yet widely reported, isoflavones isolated from Derris scandens have shown anti-proliferative effects against cancer cells and possess antioxidant properties[4][5]. Further investigation is warranted to quantify these activities for this compound specifically.

IV. Summary of Quantitative Data

BioactivityAssayCell Line/SystemKey ParameterValue/Result
Anti-inflammatory Nitric Oxide (NO) InhibitionRAW 264.7Inhibition OrderGenistein > Lupalbigenin > This compound > 6,8-Diprenylgenistein > Genistein-7-O-glycoside[1][2]
Gene ExpressionRAW 264.7EffectSignificant suppression of LPS-induced iNOS, COX-2, and IL-6 expression[1][2]
Estrogenic Cell ProliferationMCF-7Relative Proliferation83.17% proliferation relative to 17β-estradiol (at 1 µM)
Gene Expression-EffectSignificant suppression of human androgen receptor gene expression
Enzyme Inhibition Phosphodiesterase 5 (PDE5) Inhibition-IC509 µM[3]

Conclusion

This compound is a promising natural compound with a multifaceted bioactivity profile. Its potent anti-inflammatory and estrogenic effects, coupled with its potential as an enzyme inhibitor, make it a strong candidate for further preclinical and clinical investigation. The detailed protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this intriguing isoflavone. Future research should focus on elucidating the precise molecular mechanisms of action, determining specific IC50 values for its various activities, and evaluating its efficacy and safety in in vivo models.

References

Potential Therapeutic Targets of Derrisisoflavone I: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: Derrisisoflavone I, a prenylated isoflavone isolated from Derris robusta, belongs to a class of compounds that have demonstrated significant therapeutic potential, particularly in the realms of anti-inflammatory and anticancer activities. While direct experimental data on the bioactivity of this compound is not yet available in published literature, this guide synthesizes the current understanding of closely related isoflavones from the Derris genus to elucidate its probable therapeutic targets and mechanisms of action. This document provides a comprehensive overview of these potential targets, summarizes relevant quantitative data, details key experimental protocols for investigation, and visualizes the implicated signaling pathways.

Introduction to this compound

This compound is a member of the isoflavonoid family, a class of naturally occurring phenolic compounds. Its chemical structure has been elucidated, but its specific biological activities remain to be reported[1][2]. However, extensive research on other isoflavones isolated from Derris species, such as Derris scandens, provides a strong foundation for predicting the therapeutic potential of this compound. These related compounds exhibit potent anti-inflammatory and cytotoxic effects, suggesting that this compound may share similar pharmacological properties and molecular targets.

Potential Therapeutic Areas and Molecular Targets

Based on the activities of structurally similar isoflavones, the primary therapeutic areas for this compound are likely to be inflammation and cancer.

Anti-inflammatory Activity

Isoflavones from Derris scandens have been shown to possess significant anti-inflammatory properties[3][4][5]. The proposed mechanism of action involves the modulation of key inflammatory mediators and signaling pathways.

Potential Molecular Targets:

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

  • Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces nitric oxide (NO), a pro-inflammatory molecule.

  • Nuclear Factor-kappa B (NF-κB): A transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for COX-2, iNOS, and various cytokines.

  • 5-Lipoxygenase (5-LOX): An enzyme involved in the synthesis of leukotrienes, another class of inflammatory mediators.

Anticancer Activity

Several isoflavones isolated from Derris scandens have demonstrated cytotoxic effects against various cancer cell lines[6][7][8]. The anticancer activity is believed to be mediated through the induction of apoptosis and the inhibition of cell proliferation.

Potential Molecular Targets:

  • PI3K/Akt/mTOR Signaling Pathway: A critical pathway that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.

  • Mitochondrial Apoptosis Pathway: Induction of apoptosis through the modulation of mitochondrial membrane potential and the release of pro-apoptotic factors.

  • Androgen Receptor (AR): Studies on Derrisisoflavone A suggest a potential role in modulating androgen receptor signaling, which is crucial in prostate cancer[9].

Quantitative Data for Related Derris Isoflavones

While specific quantitative data for this compound is unavailable, the following tables summarize the reported activities of other isoflavones from Derris species. This data provides a benchmark for the potential potency of this compound.

Table 1: Anticancer Activity of Isoflavones from Derris scandens

CompoundCell LineActivityIC50 (µM)Reference
Derriscandenon EKB (epidermoid carcinoma)Cell Viability2.7[6]
Derriscandenon ENALM-6 (leukemia)Cell Viability0.9[6]
Derriscandenon FKB (epidermoid carcinoma)Cell Viability12.9[6]
Derriscandenon B & C, Derrubone, GlyurallinKB (epidermoid carcinoma)Cell ProliferationSignificantly inhibited at 5 µM[8]

Table 2: Anti-inflammatory Activity of Isoflavones from Derris scandens

CompoundAssayFindingReference
Derrisisoflavone ANO Production InhibitionGenistein > Lupalbigenin > Derrisisoflavone A > 6,8-diprenylgenistein[5]
Derrisisoflavone AGene Expression (LPS-induced)Significantly suppressed iNOS, COX-2, IL-6, and 5-LOX[5]

Signaling Pathways

The following diagrams illustrate the key signaling pathways likely to be modulated by this compound, based on evidence from related compounds.

NF-κB Signaling Pathway in Inflammation

NF_kB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active degradation of IκB Derrisisoflavone_I This compound (Potential Inhibitor) Derrisisoflavone_I->IKK inhibits DNA DNA NFkB_active->DNA translocates to nucleus and binds to Pro_inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, IL-6) DNA->Pro_inflammatory_Genes promotes transcription of

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt/mTOR Signaling Pathway in Cancer

PI3K_Akt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Derrisisoflavone_I This compound (Potential Inhibitor) Derrisisoflavone_I->PI3K inhibits Derrisisoflavone_I->Akt inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the potential therapeutic activities of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., KB, NALM-6, MCF-7)

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Measurement of Nitric Oxide (NO) Production

This assay determines the effect of this compound on NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Culture medium

Procedure:

  • Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify NO concentration using a sodium nitrite standard curve.

Western Blot Analysis for COX-2 and iNOS Expression

This method is used to determine the effect of this compound on the protein expression of COX-2 and iNOS.

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • Lysis buffer

  • Primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat RAW 264.7 cells with this compound and/or LPS as described for the NO assay.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

NF-κB Luciferase Reporter Assay

This assay measures the effect of this compound on NF-κB transcriptional activity.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Transfection reagent

  • This compound

  • TNF-α or LPS

  • Dual-Luciferase Reporter Assay System

Procedure:

  • Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.

  • After 24 hours, treat the cells with this compound for 1 hour, followed by stimulation with TNF-α or LPS for 6-8 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Conclusion and Future Directions

This compound represents a promising yet understudied natural product. The available evidence from closely related isoflavones strongly suggests its potential as an anti-inflammatory and anticancer agent. The primary therapeutic targets are likely to be key components of the NF-κB and PI3K/Akt signaling pathways.

Future research should focus on:

  • Isolation and purification of this compound in sufficient quantities for biological testing.

  • In vitro evaluation of its cytotoxic and anti-inflammatory activities using the protocols outlined in this guide to determine its IC50 values and confirm its effects on the proposed molecular targets.

  • In vivo studies in animal models of inflammation and cancer to assess its efficacy and safety profile.

  • Structure-activity relationship (SAR) studies to identify the key structural features responsible for its biological activity and to guide the synthesis of more potent analogs.

The comprehensive investigation of this compound holds the potential to uncover a novel therapeutic lead for the development of new drugs to treat inflammatory diseases and cancer.

References

In Silico Docking of Derrisisoflavone I: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derrisisoflavone I, a member of the isoflavone family of natural products, presents a compelling scaffold for drug discovery. While direct in silico docking studies on this compound are not extensively available in the current literature, this technical guide provides a comprehensive framework based on studies of structurally similar isoflavones, such as Derrisisoflavone A, genistein, and daidzein. This document outlines potential therapeutic targets, detailed experimental protocols for molecular docking, and summarizes key quantitative data to guide future research and development. The methodologies and findings presented herein are intended to serve as a robust starting point for the computational evaluation of this compound as a potential therapeutic agent, particularly in the areas of anti-inflammatory and hormonal modulation.

Introduction

Isoflavones, a class of polyphenolic compounds found in various plants, are known for their diverse biological activities, including anti-inflammatory, antioxidant, and estrogenic effects.[1] Derrisisoflavones, isolated from plants of the Derris genus, are of particular interest due to their potential therapeutic applications. This guide focuses on the in silico molecular docking of this compound, a lesser-studied member of this family. Given the limited direct research on this compound, this paper leverages data from closely related isoflavones to predict its binding interactions with key protein targets.

The primary objectives of this guide are:

  • To identify and discuss potential protein targets for this compound based on the known activities of similar isoflavones.

  • To provide detailed, step-by-step protocols for performing in silico docking studies.

  • To present a logical workflow for drug discovery, from target identification to lead optimization.

  • To summarize available quantitative data on the binding affinities of related isoflavones to facilitate comparative analysis.

Potential Therapeutic Targets and Signaling Pathways

Based on the biological activities of related isoflavones, this compound is predicted to interact with proteins involved in inflammation and estrogen signaling.

Anti-inflammatory Targets: COX-2 and 5-LOX

Derrisisoflavone A and other isoflavones have been shown to suppress the expression of key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[2][3] These enzymes are crucial mediators in the arachidonic acid cascade, which leads to the production of pro-inflammatory prostaglandins and leukotrienes.[4][5] Therefore, COX-2 and 5-LOX represent high-priority targets for the in silico docking of this compound to evaluate its potential as an anti-inflammatory agent.

ANTI_INFLAMMATORY_PATHWAY cluster_inhibition Predicted Inhibition MEMBRANE Membrane Phospholipids PLA2 Phospholipase A2 MEMBRANE->PLA2 AA Arachidonic Acid PLA2->AA COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 PGs Prostaglandins (Inflammation) COX2->PGs LTs Leukotrienes (Inflammation) LOX5->LTs DerrisisoflavoneI This compound (Predicted) DerrisisoflavoneI->COX2 DerrisisoflavoneI->LOX5

Predicted Anti-inflammatory Mechanism of this compound.
Hormonal Modulation Target: Estrogen Receptors

Isoflavones are well-documented phytoestrogens, capable of binding to estrogen receptors (ERα and ERβ) and modulating their activity.[1] Studies on genistein and Derrisisoflavone A have demonstrated their ability to influence estrogen-related gene expression.[6][7] The structural similarity of this compound to these compounds suggests it may also interact with estrogen receptors, making ERα and ERβ important targets for docking studies to assess its potential hormonal effects.

ESTROGEN_SIGNALING_PATHWAY cluster_nucleus Nucleus DerrisisoflavoneI This compound (Predicted) ER Estrogen Receptor (ERα / ERβ) DerrisisoflavoneI->ER Binds to ERE Estrogen Response Element (DNA) ER->ERE Binds to Transcription Gene Transcription ERE->Transcription Response Cellular Response Transcription->Response

Predicted Estrogenic Signaling of this compound.

Experimental Protocols for In Silico Docking

The following protocols provide a generalized yet detailed methodology for conducting molecular docking studies of this compound with its potential protein targets.

Protein Preparation
  • Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., COX-2, 5-LOX, ERα, ERβ) from the Protein Data Bank (PDB).

  • Pre-processing: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and ions, unless they are crucial for the protein's structural integrity or catalytic activity.

  • Add Hydrogen Atoms: Add polar hydrogen atoms to the protein structure, as they are often not resolved in crystal structures.

  • Assign Charges: Assign appropriate partial charges to all atoms in the protein. The Gasteiger-Marsili method is a commonly used approach.[8]

  • Energy Minimization: Perform energy minimization on the protein structure to relieve any steric clashes and optimize the geometry. This can be done using force fields such as Amber or CHARMM.

Ligand Preparation
  • Obtain Ligand Structure: The 3D structure of this compound can be obtained from chemical databases like PubChem or generated using chemical drawing software.

  • Energy Minimization: Perform energy minimization of the ligand structure to obtain a stable conformation.

  • Assign Charges: Assign partial charges to the ligand atoms.

  • Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

Molecular Docking
  • Define the Binding Site: Identify the active site or binding pocket of the target protein. This can be determined from the location of the co-crystallized ligand in the PDB structure or by using binding site prediction tools.

  • Grid Box Generation: Generate a grid box that encompasses the defined binding site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the active site.

  • Docking Simulation: Perform the docking simulation using software such as AutoDock Vina. The software will explore different conformations and orientations of the ligand within the binding site and calculate the binding affinity for each pose.

  • Analysis of Results: Analyze the docking results to identify the best binding pose based on the binding energy and the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions.

DOCKING_WORKFLOW START Start PROTEIN_PREP Protein Preparation (PDB) START->PROTEIN_PREP LIGAND_PREP Ligand Preparation (this compound) START->LIGAND_PREP DOCKING Molecular Docking (e.g., AutoDock Vina) PROTEIN_PREP->DOCKING LIGAND_PREP->DOCKING ANALYSIS Analysis of Results (Binding Energy, Interactions) DOCKING->ANALYSIS LEAD_OPT Lead Optimization ANALYSIS->LEAD_OPT END End LEAD_OPT->END

General Workflow for In Silico Molecular Docking.

Quantitative Data Summary

While specific binding affinity data for this compound is unavailable, the following tables summarize the docking scores of related isoflavones against the proposed targets from various studies. This data can serve as a benchmark for future studies on this compound.

Table 1: Docking Scores of Isoflavones against Anti-inflammatory Targets

CompoundTarget ProteinDocking Score (kcal/mol)Reference
DaidzeinLox-2-[9]
GenisteinLox-2-[9]
FlavanoneCOX-2-9.1
CannipreneCOX-2-10.587[10]
Oroxylin ACOX-2-10.254[10]
LuteolinCOX-2-9.494[10]

Table 2: Docking Scores of Isoflavones against Estrogen Receptors

CompoundTarget ProteinDocking Score (kcal/mol)Reference
GenistinERα (1Y8X)-7.0[8]
GenistinERα (2NVU)-9.5[8]
GenistinERα (5T6P)-8.8[8]
Isoflavones (various)ERα (2IOG)-11.91 to -7.72[11]

Note: The docking scores are reported as published in the respective references. Direct comparison between different studies should be made with caution due to variations in docking software and parameters.

Conclusion and Future Directions

This technical guide provides a foundational framework for initiating in silico docking studies of this compound. By leveraging the knowledge from structurally similar isoflavones, we have identified high-potential therapeutic targets and outlined detailed methodologies for computational analysis. The provided quantitative data serves as a valuable reference for interpreting future docking results.

Future research should focus on:

  • Performing the described in silico docking studies of this compound against COX-2, 5-LOX, ERα, and ERβ.

  • Conducting molecular dynamics simulations to assess the stability of the predicted ligand-protein complexes.

  • Synthesizing or isolating this compound for in vitro validation of the computational predictions.

  • Expanding the scope of in silico screening to a broader range of protein targets to uncover novel mechanisms of action.

By following the guidelines and protocols outlined in this document, researchers can effectively explore the therapeutic potential of this compound and contribute to the development of new and effective drug candidates.

References

A Technical Guide to the Preliminary Anti-inflammatory Properties of Derrisisoflavone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Derrisisoflavone A, a prenylated isoflavone isolated from the plant Derris scandens, has emerged as a compound of interest for its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the current scientific understanding of Derrisisoflavone A's effects on key inflammatory pathways and mediators. The information presented herein is intended to support further research and development efforts in the field of inflammation-targeted therapeutics. It is important to note that in some literature, the compound of interest is referred to as Derrisisoflavone I; however, recent and prominent studies predominantly use the nomenclature Derrisisoflavone A. This guide will proceed with the latter terminology.

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory effects of Derrisisoflavone A have been primarily evaluated through in vitro studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for assessing inflammatory responses.

Table 1: Inhibitory Effects of Derrisisoflavone A on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

Inflammatory MediatorMethod of MeasurementEndpointResult
Nitric Oxide (NO)Griess AssayInhibition of NO productionDerrisisoflavone A demonstrated inhibitory activity, ranking third in potency after genistein and lupalbigenin.[1]
Inducible Nitric Oxide Synthase (iNOS)Quantitative RT-PCRSuppression of mRNA expressionSignificant suppression of LPS-induced iNOS gene expression was observed.[1]
Cyclooxygenase-2 (COX-2)Quantitative RT-PCRSuppression of mRNA expressionSignificant suppression of LPS-induced COX-2 gene expression was observed.[1]
Interleukin-6 (IL-6)Quantitative RT-PCRSuppression of mRNA expressionSignificant suppression of LPS-induced IL-6 gene expression was observed.[1]
5-Lipoxygenase (5-LOX)Quantitative RT-PCRSuppression of mRNA expressionSignificant suppression of LPS-induced 5-LOX gene expression was observed.[1]

Note: Specific IC50 values for Derrisisoflavone A are not yet available in the reviewed literature. The data is presented qualitatively based on comparative studies.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of Derrisisoflavone A's anti-inflammatory properties.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • RAW 264.7 cells are seeded in appropriate culture plates (e.g., 96-well plates for viability and NO assays, larger plates for RNA/protein extraction).

    • Cells are allowed to adhere and grow for 24 hours.

    • The culture medium is replaced with fresh medium containing various concentrations of Derrisisoflavone A or a vehicle control (e.g., DMSO).

    • After a pre-incubation period (typically 1-2 hours), cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response.

    • Control groups include untreated cells, cells treated with LPS alone, and cells treated with a positive control inhibitor.

    • Cells are incubated for a specified period depending on the assay (e.g., 24 hours for NO determination, shorter times for signaling pathway analysis).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This colorimetric assay measures the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant.

  • Procedure:

    • After the treatment period, 100 µL of cell culture supernatant is collected from each well.

    • The supernatant is mixed with an equal volume of Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • The mixture is incubated at room temperature for 10-15 minutes in the dark.

    • The absorbance is measured at approximately 540 nm using a microplate reader.

    • The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)
  • Principle: This technique is used to quantify the messenger RNA (mRNA) expression levels of specific genes, providing insight into the transcriptional regulation of inflammatory mediators.

  • Procedure:

    • RNA Extraction: Total RNA is extracted from the treated RAW 264.7 cells using a suitable RNA isolation kit (e.g., TRIzol reagent or column-based kits). The quality and quantity of the extracted RNA are assessed using spectrophotometry.

    • Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

    • Real-Time PCR: The cDNA is used as a template for PCR amplification with gene-specific primers for iNOS, COX-2, IL-6, 5-LOX, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

    • Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method, where the expression of the target gene is normalized to the housekeeping gene and compared to the control group.

Signaling Pathways and Mechanism of Action

While direct experimental evidence specifically for Derrisisoflavone A is still emerging, the anti-inflammatory effects of isoflavones are generally attributed to their ability to modulate key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases DerrisisoflavoneA Derrisisoflavone A DerrisisoflavoneA->IKK Inhibits (Hypothesized) DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6) DNA->Genes Transcription

Hypothesized Inhibition of the NF-κB Pathway by Derrisisoflavone A.
Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is another critical signaling route activated by LPS that leads to the production of inflammatory mediators.

MAPK_Modulation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates DerrisisoflavoneA Derrisisoflavone A DerrisisoflavoneA->MAPKKK Inhibits (Hypothesized) DNA DNA AP1->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Genes Transcription

Hypothesized Modulation of the MAPK Pathway by Derrisisoflavone A.

Experimental Workflow

The general workflow for investigating the anti-inflammatory properties of Derrisisoflavone A is as follows:

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Anti-inflammatory Assays cluster_analysis Data Analysis and Interpretation CellCulture RAW 264.7 Cell Culture Treatment Treatment with Derrisisoflavone A and LPS Stimulation CellCulture->Treatment NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Treatment->NO_Assay Gene_Expression Gene Expression Analysis (qRT-PCR for iNOS, COX-2, etc.) Treatment->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot for signaling proteins) Treatment->Protein_Expression Data Quantitative Data Analysis (IC50 determination, statistical analysis) NO_Assay->Data Gene_Expression->Data Protein_Expression->Data Mechanism Mechanism of Action (Elucidation of pathway inhibition) Data->Mechanism

General Workflow for Evaluating Derrisisoflavone A's Anti-inflammatory Effects.

Conclusion and Future Directions

The preliminary in vitro data strongly suggest that Derrisisoflavone A possesses significant anti-inflammatory properties, primarily through the suppression of key pro-inflammatory mediators and genes. The hypothesized mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways.

To further advance the development of Derrisisoflavone A as a potential therapeutic agent, the following areas of research are critical:

  • Quantitative Potency Determination: Elucidation of the specific IC50 values of Derrisisoflavone A for the inhibition of NO production, and iNOS, COX-2, IL-6, and 5-LOX expression is essential for a comprehensive understanding of its potency.

  • Mechanism of Action Studies: Detailed molecular studies are required to confirm the direct targets of Derrisisoflavone A within the NF-κB and MAPK pathways and to elucidate the precise mechanisms of inhibition.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models of inflammation are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of Derrisisoflavone A.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of Derrisisoflavone A analogs could lead to the identification of compounds with improved potency and drug-like properties.

This technical guide serves as a foundational resource for the scientific community to build upon in the exploration of Derrisisoflavone A as a novel anti-inflammatory agent.

References

An In-depth Technical Guide on the Estrogenic Activity of Isoflavones from Derris Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the estrogenic activity of isoflavones isolated from various Derris species, with a particular focus on Derris scandens. The document is intended for researchers, scientists, and professionals in drug development who are interested in the potential therapeutic applications of these phytoestrogens. It consolidates quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction to Derris Isoflavones and Estrogenic Activity

The genus Derris, belonging to the Fabaceae family, is a rich source of isoflavonoids, a class of phytoestrogens known for their structural similarity to 17β-estradiol. This structural resemblance allows them to bind to estrogen receptors (ERs), specifically ERα and ERβ, and modulate estrogenic signaling pathways. Such interactions can lead to a range of biological effects, making these compounds promising candidates for the development of novel therapeutics, particularly for hormone-dependent conditions. This guide delves into the scientific evidence of the estrogenic and anti-estrogenic effects of isoflavones from Derris species.

Quantitative Data on Estrogenic Activity

The estrogenic activity of isoflavones from Derris scandens has been evaluated using various in vitro assays. The following tables summarize the key quantitative findings from published studies.

Table 1: Effect of Derris scandens Isoflavones on MCF-7 Cell Proliferation

CompoundConcentrationRelative Cell Proliferation (%) (Compared to 0.1 nM 17β-estradiol)Reference
Genistein1 µM97.84[1]
Derrisisoflavone A1 µM83.17[1]
Genistein-7-O-[α-rhamnopyranosyl-(1 → 6)-glucopyranoside]1 µM69.55[1]
6,8-diprenylgenistein1 µM51.91[1]
Lupalbigenin1 µM18.72[1]
Lupalbigenin + 0.1 nM 17β-estradiol1 µM80.38[1]

Note: The data indicates that at a concentration of 1 µM, genistein exhibits the highest estrogenic activity in promoting the proliferation of MCF-7 breast cancer cells, while lupalbigenin shows the weakest agonistic activity and even demonstrates an antagonistic effect in the presence of 17β-estradiol.[1]

Table 2: Effect of Derris scandens Isoflavones on Estrogen Receptor Gene Expression in MCF-7 Cells

CompoundConcentrationFold Change in ERα Gene ExpressionFold Change in ERβ Gene ExpressionReference
Genistein1 µMNot significantly affected4.0[1]
Genistein-7-O-[α-rhamnopyranosyl-(1 → 6)-glucopyranoside]1 µM1.53.4[1]
Derris scandens Crude Extract10 µg/mLNot significantly affectedNot significantly affected[1]

Note: At a concentration of 1 µM, genistein significantly upregulates the expression of ERβ.[1] The glycosylated form of genistein augments the expression of both ERα and ERβ.[1] Interestingly, the crude extract of Derris scandens did not significantly alter the expression of either receptor, suggesting complex interactions of the mixture of compounds.[1]

Experimental Protocols

This section details the methodologies for key experiments used to assess the estrogenic activity of isoflavones.

MCF-7 Cell Proliferation Assay

This assay is widely used to screen for estrogenic and anti-estrogenic activity of compounds by measuring their effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Protocol used for Derris scandens Isoflavones: [1]

  • Cell Culture: MCF-7 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Hormone Deprivation: Prior to the assay, cells are cultured in phenol red-free DMEM supplemented with 10% charcoal-stripped FBS for at least 3 days to deplete endogenous estrogens.

  • Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well).

  • Treatment: After 24 hours, the medium is replaced with fresh hormone-free medium containing the test compounds at various concentrations. 17β-estradiol is used as a positive control, and a vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated for a defined period (e.g., 6 days), with the medium and treatments being refreshed every 2 days.

  • Quantification of Cell Proliferation: Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The relative cell proliferation is calculated as a percentage of the proliferation induced by the positive control (17β-estradiol).

Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) for Gene Expression Analysis

qRT-PCR is employed to quantify the changes in the expression of specific genes, such as those for ERα and ERβ, in response to treatment with isoflavones.

Protocol used for Derris scandens Isoflavones: [1]

  • Cell Treatment and RNA Extraction: MCF-7 cells are treated with the test compounds as described in the proliferation assay. After the treatment period, total RNA is extracted from the cells using a suitable RNA isolation kit.

  • RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by gel electrophoresis.

  • Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR: The qPCR is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or a probe-based detection system (e.g., TaqMan). Specific primers for the target genes (ERα, ERβ) and a reference gene (e.g., GAPDH, β-actin) are used.

  • Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method, where the expression of the target gene is normalized to the reference gene and then compared to the vehicle-treated control group. The results are expressed as fold change.

Estrogen Receptor Binding Assay (Generalized Protocol)

This competitive binding assay determines the ability of a test compound to bind to ERα and ERβ by measuring its capacity to displace a radiolabeled estrogen ligand.

  • Preparation of ERs: Recombinant human ERα and ERβ are used.

  • Radioligand: A radiolabeled estrogen, typically [³H]17β-estradiol, is used.

  • Competitive Binding: A constant concentration of the radioligand and ER is incubated with increasing concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand. This can be achieved using methods like hydroxylapatite precipitation or size-exclusion chromatography.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is then calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.

Yeast Two-Hybrid (Y2H) Assay for Estrogenic Activity (Generalized Protocol)

The Y2H system is a genetic method used to detect protein-protein interactions. It can be adapted to screen for estrogenic compounds by detecting ligand-induced interaction between the estrogen receptor and a coactivator protein.

  • Yeast Strain: A genetically modified yeast strain (e.g., Saccharomyces cerevisiae) is used, which contains reporter genes (e.g., lacZ, HIS3) under the control of a promoter with estrogen response elements (EREs).

  • Expression Plasmids: Two plasmids are introduced into the yeast: one expressing the estrogen receptor ligand-binding domain (LBD) fused to a DNA-binding domain (DBD), and another expressing a coactivator protein fused to a transcriptional activation domain (AD).

  • Treatment: The transformed yeast cells are cultured in the presence of the test compound.

  • Detection of Interaction: If the test compound binds to the ER-LBD, it induces a conformational change that promotes the interaction with the coactivator. This brings the DBD and AD into proximity, reconstituting a functional transcription factor that activates the reporter genes.

  • Assay Readout: The activation of the reporter genes is measured. For the lacZ gene, this is typically done through a colorimetric assay using a substrate like ONPG or X-gal. For the HIS3 gene, it allows the yeast to grow on a histidine-deficient medium.

  • Data Analysis: The estrogenic activity is quantified by measuring the intensity of the color change or the extent of yeast growth, which is proportional to the concentration of the estrogenic compound.

Visualizations: Signaling Pathways and Experimental Workflows

Estrogenic Signaling Pathway of Isoflavones

The following diagram illustrates the classical genomic signaling pathway of estrogen receptors and the point of interaction for isoflavones.

Estrogenic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isoflavone Isoflavone ER ERα / ERβ (inactive, bound to HSP) Isoflavone->ER binds & activates HSP Heat Shock Proteins ER->HSP bound ER_dimer ER Dimer (active) ER->ER_dimer dimerization & nuclear translocation ERE Estrogen Response Element ER_dimer->ERE binds to Gene_Transcription Target Gene Transcription ERE->Gene_Transcription initiates mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis & Biological Effects mRNA->Protein_Synthesis

Estrogenic Signaling Pathway of Isoflavones
Experimental Workflow for Assessing Estrogenic Activity

This diagram outlines a typical workflow for the in vitro assessment of the estrogenic activity of isoflavones.

Experimental_Workflow Start Start: Isolation of Isoflavones from Derris species Cell_Culture MCF-7 Cell Culture & Hormone Deprivation Start->Cell_Culture ER_Binding_Assay Estrogen Receptor Binding Assay Start->ER_Binding_Assay Y2H_Assay Yeast Two-Hybrid Assay Start->Y2H_Assay Treatment Treatment with Isoflavones Cell_Culture->Treatment Proliferation_Assay MCF-7 Proliferation Assay (e.g., MTT, SRB) Treatment->Proliferation_Assay Gene_Expression_Assay qRT-PCR for ERα & ERβ Expression Treatment->Gene_Expression_Assay Data_Analysis Data Analysis: - Relative Proliferation - Fold Change in Gene Expression - Relative Binding Affinity - Reporter Gene Activation Proliferation_Assay->Data_Analysis Gene_Expression_Assay->Data_Analysis ER_Binding_Assay->Data_Analysis Y2H_Assay->Data_Analysis Conclusion Conclusion: Determination of Estrogenic/ Anti-estrogenic Activity Data_Analysis->Conclusion

Workflow for Assessing Estrogenic Activity
Logical Relationship of Experimental Outcomes

The following diagram illustrates the logical connections between the different experimental outcomes in determining the estrogenic activity of a compound.

Logical_Relationship Binding High ER Binding Affinity (ER Binding Assay) Activation ER-Coactivator Interaction (Yeast Two-Hybrid Assay) Binding->Activation leads to Conclusion Conclusion: Compound has Estrogenic Activity Binding->Conclusion Gene_Expression Upregulation of Estrogen-Responsive Genes (qRT-PCR) Activation->Gene_Expression results in Activation->Conclusion Cellular_Response Increased Cell Proliferation (MCF-7 Assay) Gene_Expression->Cellular_Response causes Gene_Expression->Conclusion Cellular_Response->Conclusion

References

Probing the Anticancer Potential: A Technical Guide to the Antiproliferative Effects of Derris scandens Isoflavones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derris scandens (Roxb.) Benth., a climbing shrub belonging to the Leguminosae family, has a long history of use in traditional medicine across Asia for treating a variety of ailments. Modern scientific inquiry has shifted focus to its rich phytochemical profile, particularly its isoflavone constituents, as potential sources for novel therapeutic agents. A growing body of evidence highlights the significant antiproliferative and cytotoxic activities of these isoflavones against various cancer cell lines, suggesting their potential as lead compounds in the development of new anticancer drugs.

This technical guide provides a comprehensive overview of the antiproliferative effects of isoflavones isolated from Derris scandens. It is designed to serve as a resource for researchers, scientists, and drug development professionals by consolidating quantitative data, detailing experimental methodologies, and illustrating the key signaling pathways involved in their mechanism of action.

Quantitative Data Summary of Antiproliferative Activity

Several studies have isolated and characterized isoflavones from Derris scandens and evaluated their in vitro antiproliferative effects. The following tables summarize the reported 50% inhibitory concentration (IC50) values, providing a comparative view of the cytotoxic potential of these compounds against a range of human cancer cell lines.

Table 1: IC50 Values of Isoflavones from Derris scandens Against Various Cancer Cell Lines

IsoflavoneCancer Cell LineCell Line TypeIC50 (µM)Reference
Derriscandenon EKBEpidermoid Carcinoma2.7[1][2]
Derriscandenon ENALM-6Acute Lymphoblastic Leukemia0.9[1][2]
Derriscandenon FKBEpidermoid Carcinoma12.9[1][2]
Derriscandenon BKBEpidermoid CarcinomaData not quantified[3]
Derriscandenon BNALM6-MSH+-Data not quantified[3]
Derriscandenon CKBEpidermoid CarcinomaData not quantified[3]
DerruboneKBEpidermoid CarcinomaData not quantified[3]
GlyurallinKBEpidermoid CarcinomaData not quantified[3]
IsochandaisoneNALM6-MSH+-Data not quantified[3]
5,7,4'-trihydroxy-6,8-diprenylisoflavoneKBEpidermoid CarcinomaData not quantified[4]
5,7,4'-trihydroxy-6,8-diprenylisoflavoneMCF-7Breast CancerData not quantified[4]
5,7,4'-trihydroxy-6,8-diprenylisoflavoneNCI-H187Small Cell Lung CancerData not quantified[4]
LupalbigeninKBEpidermoid CarcinomaData not quantified[4]
LupalbigeninMCF-7Breast CancerData not quantified[4]
LupalbigeninNCI-H187Small Cell Lung CancerData not quantified[4]

Note: Some studies reported dose-dependent decreases in cell viability without providing specific IC50 values.

Experimental Protocols

The following sections detail the methodologies commonly employed in the investigation of the antiproliferative effects of Derris scandens isoflavones.

Isoflavone Extraction and Isolation

A typical protocol for the extraction and isolation of isoflavones from Derris scandens involves the following steps:

  • Plant Material Collection and Preparation: The branches or leaves of Derris scandens are collected, dried, and pulverized.

  • Solvent Extraction: The powdered plant material is subjected to extraction with a suitable solvent, such as acetone or ethanol.[1]

  • Fractionation: The crude extract is then fractionated using techniques like silica gel column chromatography and preparative normal-phase thin-layer chromatography to separate the different chemical constituents.[1]

  • Compound Identification: The isolated compounds are structurally characterized using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Cell Culture and Proliferation Assays

The antiproliferative activity of the isolated isoflavones is typically assessed using various cancer cell lines.

  • Cell Lines and Culture Conditions: Human cancer cell lines such as A549 (lung carcinoma), Colo205 (colorectal carcinoma), KB (epidermoid carcinoma), and NALM-6 (acute lymphoblastic leukaemia) are commonly used.[1][2] The cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO₂ at 37°C.

  • MTT Assay for Cell Viability: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[3][5][6] The principle of this assay is the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells to form purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength (typically between 540 and 590 nm).[5][6]

A general protocol for the MTT assay is as follows:

  • Seed cells in a 96-well plate at an optimal density and incubate for 18-24 hours.[5]
  • Treat the cells with various concentrations of the test compounds (isoflavones) and incubate for a specified period (e.g., 24, 48, or 72 hours).[5]
  • Add MTT solution to each well and incubate for 1-4 hours to allow for formazan crystal formation.[5][7]
  • Solubilize the formazan crystals with a suitable solvent, such as dimethyl sulfoxide (DMSO).[5]
  • Measure the absorbance using a microplate reader.[5]

Visualization of Methodologies and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the key signaling pathways implicated in the antiproliferative effects of Derris scandens isoflavones.

G cluster_extraction Isoflavone Extraction & Isolation cluster_assay Antiproliferative Activity Assessment plant Derris scandens Plant Material extract Solvent Extraction (e.g., Acetone) plant->extract fractionation Chromatographic Fractionation extract->fractionation isolated Isolated Isoflavones fractionation->isolated treatment Treatment with Isoflavones isolated->treatment cell_culture Cancer Cell Culture cell_culture->treatment mt_assay MTT Assay treatment->mt_assay data_analysis Data Analysis (IC50) mt_assay->data_analysis

Experimental workflow for assessing antiproliferative effects.
Mechanisms of Action and Signaling Pathways

The antiproliferative effects of Derris scandens isoflavones are mediated through various mechanisms, primarily by inducing apoptosis and inhibiting key signaling pathways involved in cancer cell proliferation and survival.

1. Induction of Apoptosis via the Mitochondrial Pathway

Several isoflavones from Derris scandens, including derriscandenon C, derrubone, and glyurallin, have been shown to induce apoptosis by disrupting the mitochondrial membrane potential.[3] This disruption leads to the release of pro-apoptotic factors from the mitochondria, ultimately activating the caspase cascade and programmed cell death.

G isoflavones Derris scandens Isoflavones mito Mitochondrion isoflavones->mito mmp Loss of Mitochondrial Membrane Potential mito->mmp cyto_c Cytochrome c Release mmp->cyto_c caspases Caspase Activation cyto_c->caspases apoptosis Apoptosis caspases->apoptosis

Mitochondrial pathway of apoptosis induced by isoflavones.

2. Inhibition of the Erk1/2 Signaling Pathway

The extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[8] Dysregulation of the Erk1/2 pathway is a common feature in many cancers.[9] Some studies suggest that isoflavones from Derris scandens may exert their antiproliferative effects by suppressing the activation of Erk1/2.[10]

G isoflavones Derris scandens Isoflavones erk ERK1/2 isoflavones->erk Inhibition rtk Receptor Tyrosine Kinase (RTK) ras Ras rtk->ras raf Raf ras->raf mek MEK1/2 raf->mek mek->erk proliferation Cell Proliferation, Survival erk->proliferation G isoflavones Derris scandens Isoflavones stabilization Stabilization of Cleavage Complex isoflavones->stabilization top2 Topoisomerase II cleavage_complex Top2-DNA Cleavage Complex top2->cleavage_complex dna DNA dna->cleavage_complex cleavage_complex->stabilization dsb DNA Double-Strand Breaks stabilization->dsb apoptosis Apoptosis dsb->apoptosis

References

Derrisisoflavone I molecular formula and weight

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of Derrisisoflavone I, a prenylated isoflavone found in plants of the Derris genus. This document details its physicochemical properties, biological activities, and the experimental methodologies used for its study.

Core Molecular Data

This compound is a complex organic molecule with the molecular formula C₂₆H₂₆O₇. This composition gives it a calculated molecular weight of approximately 450.48 g/mol .

PropertyValue
Molecular Formula C₂₆H₂₆O₇
Molecular Weight 450.48 g/mol
Appearance Yellow amorphous powder
UV Maxima (in MeOH) 263, 302 (shoulder), 357 (shoulder) nm

Biological Activities and Signaling Pathways

While specific studies on this compound are limited, isoflavones from the Derris genus are known to possess a range of biological activities, including anti-inflammatory, cytotoxic, antioxidant, and estrogenic effects.[1][2][3][4]

Anti-inflammatory Activity

Isoflavones from Derris scandens have been shown to inhibit the production of eicosanoids, which are key mediators of inflammation.[1] Some of these compounds exhibit their anti-inflammatory effects by suppressing the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[5][6]

A proposed signaling pathway for the anti-inflammatory action of isoflavones involves the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, IL-6) Nucleus->Inflammatory_Genes Induces Transcription Derrisisoflavone_I This compound Derrisisoflavone_I->IKK Inhibits

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Cytotoxic Activity

Certain isoflavones isolated from Derris species have demonstrated cytotoxic effects against various cancer cell lines, including KB, MCF-7, and NCI-H187.[2][7] The mechanism of action for some of these compounds involves the poisoning of topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Isolation of this compound

The following is a general protocol for the isolation of this compound from plant material, based on procedures described for related compounds.[8]

isolation_workflow start Plant Material (e.g., twigs and leaves of Derris robusta) extraction Extraction with 95% Ethanol start->extraction concentration Concentration under reduced pressure extraction->concentration partition Partition between Petroleum Ether and Methanol concentration->partition pet_ether Petroleum Ether Fraction (discarded) partition->pet_ether meoh Methanol Fraction partition->meoh chromatography1 Silica Gel Column Chromatography (Elution with Chloroform-Acetone gradient) meoh->chromatography1 fractionation Collection of Fractions chromatography1->fractionation chromatography2 Sephadex LH-20 Column Chromatography fractionation->chromatography2 purification Preparative HPLC chromatography2->purification end Pure this compound purification->end

Caption: General workflow for the isolation of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • This compound stock solution (in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the treated cells for 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite to quantify the amount of nitrite (a stable product of NO) in the samples. Calculate the percentage of NO inhibition compared to the LPS-only control.

References

Derrisisoflavone B: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derrisisoflavone B is a naturally occurring prenylated isoflavone, a class of organic compounds characterized by a 3-phenylchromen-4-one backbone with isoprenoid side chains. First identified in plants of the Derris genus, such as Derris robusta and Derris scandens, this compound is of significant interest to the scientific community due to the diverse biological activities exhibited by related isoflavonoids, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of Derrisisoflavone B, detailed experimental protocols for its isolation and characterization, and insights into its potential biological activities and mechanisms of action.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of Derrisisoflavone B are summarized in the table below. These properties are crucial for its handling, formulation, and analysis in a research and development setting.

PropertyValueSource(s)
Molecular Formula C₂₅H₂₆O₆[3]
Molecular Weight 422.5 g/mol [3]
Exact Mass 422.17293854 Da[3]
IUPAC Name 5,7-dihydroxy-3-[4-hydroxy-3-(2-hydroxy-3-methylbut-3-enyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one[3]
Appearance Likely a powder, as related compounds are described as amorphous powders.[4]
Boiling Point 663.5 ± 55.0 °C at 760 mmHg
Density 1.3 ± 0.1 g/cm³
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.
CAS Number 246870-75-7[3]

Spectral Data

Spectroscopic TechniqueRepresentative Data for Related DerrisisoflavonesSource(s)
UV-Vis Spectroscopy In Methanol, λmax (log ε) typically shows absorption bands characteristic of an isoflavone skeleton around 263-268 nm and often a shoulder (sh) between 297-359 nm.[4][4]
Mass Spectrometry (MS) High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and molecular formula. For example, Derrisisoflavone H (C₂₆H₂₆O₇) shows a negative molecular ion peak at m/z 449.1608 [M − H]⁻.[4][4]
¹H NMR Spectroscopy Key signals include a characteristic proton singlet for H-2 of the isoflavone core (around δH 8.17), signals for aromatic protons, and distinct signals for the prenyl and other aliphatic side chains, including methyl singlets and olefinic protons.[4][4]
¹³C NMR Spectroscopy The spectrum typically displays around 25-26 carbon resonances, including signals for carbonyl carbons (C-4), olefinic carbons of the isoflavone core and side chains, aromatic carbons, and aliphatic carbons of the prenyl groups.[4][4]
Infrared (IR) Spectroscopy Expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups, which are key features of the isoflavone structure.

Experimental Protocols

Isolation of Derrisisoflavones from Derris robusta

The following protocol is a representative method for the isolation of derrisisoflavones, adapted from the literature.[4]

  • Extraction:

    • Air-dried and powdered twigs and leaves of D. robusta (e.g., 12.0 kg) are extracted with 95:5 (v/v) Ethanol-H₂O at room temperature (e.g., 3 x 20 L, each for 4 days).

    • The combined filtrates are concentrated under reduced pressure to yield a crude extract.

  • Fractionation:

    • The crude extract is subjected to silica gel column chromatography (CC).

    • The column is eluted with a gradient of increasing acetone in petroleum ether (e.g., from 10:1 to 0:1, v/v) followed by methanol to obtain multiple fractions.

  • Purification:

    • Bioactive fractions are further purified using a combination of chromatographic techniques.

    • This may include repeated silica gel CC with different solvent systems (e.g., CHCl₃/MeOH) and size-exclusion chromatography on Sephadex LH-20 (e.g., with CHCl₃/MeOH, 1:1, v/v) to yield the pure isoflavones.

Spectroscopic Analysis

The structural elucidation of the isolated compounds is performed using standard spectroscopic methods:[4]

  • UV Spectra: Acquired using a UV-Vis spectrophotometer, often coupled with HPLC analysis.

  • NMR Spectra: ¹H, ¹³C, and 2D NMR (COSY, HMQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., Bruker 400, 500, or 600 MHz) using deuterated solvents (e.g., CDCl₃, DMSO-d₆) with internal standards.

  • Mass Spectra: ESI and HRESIMS are performed on a mass spectrometer equipped with an ESI interface (e.g., Shimadzu LC-IT-TOF) to determine molecular weights and elemental compositions.

Biological Activities and Signaling Pathways

While specific studies on Derrisisoflavone B are limited, the broader class of isoflavones from Derris species is known for its significant biological activities.

Anti-inflammatory Activity

Several isoflavones isolated from Derris scandens have demonstrated potent anti-inflammatory effects.[5][6] The mechanism often involves the downregulation of key inflammatory mediators. For instance, related compounds significantly suppress the production of nitric oxide (NO) and the expression of inflammatory genes such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced macrophage models.[5][6]

Anticancer and Antiproliferative Effects

Isoflavone derivatives are widely studied for their potential as anticancer agents.[7] Their mechanisms of action are diverse and can involve the modulation of multiple signaling pathways critical for cancer cell survival and proliferation. Some isoflavones have been shown to induce apoptosis and inhibit cell growth by targeting pathways such as the EGFR/PI3K/Akt/Bad and EGFR/ERK signaling cascades.[7] Another novel pathway targeted by an isoflavone derivative in triple-negative breast cancer involves the MTA2/SerRS/VEGFA axis, leading to the inhibition of angiogenesis.[8][9]

Visualizations

The following diagrams illustrate key experimental and logical workflows related to the study of Derrisisoflavone B and its related compounds.

G plant Derris robusta Plant Material (Twigs and Leaves) extract Crude Ethanol Extract plant->extract Extraction (95% EtOH) fractionate Silica Gel Column Chromatography (Petroleum Ether-Acetone Gradient) extract->fractionate fractions Multiple Fractions fractionate->fractions purify Further Purification (Silica Gel CC, Sephadex LH-20) fractions->purify pure_comp Pure Derrisisoflavones (e.g., Derrisisoflavone B) purify->pure_comp analysis Structural Elucidation pure_comp->analysis nmr NMR (1H, 13C, 2D) analysis->nmr ms HRESIMS analysis->ms uv UV-Vis Spectroscopy analysis->uv G lps Inflammatory Stimulus (e.g., LPS) macrophage Macrophage (e.g., RAW 264.7 cells) lps->macrophage nfkb NF-κB Activation macrophage->nfkb activates isoflavone Derris Isoflavones (e.g., Derrisisoflavone B) gene_exp Pro-inflammatory Gene Expression isoflavone->gene_exp inhibits nfkb->gene_exp induces inos iNOS gene_exp->inos cox2 COX-2 gene_exp->cox2 il6 IL-6 gene_exp->il6 inflammation Inflammatory Response inos->inflammation cox2->inflammation il6->inflammation

References

Antimicrobial Potential of Derris scandens Extracts: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the antimicrobial properties of Derris scandens, providing researchers, scientists, and drug development professionals with a comprehensive overview of its efficacy against various pathogens, detailed experimental protocols, and a summary of its bioactive phytochemicals.

Derris scandens, a climbing shrub native to Southeast Asia, has a long history of use in traditional medicine for treating a variety of ailments.[1] Modern scientific investigations have begun to validate its therapeutic potential, with a particular focus on its antimicrobial properties. This technical guide synthesizes the existing research on the antimicrobial activity of Derris scandens extracts, presenting key quantitative data, detailed experimental methodologies, and insights into its bioactive constituents.

Antimicrobial Efficacy: A Quantitative Overview

Extracts from various parts of Derris scandens, including the stems, leaves, and roots, have demonstrated significant inhibitory effects against a range of pathogenic microorganisms. The antimicrobial activity is influenced by the extraction solvent and the plant part used.

Aqueous Extracts

Aqueous extracts of Derris scandens stems have shown notable antibacterial activity, particularly against nosocomial pathogens.[2] The minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) for an aqueous extract are summarized below.

MicroorganismStrainMIC (g/L)MBC (g/L)
Staphylococcus aureusATCC 2592324
Escherichia coliATCC 25922416
Staphylococcus epidermidisATCC 1222824
Table 1: MIC and MBC of Derris scandens Aqueous Stem Extract[2][3]
Ethanolic and Methanolic Extracts

Ethanolic and methanolic extracts of Derris scandens have also been extensively studied, revealing broad-spectrum antibacterial activity. The agar well diffusion method is commonly employed to assess the efficacy of these extracts, with the diameter of the inhibition zone indicating the extent of antimicrobial action.

An ethanolic extract of Derris scandens leaves exhibited significant dose-dependent activity against several clinical bacterial strains. At a concentration of 100 µg/mL, the extract showed the highest inhibitory zones against E. coli and Salmonella typhi.

MicroorganismZone of Inhibition (mm) at 25 µg/mLZone of Inhibition (mm) at 50 µg/mLZone of Inhibition (mm) at 75 µg/mLZone of Inhibition (mm) at 100 µg/mL
Escherichia coli10141820
Salmonella typhi12161822
Staphylococcus aureus11151819
Klebsiella pneumoniae10131618
Vibrio cholerae9121517
Streptococcus pyogenes9111315
Table 2: Zone of Inhibition of Derris scandens Ethanolic Leaf Extract

Methanol extracts of the whole plant have also demonstrated considerable antibacterial activity.[4] A study comparing ethanolic and methanolic extracts found that the methanolic extract produced a larger inhibition zone against S. typhi at a concentration of 100 µg/mL.[5]

Furthermore, different fractions of root and stem extracts have shown good antibacterial, antifungal, and antialgal activities.[1][6][7]

MicroorganismExtract/FractionZone of Inhibition (mm)
Escherichia coliDCM soluble fraction (leaf)20
Escherichia coliDCM soluble fraction (stem)15
Saccharomyces cerevisiaeEthyl acetate soluble fraction (leaf)12
Saccharomyces cerevisiaeEthyl acetate soluble fraction (stem)12
Table 3: Antimicrobial Activity of Derris scandens Methanolic Extract Fractions[8]

Bioactive Phytochemicals

Phytochemical investigations of Derris scandens have led to the isolation of several classes of compounds, including flavonoids, isoflavones, coumarins, and triterpenes, which are believed to contribute to its antimicrobial effects.[1][7][9] Notably, the coumarins scandenin and scandenin A, isolated from the roots, have demonstrated strong antibacterial activity against Bacillus megaterium and good antifungal and antialgal properties.[1][6][7] Other identified compounds with potential antimicrobial action include lupeol and genistein.[9]

Experimental Protocols

The following sections detail the methodologies commonly employed in the investigation of the antimicrobial properties of Derris scandens extracts.

Preparation of Plant Extracts

A generalized workflow for the preparation of various Derris scandens extracts is outlined below.

G cluster_collection Plant Material Collection and Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing plant_collection Collect Derris scandens plant parts (stems, leaves, roots) washing Wash with tap and distilled water plant_collection->washing drying Shade or oven dry (e.g., 40°C for 1 day) washing->drying grinding Grind into a fine powder drying->grinding powder Dried Plant Powder extraction_method Choose Extraction Method powder->extraction_method aqueous Aqueous Extraction (Boiling in water) extraction_method->aqueous solvent Solvent Extraction (Maceration in ethanol, methanol, etc.) extraction_method->solvent filtration Filter the extract (e.g., Whatman No. 1 filter paper) aqueous->filtration solvent->filtration concentration Concentrate the filtrate (e.g., rotary evaporator) filtration->concentration drying_extract Dry the extract (e.g., spray drying, vacuum drying) concentration->drying_extract storage Store the extract at low temperature (e.g., -20°C) drying_extract->storage

Caption: General workflow for the preparation of Derris scandens extracts.

Aqueous Extraction Protocol:

  • Weigh 10 grams of powdered plant material.

  • Boil the powder in 1 liter of water for 15 minutes.

  • Filter the mixture to separate the extract from the plant residue.

  • Repeat the boiling and filtration process three times with the residue.

  • Pool the filtrates and spray dry to obtain a powdered extract. The typical yield is 1.5-2% of the initial dry weight.[2]

Ethanolic/Methanolic Extraction Protocol:

  • Soak 100g of powdered plant material in 1 liter of ethanol or methanol overnight at room temperature.

  • Filter the mixture using Whatman No. 1 filter paper.

  • Repeat the soaking and filtration process three times.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

  • Vacuum-dry the concentrated extract in a desiccator.

  • Store the final extract at -20°C until further use.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the prepared extracts is typically evaluated using agar diffusion methods and broth dilution methods to determine the zone of inhibition, MIC, and MBC.

G cluster_prep Preparation cluster_testing Antimicrobial Testing Methods cluster_analysis Data Analysis extract_prep Prepare extract solutions of varying concentrations testing_choice Select Testing Method extract_prep->testing_choice inoculum_prep Prepare microbial inoculum (e.g., 0.5 McFarland standard) inoculum_prep->testing_choice agar_diffusion Agar Well/Disk Diffusion testing_choice->agar_diffusion broth_dilution Broth Micro/Macro-dilution testing_choice->broth_dilution agar_dilution Agar Dilution testing_choice->agar_dilution measure_zi Measure Zone of Inhibition (mm) agar_diffusion->measure_zi determine_mic Determine Minimum Inhibitory Concentration (MIC) broth_dilution->determine_mic agar_dilution->determine_mic determine_mbc Determine Minimum Bactericidal Concentration (MBC) determine_mic->determine_mbc

Caption: Workflow for antimicrobial susceptibility testing of Derris scandens extracts.

Agar Well Diffusion Method Protocol:

  • Prepare nutrient agar plates and allow them to solidify.

  • Aseptically swab the surface of the agar plates with a 24-hour-old microbial culture.

  • Create wells (e.g., 5 mm in diameter) in the agar using a sterile well cutter.

  • Prepare a stock solution of the plant extract (e.g., 1 mg/mL in 10% DMSO).

  • Prepare different concentrations of the extract (e.g., 25, 50, 75, and 100 µg/mL).

  • Add a defined volume of each extract concentration into the respective wells.

  • Use a suitable antibiotic as a positive control and the solvent (e.g., 10% DMSO) as a negative control.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well.

Broth Macro-dilution Method for MIC and MBC Determination Protocol:

  • Prepare a stock solution of the plant extract in sterile water (e.g., 256 g/L).

  • Perform a two-fold serial dilution of the extract in test tubes containing 3 mL of Mueller-Hinton broth to obtain a range of concentrations (e.g., 0.5-256 g/L).

  • Add 3 mL of a bacterial suspension (adjusted to 0.5 McFarland standard, then diluted to give a final inoculum of 0.5x10^6 cfu/mL) to each tube.

  • Incubate the tubes at 37°C for 24 hours.

  • The MIC is the lowest concentration of the extract that shows no visible bacterial growth.[2]

  • To determine the MBC, subculture the contents of the tubes with no visible growth onto fresh agar plates.

  • Incubate the plates at 37°C for 24 hours.

  • The MBC is the lowest concentration that results in no bacterial growth on the agar plates.[2][3]

Conclusion and Future Directions

The collective evidence strongly supports the antimicrobial potential of Derris scandens extracts against a variety of pathogenic microorganisms. The presence of bioactive compounds such as scandenin, scandenin A, lupeol, and genistein likely underpins this activity. The detailed protocols provided in this guide offer a foundation for researchers to conduct further investigations into the antimicrobial properties of this promising medicinal plant. Future research should focus on the isolation and characterization of additional bioactive compounds, elucidation of their mechanisms of action, and in-vivo efficacy and safety studies to pave the way for the development of novel antimicrobial agents from Derris scandens.

References

Methodological & Application

Application Note: A Comprehensive Protocol for the Isolation and Purification of Derrisisoflavone I from Derris robusta

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Derrisisoflavone I is a prenylated isoflavone that has been isolated from Derris robusta, a plant belonging to the Leguminosae family. The genus Derris is a rich source of various phytochemicals, including flavonoids and isoflavonoids, which have shown a broad spectrum of biological activities. This document provides a detailed protocol for the isolation and purification of this compound, based on established scientific literature. The methodology outlines a systematic approach involving extraction, fractionation, and multi-step chromatography.

Data Presentation

The following table summarizes the key quantitative data associated with the isolation of this compound and related compounds from Derris robusta.

ParameterValueSource
Plant Material (Dry Weight)12.0 kg[1]
Extraction Solvent95% Ethanol[1]
Crude Extract Yield980 g[1]
This compound
Molecular FormulaC26H26O6[1]
Molecular Weight434.48[1]
AppearanceYellow amorphous powder[1]
HRESIMS [M-H]⁻ (calculated)433.1657[1]
HRESIMS [M-H]⁻ (found)433.1651[1]

Experimental Protocol

This protocol details the step-by-step procedure for the isolation and purification of this compound from the twigs and leaves of Derris robusta.

1. Plant Material and Extraction

  • Air-dry the twigs and leaves of Derris robusta.

  • Powder the dried plant material (12.0 kg).

  • Macerate the powdered material with 95% ethanol at room temperature (3 times, 3 days each).

  • Combine the ethanol extracts and concentrate under reduced pressure to yield the crude extract (980 g).[1]

2. Fractionation of the Crude Extract

  • Suspend the crude extract in water.

  • Perform sequential partitioning with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • Concentrate the ethyl acetate fraction to yield the EtOAc-soluble part (180 g).[1]

3. Chromatographic Purification

The purification process involves multiple chromatographic steps to isolate this compound from the complex ethyl acetate fraction.

  • Step 1: Silica Gel Column Chromatography

    • Subject the EtOAc-soluble part (180 g) to silica gel column chromatography.

    • Elute with a gradient of chloroform-methanol (CHCl3-MeOH) from 100:0 to 0:100 (v/v) to obtain 12 fractions (Fr. 1–12).[1]

  • Step 2: Further Fractionation of Fr. 4

    • Subject Fr. 4 (25 g) to silica gel column chromatography.

    • Elute with a gradient of petroleum ether-acetone from 10:1 to 1:1 (v/v) to yield sub-fractions (Fr. 4-1–4-7).[1]

  • Step 3: Isolation of this compound

    • Take Fr. 4-4 (3.5 g) and subject it to Sephadex LH-20 column chromatography, eluting with CHCl3-MeOH (1:1, v/v).

    • Further purify the resulting fractions using semi-preparative High-Performance Liquid Chromatography (HPLC).

    • HPLC conditions:

      • Mobile Phase: Methanol-Water (MeOH-H2O) (75:25, v/v)

      • Flow Rate: 3 mL/min

    • This final purification step yields this compound (2).[1]

Visualization of the Experimental Workflow

The following diagram illustrates the workflow for the isolation and purification of this compound.

Isolation_Purification_Workflow plant_material Dried and Powdered Twigs and Leaves of Derris robusta (12.0 kg) extraction Extraction with 95% Ethanol plant_material->extraction crude_extract Crude Ethanol Extract (980 g) extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning petroleum_ether Petroleum Ether Fraction partitioning->petroleum_ether etoac_fraction Ethyl Acetate Fraction (180 g) partitioning->etoac_fraction n_butanol n-Butanol Fraction partitioning->n_butanol silica_gel_1 Silica Gel Column Chromatography (CHCl3-MeOH Gradient) etoac_fraction->silica_gel_1 fractions_1_12 12 Fractions (Fr. 1-12) silica_gel_1->fractions_1_12 fraction_4 Fraction 4 (25 g) fractions_1_12->fraction_4 silica_gel_2 Silica Gel Column Chromatography (Petroleum Ether-Acetone Gradient) fraction_4->silica_gel_2 sub_fractions Sub-fractions (Fr. 4-1 to 4-7) silica_gel_2->sub_fractions fraction_4_4 Fraction 4-4 (3.5 g) sub_fractions->fraction_4_4 sephadex Sephadex LH-20 Chromatography (CHCl3-MeOH, 1:1) fraction_4_4->sephadex semi_prep_hplc Semi-preparative HPLC (MeOH-H2O, 75:25) sephadex->semi_prep_hplc derrisoflavone_I This compound semi_prep_hplc->derrisoflavone_I

Caption: Workflow for this compound Isolation.

References

Application Notes and Protocols: Synthesis and Biological Evaluation of Derrisisoflavone I Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Derrisisoflavone I derivatives, detailing the required protocols and summarizing their biological activities. This information is intended to guide researchers in the fields of medicinal chemistry and drug development in exploring the therapeutic potential of this class of compounds.

Introduction

Derrisisoflavones are a class of naturally occurring isoflavonoids, primarily isolated from plants of the Derris genus. These compounds have garnered significant interest due to their diverse biological activities, including anti-inflammatory, antiproliferative, and antifeedant properties. This compound, a prenylated isoflavonoid, and its derivatives serve as a promising scaffold for the development of novel therapeutic agents. This document outlines the semi-synthesis of this compound derivatives and summarizes their reported biological activities.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through semi-synthesis starting from naturally isolated precursors from Derris scandens Benth.[1][2] A common strategy involves the chemical modification of isoflavones like Derrisisoflavone A, scandenin, and 6,8-diprenyl-4′,5,7-trihydroxy isoflavone.[1] The synthesis of the isoflavone core generally proceeds via the cyclization of a deoxybenzoine intermediate.[3]

General Experimental Protocol for Semi-Synthesis

The following is a generalized protocol for the semi-synthesis of this compound derivatives, based on common laboratory practices for isoflavone modification.

Materials:

  • Isolated isoflavone precursor (e.g., Derrisisoflavone A)

  • Anhydrous solvents (e.g., acetone, DMF)

  • Reagents for specific modifications (e.g., alkyl halides, acyl chlorides)

  • Base (e.g., anhydrous potassium carbonate)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup (silica gel)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the starting isoflavone (1 equivalent) in a suitable anhydrous solvent (e.g., acetone) in a round-bottom flask under an inert atmosphere.

  • Addition of Base: Add a base, such as anhydrous potassium carbonate (2-3 equivalents), to the solution.

  • Addition of Reagent: Slowly add the modifying reagent (e.g., an alkyl halide for O-alkylation) (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by TLC. The reaction time will vary depending on the specific reactants.

  • Work-up: Once the reaction is complete, filter the mixture to remove the base. Evaporate the solvent from the filtrate using a rotary evaporator.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified derivative using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity.[1]

Synthesis Workflow

G cluster_synthesis Semi-synthesis of this compound Derivatives start Start with Isolated Isoflavone Precursor dissolution Dissolution in Anhydrous Solvent start->dissolution base_addition Addition of Base (e.g., K2CO3) dissolution->base_addition reagent_addition Addition of Modifying Reagent base_addition->reagent_addition reaction Reaction Monitoring by TLC reagent_addition->reaction workup Reaction Work-up and Extraction reaction->workup purification Purification by Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization end_product Purified this compound Derivative characterization->end_product

Caption: Workflow for the semi-synthesis of this compound derivatives.

Biological Activities of Derrisisoflavone Derivatives

This compound and its derivatives have been evaluated for a range of biological activities. The quantitative data from these studies are summarized below.

Antiproliferative Activity

Several isoflavones isolated from Derris scandens have demonstrated cytotoxic effects against various cancer cell lines.[4]

CompoundCell LineIC50 (µM)
Derriscandenon E (2)KB2.7
Derriscandenon E (2)NALM-60.9
Derriscandenon F (3)KB12.9
Staurosporine (Control)KB1.25
Staurosporine (Control)NALM-60.01
Table 1: Antiproliferative activity of isoflavones from Derris scandens.[4]
Anti-inflammatory Activity

Derris scandens extract and its constituent isoflavones have been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and suppressing the expression of inflammatory genes in lipopolysaccharide (LPS)-induced RAW 264.7 cells.[5]

The order of NO production inhibition by pure isoflavone derivatives was found to be: genistein > lupalbigenin > derrisisoflavone A > 6,8-diprenylgenistein > genistein-7-O-[α-rhamnopyranosyl-(1 → 6)]-β-glucopyranoside.[5] Genistein, derrisisoflavone A, and 6,8-diprenylgenistein significantly suppressed the upregulation of all LPS-induced genes (iNOS, COX-2, IL-6, and 5-LOX).[5]

Estrogenic Activity

The estrogenic activity of D. scandens stem extract and its isoflavone derivatives has been investigated through proliferation assays in MCF-7 cells.[6]

Compound (1 µM)Relative Cell Proliferation (%) (vs. 0.1 nM 17β-estradiol)
Genistein97.84
Derrisisoflavone A83.17
Genistein-7-O-[α-rhamnopyranosyl-(1 → 6)-glucopyranoside]69.55
6,8-diprenylgenistein51.91
Lupalbigenin18.72
Table 2: Estrogenic activity of isoflavone derivatives.[6]

Lupalbigenin also demonstrated an estrogen-antagonistic effect when co-treated with 17β-estradiol.[6]

Antifeedant Activity

Semi-synthesized derivatives of isoflavones from Derris scandens have been evaluated for their antifeedant activity against castor semilooper and tobacco caterpillar.[1] Scandenin and several of its derivatives showed potent insecticidal activity.[1][2]

Signaling Pathway Implication

The anti-inflammatory effects of Derrisisoflavone derivatives are mediated through the inhibition of key inflammatory signaling pathways.

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB Activates iNOS iNOS NFkB->iNOS Upregulates COX2 COX-2 NFkB->COX2 Upregulates IL6 IL-6 NFkB->IL6 Upregulates LOX5 5-LOX NFkB->LOX5 Upregulates Derrisoflavones Derrisisoflavone Derivatives Derrisoflavones->NFkB Inhibits

Caption: Inhibition of the LPS-induced inflammatory pathway by Derrisisoflavone derivatives.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant potential for drug development. The semi-synthetic routes described provide a basis for generating a library of novel derivatives for further biological evaluation. The demonstrated antiproliferative, anti-inflammatory, and estrogenic activities highlight the importance of continued research into the therapeutic applications of these natural product-inspired molecules. Future studies should focus on elucidating detailed structure-activity relationships and exploring the in vivo efficacy and safety of the most promising candidates.

References

Application Notes and Protocols for Gene Expression Analysis Following Derrisisoflavone Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derrisisoflavones, a class of isoflavones isolated from plants of the Derris genus, have garnered significant interest in the scientific community for their potential therapeutic properties. These compounds have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3][4] The mechanism of action for these effects is often attributed to the modulation of gene expression, influencing key signaling pathways involved in disease progression. This document provides detailed application notes and protocols for researchers investigating the effects of Derrisisoflavones on gene expression. While specific data on Derrisisoflavone I is limited, this guide presents a generalized framework applicable to the study of various Derrisisoflavones, drawing on findings from related compounds within the same family.

Data Presentation: Summary of Gene Expression Modulation by Derris Isoflavones

The following table summarizes the observed effects of various Derris isoflavones on the expression of key genes, as reported in the literature. This data can serve as a reference for expected outcomes when studying a specific Derrisisoflavone.

Cell LineTreatmentTarget GeneObserved EffectReference
RAW 264.7 MacrophagesDerris scandens extract, Genistein, Derrisisoflavone AiNOS, COX-2, IL-6, 5-LOXSignificant suppression of LPS-induced upregulation[5]
MCF-7 (Human Breast Cancer)Genistein, Derrisisoflavone A, 6,8-diprenylgenistein, LupalbigeninHuman Androgen Receptor (AR)Significant suppression of gene expression[6][7]
MCF-7 (Human Breast Cancer)Genistein, Genistein-7-O-glycosideHuman Estrogen Receptor α (ERα), Human Estrogen Receptor β (ERβ)Upregulation of gene expression[6][7]
KB (Human Oral Cancer)Derriscandenon C, Derrubone, GlyurallinGenes related to mitochondrial membrane potentialImplied downregulation leading to decreased potential[3]
HCC-S102 (Hepatocellular Carcinoma)Derris scandens ethanolic extractPro-apoptotic and anti-proliferative genesUpregulation leading to apoptosis[8]

Experimental Protocols

Cell Culture and Derrisisoflavone Treatment

Objective: To culture appropriate cell lines and treat them with Derrisisoflavone to assess its impact on gene expression.

Materials:

  • Target cell line (e.g., RAW 264.7, MCF-7)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Derrisisoflavone stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture flasks, plates, and other consumables

  • Incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for optimal growth and treatment.

  • Cell Adherence: Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

  • Derrisisoflavone Treatment: The following day, replace the old media with fresh media containing the desired concentrations of Derrisisoflavone. A vehicle control (media with the solvent, e.g., DMSO) should be included in parallel.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting: After incubation, wash the cells with PBS and harvest them for subsequent RNA isolation.

RNA Isolation

Objective: To isolate high-quality total RNA from the treated and control cells.

Materials:

  • RNA isolation kit (e.g., TRIzol reagent, RNeasy Mini Kit)

  • Chloroform (for TRIzol method)

  • Isopropanol

  • 75% Ethanol (prepared with DEPC-treated water)

  • Nuclease-free water

  • Microcentrifuge

Protocol (using TRIzol reagent):

  • Cell Lysis: Add 1 mL of TRIzol reagent to each well of a 6-well plate and lyse the cells by pipetting up and down.

  • Phase Separation: Transfer the lysate to a microcentrifuge tube, add 0.2 mL of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes and then centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Transfer the upper aqueous phase to a new tube, add 0.5 mL of isopropanol, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash: Discard the supernatant, wash the RNA pellet with 1 mL of 75% ethanol by centrifuging at 7,500 x g for 5 minutes at 4°C.

  • RNA Re-suspension: Air-dry the RNA pellet and re-suspend it in an appropriate volume of nuclease-free water.

  • Quantification and Quality Check: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the expression levels of specific target genes.

Materials:

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Gene-specific primers

  • qPCR instrument

Protocol:

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, SYBR Green/TaqMan master mix, and forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, β-actin).

  • qPCR Run: Perform the qPCR reaction using a thermal cycler with the appropriate cycling conditions.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression between the treated and control groups.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 RNA Processing cluster_2 Gene Expression Analysis a Seed Cells b Derrisisoflavone Treatment a->b c Total RNA Isolation b->c d RNA Quantification & Quality Control c->d e cDNA Synthesis d->e f Quantitative RT-PCR e->f g Data Analysis (ΔΔCt method) f->g

Caption: Workflow for Gene Expression Analysis.

Signaling Pathway: Anti-inflammatory Action of Derrisisoflavones

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Gene Expression cluster_3 Inhibitory Action LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB MAPK MAPK Signaling TLR4->MAPK iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 IL6 IL-6 NFkB->IL6 MAPK->iNOS MAPK->COX2 MAPK->IL6 LOX5 5-LOX Derris Derrisisoflavone Derris->NFkB Inhibits Derris->MAPK Inhibits

Caption: Inhibition of Inflammatory Pathways.

Signaling Pathway: Anti-cancer Mechanism of Derrisisoflavones

G cluster_0 Treatment cluster_1 Cellular Targets cluster_2 Cellular Effects Derris Derrisisoflavone Receptors Hormone Receptors (e.g., Androgen Receptor) Derris->Receptors Suppresses Expression Mito Mitochondria Derris->Mito Apoptosis_reg Apoptosis Regulators Derris->Apoptosis_reg Gene_Exp Modulation of Gene Expression Receptors->Gene_Exp MMP_loss Loss of Mitochondrial Membrane Potential Mito->MMP_loss Apoptosis Induction of Apoptosis Apoptosis_reg->Apoptosis Prolif_Inhibit Inhibition of Cell Proliferation Gene_Exp->Prolif_Inhibit MMP_loss->Apoptosis Apoptosis->Prolif_Inhibit

Caption: Anti-cancer Mechanisms.

References

Application Notes and Protocols: Development of Monoclonal Antibodies for Derrisisoflavone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of monoclonal antibodies (mAbs) specifically targeting Derrisisoflavone A, a bioactive isoflavonoid with significant therapeutic potential. The information presented herein is intended to guide researchers through the process of mAb production, characterization, and application in relevant assays.

Introduction to Derrisisoflavone A

Derrisisoflavone A is a prenylated isoflavone isolated from the stems of Derris scandens. It has garnered scientific interest due to its notable biological activities, including anti-inflammatory and estrogenic effects. As a small molecule, the development of specific antibodies to Derrisisoflavone A is crucial for its quantification in biological matrices, pharmacokinetic studies, and the development of diagnostic tools.

Quantitative Data Summary

The biological activities of Derrisisoflavone A have been quantified in several studies. The following tables summarize key findings.

Table 1: Anti-Inflammatory Activity of Derrisisoflavone A and Related Compounds

CompoundInhibition of Nitric Oxide (NO) ProductionEffect on LPS-Induced Gene Expression
Derrisisoflavone A Significant inhibitionSuppressed upregulation of iNOS, COX-2, and IL-6[1][2]
GenisteinHigher inhibition than Derrisisoflavone ASuppressed upregulation of all LPS-induced genes[1][2]
6,8-diprenylgenisteinLower inhibition than Derrisisoflavone ASuppressed upregulation of all LPS-induced genes[1][2]
LupalbigeninHigher inhibition than Derrisisoflavone ANot specified
Genistein-7-O-[α-rhamnopyranosyl-(1→6)]-β-glucopyranosideLower inhibition than Derrisisoflavone ANot specified

Data compiled from studies on RAW 264.7 macrophage cells. The order of NO production inhibition was found to be genistein > lupalbigenin > derrisisoflavone A > 6,8-diprenylgenistein > genistein-7-O-[α-rhamnopyranosyl-(1→6)]-β-glucopyranoside[2].

Table 2: Estrogenic Activity of Derrisisoflavone A and Related Compounds

Compound (at 1 µM)Relative Cell Proliferation (%) (Compared to 0.1 nM 17β-estradiol)Effect on Gene Expression
Derrisisoflavone A 83.17%[3][4]Significantly suppressed human androgen receptor (AR) gene expression[3][4]
Genistein97.84%[3][4]Increased human estrogen receptor β (ERβ) expression by 4.0-fold[3][4]
Genistein-7-O-[α-rhamnopyranosyl-(1→6)-glucopyranoside]69.55%[3][4]Augmented ERα and ERβ gene expression by 1.5- and 3.4-fold, respectively[3][4]
6,8-diprenylgenistein51.91%[3][4]Significantly suppressed AR gene expression[3][4]
Lupalbigenin18.72%[3][4]Significantly suppressed AR gene expression[3][4]

Data from studies using MCF-7 breast cancer cells[3][4].

Experimental Protocols

The following are detailed protocols for the key experiments involved in the development and application of monoclonal antibodies for Derrisisoflavone A.

Protocol 1: Preparation of Derrisisoflavone A-Carrier Protein Conjugate (Immunogen)

Since Derrisisoflavone A is a small molecule (hapten), it must be conjugated to a larger carrier protein to elicit a robust immune response.

Materials:

  • Derrisisoflavone A

  • Carrier proteins (e.g., Bovine Serum Albumin - BSA, Keyhole Limpet Hemocyanin - KLH)

  • Coupling agents (e.g., N,N'-dicyclohexylcarbodiimide/N-hydroxysuccinimide - DCC/NHS, or via Mannich reaction)

  • Dialysis tubing (10 kDa MWCO)

  • Phosphate Buffered Saline (PBS)

Methodology:

  • Activation of Derrisisoflavone A: If using a carboxyl group for conjugation, activate it using a DCC/NHS chemistry approach. Dissolve Derrisisoflavone A in an appropriate organic solvent (e.g., DMF or DMSO). Add a molar excess of DCC and NHS and stir at room temperature for several hours to form an NHS-ester.

  • Conjugation to Carrier Protein: Dissolve the carrier protein (BSA or KLH) in PBS. Slowly add the activated Derrisisoflavone A solution to the protein solution while stirring. The molar ratio of hapten to carrier should be optimized, but a starting point of 20:1 is common.

  • Reaction Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of the Conjugate: Remove unconjugated Derrisisoflavone A by dialysis against PBS. Change the PBS buffer several times over 48 hours.

  • Characterization: Confirm the conjugation and estimate the hapten-to-carrier ratio using techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

G DerrisisoflavoneA Derrisisoflavone A (Hapten) ActivatedDA Activated Derrisisoflavone A DerrisisoflavoneA->ActivatedDA Activation (e.g., DCC/NHS) CarrierProtein Carrier Protein (e.g., BSA, KLH) Conjugate Derrisisoflavone A- Carrier Conjugate (Immunogen) CarrierProtein->Conjugate Conjugation ActivatedDA->Conjugate Purification Purification (Dialysis) Conjugate->Purification

Figure 1. Workflow for the preparation of the Derrisisoflavone A immunogen.

Protocol 2: Monoclonal Antibody Production using Hybridoma Technology

Materials:

  • BALB/c mice

  • Derrisisoflavone A-KLH conjugate (immunogen)

  • Freund's complete and incomplete adjuvant

  • Myeloma cell line (e.g., SP2/0-Ag14)

  • Polyethylene glycol (PEG)

  • HAT (Hypoxanthine-Aminopterin-Thymidine) medium

  • HT (Hypoxanthine-Thymidine) medium

  • RPMI-1640 medium with fetal bovine serum (FBS)

  • 96-well cell culture plates

Methodology:

  • Immunization:

    • Emulsify the Derrisisoflavone A-KLH conjugate with Freund's complete adjuvant (1:1 ratio).

    • Inject BALB/c mice (6-8 weeks old) subcutaneously with 100 µg of the immunogen.

    • Boost the mice with 50 µg of the immunogen emulsified in Freund's incomplete adjuvant at 2-week intervals.

    • Three days before fusion, administer a final intravenous or intraperitoneal booster of the immunogen in saline.

  • Cell Fusion:

    • Aseptically harvest the spleen from the immunized mouse and prepare a single-cell suspension of splenocytes.

    • Co-culture the splenocytes with myeloma cells at a ratio of 5:1.

    • Induce cell fusion by the dropwise addition of 50% PEG.

  • Selection of Hybridomas:

    • Plate the fused cells in 96-well plates in HAT medium. Unfused myeloma cells will not survive in this medium, and unfused splenocytes have a limited lifespan.

    • Incubate at 37°C in a 5% CO2 incubator.

  • Screening of Hybridomas:

    • After 10-14 days, screen the supernatants from wells with growing hybridoma colonies for the presence of antibodies against Derrisisoflavone A using an indirect ELISA (see Protocol 3).

  • Cloning and Expansion:

    • Clone positive hybridomas by limiting dilution to ensure monoclonality.

    • Expand the positive clones to produce larger quantities of the monoclonal antibody.

G cluster_0 Immunization cluster_1 Hybridoma Production cluster_2 Selection & Screening cluster_3 Antibody Production Immunization Immunize Mouse with Derrisisoflavone A-KLH SpleenHarvest Harvest Spleen Immunization->SpleenHarvest Fusion Cell Fusion (PEG) SpleenHarvest->Fusion Myeloma Myeloma Cells Myeloma->Fusion HAT_Selection HAT Selection Fusion->HAT_Selection Screening ELISA Screening HAT_Selection->Screening Cloning Limiting Dilution Cloning Screening->Cloning Expansion Expansion of Positive Clones Cloning->Expansion mAb_Production Monoclonal Antibody Production Expansion->mAb_Production

Figure 2. Experimental workflow for monoclonal antibody production.

Protocol 3: Indirect Competitive ELISA (icELISA) for Derrisisoflavone A Detection

This assay is used to screen for positive hybridoma clones and to quantify Derrisisoflavone A in samples.

Materials:

  • 96-well microtiter plates

  • Derrisisoflavone A-BSA conjugate (coating antigen)

  • Hybridoma supernatant or purified monoclonal antibody

  • Derrisisoflavone A standard solutions

  • Goat anti-mouse IgG-HRP conjugate (secondary antibody)

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

Methodology:

  • Coating: Coat the wells of a 96-well plate with Derrisisoflavone A-BSA conjugate (e.g., 1 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Competition:

    • In a separate plate or tubes, pre-incubate the monoclonal antibody with either the Derrisisoflavone A standard or the sample for 30 minutes.

    • Add this mixture to the coated and blocked plate.

  • Incubation: Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add the HRP-conjugated goat anti-mouse IgG to each well and incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Stop the reaction by adding the stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the concentration of Derrisisoflavone A in the sample.

Signaling Pathways

Derrisisoflavone A has been shown to modulate key signaling pathways involved in inflammation and estrogenic response.

Anti-Inflammatory Signaling: Derrisisoflavone A can suppress the expression of pro-inflammatory genes such as iNOS, COX-2, and IL-6, which are often upregulated in response to inflammatory stimuli like lipopolysaccharide (LPS). This suggests an interference with upstream signaling cascades, potentially involving transcription factors like NF-κB.

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6) NFkB_pathway->Proinflammatory_Genes Upregulation DerrisisoflavoneA Derrisisoflavone A DerrisisoflavoneA->NFkB_pathway Inhibition Inflammation Inflammation Proinflammatory_Genes->Inflammation

Figure 3. Proposed anti-inflammatory signaling pathway of Derrisisoflavone A.

Estrogenic and Anti-Androgenic Signaling: Derrisisoflavone A exhibits estrogenic activity, likely through interaction with estrogen receptors (ERα and ERβ), leading to the proliferation of estrogen-sensitive cells. Additionally, it has been observed to suppress the gene expression of the androgen receptor (AR), indicating a potential anti-androgenic effect.

G DerrisisoflavoneA Derrisisoflavone A ER Estrogen Receptor (ERα / ERβ) DerrisisoflavoneA->ER Activation AR_Gene_Expression AR Gene Expression DerrisisoflavoneA->AR_Gene_Expression Suppression CellProliferation Cell Proliferation ER->CellProliferation AR Androgen Receptor (AR) AR_Gene_Expression->AR

Figure 4. Estrogenic and anti-androgenic signaling of Derrisisoflavone A.

References

Application Notes and Protocols for Derrisisoflavone I Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the analytical characterization of Derrisisoflavone I. The data and methodologies are compiled from scientific literature to serve as a reference for quality control, research, and development purposes.

Compound Information

This compound is a prenylated isoflavone that has been isolated from plants of the Derris genus. Analytical standards of this compound are essential for the accurate identification and quantification of this compound in complex matrices such as plant extracts and pharmaceutical formulations.

Quantitative Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

Mass spectrometry is a key technique for determining the molecular formula of a compound.

ParameterValueReference
Molecular FormulaC₂₂H₂₂O₆[1]
Ionization ModePositive[1]
Observed [M+Na]⁺ (m/z)405.1305[1]
Calculated [M+Na]⁺ (m/z)405.1309[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the detailed chemical structure of this compound. The following data were recorded in deuterated methanol (CD₃OD).

¹H-NMR Spectroscopic Data (400 MHz, CD₃OD) [1]

ProtonChemical Shift (δ) ppmMultiplicityJ (Hz)
H-28.51s
H-2'7.05br. s
H-6'6.87br. d8.0
H-1'''7.07s
H-1''3.48d7.3
5-OH13.21s

¹³C-NMR Spectroscopic Data (100 MHz, CD₃OD) [1]

CarbonChemical Shift (δ) ppmCarbonChemical Shift (δ) ppm
2147.76'115.7
3123.71''22.1
4182.12''25.9
5154.63''17.7
6114.71'''117.8
7158.62'''148.9
8105.23'''115.1
9152.44'''145.8
10106.15'''112.5
1'115.76'''145.8
2'115.7
3'145.8
4'145.8
5'112.5
High-Performance Liquid Chromatography (HPLC)

While a specific HPLC method for this compound is not detailed, a method for related derrisisoflavones provides a strong starting point. The retention time for this compound was reported as 10.12 minutes under the specified conditions.[1]

ParameterValue
ColumnExtend-C18
Mobile PhaseGradient: 20% to 100% Methanol in Water
Gradient Time8.0 min
Post-run100% Methanol for 5.0 min
Flow Rate1.0 mL/min
Temperature25 °C
Retention Time (tR)10.12 min

For quantitative analysis of related isoflavones, an HPLC-UV method has been developed with the following performance characteristics, which can be used as a reference for method development for this compound.[2][3][4]

ParameterRange
Limit of Detection (LOD)0.01 - 0.06 µg/mL
Limit of Quantification (LOQ)0.03 - 0.18 µg/mL
Accuracy93.3 - 109.6%

Experimental Protocols

Sample Preparation for Analysis
  • Standard Solution Preparation: Accurately weigh a known amount of this compound analytical standard. Dissolve the standard in a suitable solvent such as methanol or dimethyl sulfoxide (DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to be used for HPLC analysis or the appropriate deuterated solvent for NMR analysis.

  • Plant Material Extraction (General Protocol):

    • Air-dry and powder the plant material.

    • Extract the powdered material with a suitable solvent (e.g., 95% ethanol) using methods such as maceration, soxhlet extraction, or ultrasonication.

    • Concentrate the crude extract under reduced pressure.

    • The crude extract can be further fractionated using liquid-liquid partitioning or column chromatography to enrich the isoflavone fraction before analysis.

HPLC-UV Method Protocol

This protocol is adapted from methods used for similar isoflavones and can be optimized for this compound.[1][2][3]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), a column oven, and an autosampler.

  • Mobile Phase:

    • Solvent A: Water (with an optional 0.1% formic acid)

    • Solvent B: Methanol or Acetonitrile (with an optional 0.1% formic acid)

  • Gradient Elution:

    • Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over a period of 20-30 minutes to ensure good separation of compounds.

    • A suggested starting gradient could be: 0 min, 20% B; 8 min, 100% B; 13 min, 100% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: Monitor at a wavelength where this compound shows maximum absorbance (e.g., 268 nm as reported for a similar compound)[1]. A diode-array detector can be used to scan a range of wavelengths.

  • Injection Volume: 10-20 µL.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Mass Spectrometry (MS) Protocol
  • Instrumentation: A mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or Ion Trap (IT) instrument, coupled with an electrospray ionization (ESI) source.[1][5] This can be interfaced with an HPLC system (LC-MS).

  • Ionization Mode: ESI in positive ion mode is suitable for detecting the [M+H]⁺ or [M+Na]⁺ adducts of isoflavones.

  • Mass Range: Scan a mass range appropriate for the molecular weight of this compound (e.g., m/z 100-1000).

  • Source Parameters: Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve maximum signal intensity for the analyte.

  • Data Acquisition: Acquire full scan mass spectra to identify the molecular ion. For structural confirmation, perform tandem MS (MS/MS) experiments by selecting the precursor ion of this compound and fragmenting it to obtain a characteristic fragmentation pattern.

NMR Spectroscopy Protocol
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.[1]

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in approximately 0.5 mL of a suitable deuterated solvent (e.g., deuterated methanol, CD₃OD).

  • ¹H-NMR Acquisition:

    • Acquire a standard one-dimensional ¹H-NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C-NMR Acquisition:

    • Acquire a one-dimensional ¹³C-NMR spectrum with proton decoupling.

    • Use a larger number of scans compared to ¹H-NMR due to the lower natural abundance of ¹³C.

  • 2D-NMR Experiments: For complete structural elucidation, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon correlations.

Visualizations

Experimental Workflow for this compound Analysis

cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Interpretation start Start: this compound Standard or Plant Material prep_standard Prepare Standard Solutions start->prep_standard prep_extract Extract Plant Material start->prep_extract hplc HPLC-UV Analysis prep_standard->hplc lcms LC-MS/MS Analysis prep_standard->lcms cleanup Solid Phase Extraction / Fractionation prep_extract->cleanup cleanup->hplc cleanup->lcms nmr NMR Spectroscopy cleanup->nmr quant Quantification (Calibration Curve) hplc->quant id_confirm Identification & Structural Confirmation lcms->id_confirm struct_elucid Structure Elucidation nmr->struct_elucid end End: Analytical Report quant->end id_confirm->end struct_elucid->end

Caption: Workflow for the analysis of this compound.

Logical Relationship for Compound Identification

cluster_evidence Evidentiary Data cluster_conclusion Conclusion retention_time HPLC Retention Time identification Positive Identification of This compound retention_time->identification Matches Standard uv_spectrum UV Spectrum uv_spectrum->identification Matches Standard molecular_ion MS Molecular Ion (m/z) molecular_ion->identification Confirms Molecular Formula msms_fragments MS/MS Fragmentation msms_fragments->identification Confirms Structure nmr_shifts 1D/2D NMR Spectra nmr_shifts->identification Confirms Structure

Caption: Logic for the identification of this compound.

References

Application Notes and Protocols: Derrisisoflavone A as a Phosphodiesterase 5 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided pertains to Derrisisoflavone A, as scientific literature predominantly refers to this compound as a phosphodiesterase 5 inhibitor from Derris scandens. It is presumed that "Derrisisoflavone I" in the query is a typographical error for "Derrisisoflavone A."

Introduction

Phosphodiesterase 5 (PDE5) is a key enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2][3] By degrading cGMP, PDE5 regulates various physiological processes, most notably vascular smooth muscle tone.[1][2] Inhibition of PDE5 leads to an accumulation of cGMP, resulting in vasodilation.[1][2] This mechanism is the basis for the therapeutic effects of clinically approved PDE5 inhibitors, such as sildenafil, in the treatment of erectile dysfunction and pulmonary hypertension.[1][4] Natural products are a promising source for the discovery of new PDE5 inhibitors.[5][6] Derrisisoflavone A, an isoflavone isolated from the plant Derris scandens, has been identified as a phosphodiesterase 5 inhibitor.[5][6] These application notes provide a summary of its inhibitory activity and detailed protocols for its evaluation.

Data Presentation

The inhibitory activity of Derrisisoflavone A and other related isoflavones isolated from Derris scandens against PDE5 is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the PDE5 enzyme activity.

CompoundSource OrganismTarget EnzymeIC50 (µM)
Derrisisoflavone ADerris scandensPhosphodiesterase 5 (PDE5)9 µM
OsajinDerris scandensPhosphodiesterase 5 (PDE5)4 µM
4',5,7-trihydroxybiprenylisoflavoneDerris scandensPhosphodiesterase 5 (PDE5)8 µM

Data sourced from scientific literature.[5][6]

Signaling Pathway and Experimental Workflow

cGMP Signaling Pathway and Mechanism of PDE5 Inhibition

The following diagram illustrates the nitric oxide (NO)-cGMP signaling pathway and the role of PDE5 inhibitors. In vascular smooth muscle cells, nitric oxide activates soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[2][7][8] Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in a cascade of events that cause smooth muscle relaxation and vasodilation.[8] Phosphodiesterase 5 (PDE5) terminates this signal by hydrolyzing cGMP to GMP.[2] Derrisisoflavone A, as a PDE5 inhibitor, blocks this degradation, thereby prolonging the action of cGMP and enhancing vasodilation.[1][2]

cGMP_Signaling_Pathway cluster_0 cluster_1 Nitric Oxide Nitric Oxide sGC Soluble Guanylate Cyclase (sGC) Nitric Oxide->sGC Activates cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Relaxation Smooth Muscle Relaxation PKG->Relaxation GMP GMP PDE5->GMP Hydrolyzes Derrisisoflavone A Derrisisoflavone A Derrisisoflavone A->PDE5 Inhibits

Caption: The cGMP signaling pathway and the inhibitory action of Derrisisoflavone A on PDE5.

Experimental Workflow for PDE5 Inhibition Assay

The following diagram outlines the general workflow for determining the in vitro inhibitory activity of a compound, such as Derrisisoflavone A, against PDE5. The assay measures the amount of phosphate produced from the hydrolysis of cGMP by PDE5. The inhibitory effect of the test compound is quantified by the reduction in phosphate generation.

PDE5_Inhibition_Assay_Workflow cluster_workflow Experimental Workflow prep 1. Preparation of Reagents - PDE5 Enzyme - cGMP Substrate - Derrisisoflavone A (Test Inhibitor) - Assay Buffer reaction 2. Enzymatic Reaction - Incubate PDE5, cGMP, and Derrisisoflavone A - Allow hydrolysis of cGMP to GMP prep->reaction stop_reaction 3. Termination of Reaction - Add stop solution reaction->stop_reaction detection 4. Detection of Product - Measure inorganic phosphate (Pi) released - e.g., Malachite Green Assay stop_reaction->detection analysis 5. Data Analysis - Calculate % inhibition - Determine IC50 value detection->analysis

Caption: A generalized workflow for the in vitro PDE5 inhibition assay.

Experimental Protocols

This section provides a detailed methodology for an in vitro phosphodiesterase 5 inhibition assay, adapted from established protocols, suitable for evaluating the inhibitory potential of Derrisisoflavone A.[9]

Objective

To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant PDE5A1.

Materials and Reagents
  • Human recombinant phosphodiesterase 5A1 (PDE5A1)

  • Guanosine 3',5'-cyclic monophosphate (cGMP) as the substrate

  • Derrisisoflavone A (or other test compounds)

  • Sildenafil (as a positive control)

  • Calf intestinal alkaline phosphatase (CIAP)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)

  • Malachite Green reagent

  • Ammonium molybdate

  • Phosphate standard solution

  • 96-well microplates

  • Microplate reader

Procedure

1. Preparation of Solutions

  • Derrisisoflavone A Stock Solution: Prepare a high-concentration stock solution of Derrisisoflavone A in dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Create a series of dilutions of the Derrisisoflavone A stock solution in the assay buffer to achieve the desired final concentrations for the assay.

  • Enzyme Solution: Dilute the PDE5A1 enzyme to the desired concentration in cold assay buffer.

  • Substrate Solution: Prepare a solution of cGMP in the assay buffer.

  • CIAP Solution: Prepare a solution of calf intestinal alkaline phosphatase in the assay buffer.

2. Assay Protocol

  • Add 20 µL of the various concentrations of Derrisisoflavone A (or sildenafil for the positive control, or buffer for the negative control) to the wells of a 96-well plate.

  • Add 20 µL of the PDE5A1 enzyme solution to each well.

  • Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 20 µL of the cGMP substrate solution to each well.

  • Incubate the reaction mixture for 30 minutes at 37°C.

  • Stop the PDE5 reaction and initiate the conversion of GMP to guanosine and phosphate by adding 20 µL of the CIAP solution.

  • Incubate for a further 20 minutes at 37°C.

  • Terminate the entire reaction by adding a stop solution, such as perchloric acid.[9]

  • Add the Malachite Green reagent to each well to detect the amount of inorganic phosphate produced.

  • Measure the absorbance at a wavelength of 630 nm using a microplate reader.

3. Data Analysis

  • Calculate the percentage of inhibition for each concentration of Derrisisoflavone A using the following formula:

    % Inhibition = 100 - [ (Absorbance of sample - Absorbance of blank) / (Absorbance of negative control - Absorbance of blank) ] * 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Derrisisoflavone A concentration. The IC50 is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity. This can be calculated using non-linear regression analysis software.

Selectivity Profiling

To assess the selectivity of Derrisisoflavone A, similar inhibition assays should be performed against other phosphodiesterase isoforms, such as PDE1 and PDE6.[5][6] A compound is considered selective for PDE5 if its IC50 value for PDE5 is significantly lower than its IC50 values for other PDE isoforms.

References

Application of Derrisisoflavones in Cancer Cell Line Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Derris scandens, a plant traditionally used in herbal medicine, is a rich source of isoflavones with demonstrated cytotoxic and antiproliferative effects on various cancer cell lines. While the specific compound "Derrisisoflavone I" is not prominently described in current scientific literature, numerous other isoflavones isolated from this plant have been the subject of anticancer research. This document provides a comprehensive overview of the application of these bioactive isoflavones in cancer cell line studies, with a focus on their mechanisms of action, experimental protocols, and relevant signaling pathways. The information presented here is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The cytotoxic effects of various isoflavones isolated from Derris scandens have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting a specific biological or biochemical function, are summarized in the table below.

CompoundCancer Cell LineIC50 (µM)Reference
Derriscandenon EKB (Epidermoid Carcinoma)2.7[1][2]
Derriscandenon ENALM-6 (Acute Lymphoblastic Leukemia)0.9[1][2]
Derriscandenon FKB (Epidermoid Carcinoma)12.9[1][2]
Derriscandenon BKB (Epidermoid Carcinoma)5 (Significant inhibition)[3]
Derriscandenon CKB (Epidermoid Carcinoma)5 (Significant inhibition)[3]
DerruboneKB (Epidermoid Carcinoma)5 (Significant inhibition)[3]
GlyurallinKB (Epidermoid Carcinoma)5 (Significant inhibition)[3]
5,7,4'-trihydroxy-6,8-diprenylisoflavoneKB, MCF-7, NCI-H187Cytotoxic effects observed[4]
LupalbigeninKB, MCF-7, NCI-H187Cytotoxic effects observed[4]

Mechanism of Action and Signaling Pathways

Isoflavones from Derris scandens exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[5]

Induction of Apoptosis:

Several studies have shown that these isoflavones can induce apoptosis in cancer cells.[6] A key mechanism is the disruption of the mitochondrial membrane potential, a critical event in the intrinsic pathway of apoptosis.[1][2][3] The reduction in mitochondrial membrane potential leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately activating caspases and leading to cell death.[7] The PI3K/Akt and MAPK signaling pathways are also implicated in the apoptotic effects of some isoflavones.[7][8]

cluster_0 Derrisisoflavone Treatment cluster_1 Signaling Cascade cluster_2 Cellular Response Derrisisoflavone Derrisisoflavone PI3K_Akt PI3K/Akt Pathway (Inhibition) Derrisisoflavone->PI3K_Akt MAPK MAPK Pathway (Activation) Derrisisoflavone->MAPK Mitochondria Mitochondrial Disruption Derrisisoflavone->Mitochondria Cell_Cycle_Arrest Cell Cycle Arrest Derrisisoflavone->Cell_Cycle_Arrest Apoptosis Apoptosis PI3K_Akt->Apoptosis MAPK->Apoptosis Mitochondria->Apoptosis Start Start Cell_Culture 1. Seed Cancer Cells Start->Cell_Culture Treatment 2. Treat with Derrisisoflavone Cell_Culture->Treatment Assay_Selection Select Assay Treatment->Assay_Selection MTT Cell Viability (MTT) Assay_Selection->MTT Viability MMP Apoptosis (MMP) Assay_Selection->MMP Apoptosis Analysis 3. Data Acquisition MTT->Analysis MMP->Analysis Interpretation 4. Results Interpretation Analysis->Interpretation End End Interpretation->End

References

Experimental Design for Testing Derrisisoflavone I Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental design of bioactivity testing for Derrisisoflavone I, a naturally occurring isoflavone. The focus is on its potential anti-inflammatory and anti-cancer properties. The provided methodologies are based on established in vitro assays and are intended to guide researchers in the preliminary assessment of this compound's therapeutic potential.

Overview of this compound Bioactivities

This compound, isolated from plants of the Derris genus, belongs to the isoflavone class of flavonoids, which are known for their diverse pharmacological effects. Preclinical studies on this compound and structurally related isoflavones suggest significant anti-inflammatory and anti-cancer activities. These effects are often attributed to the modulation of key cellular signaling pathways, including NF-κB and PI3K/Akt.

Data Presentation: Quantitative Bioactivity Data

The following tables summarize key quantitative data for this compound and related isoflavones to provide a comparative reference for experimental design and data interpretation.

Table 1: Anti-inflammatory Activity of this compound and Related Isoflavones

CompoundAssayCell LineIC50 ValueReference
Derrisisoflavone APhosphodiesterase 5 (PDE5) Inhibition-9 µM[1](--INVALID-LINK--)
GenisteinNitric Oxide (NO) Production InhibitionRAW 264.750 µM[2](--INVALID-LINK--)
Derrisisoflavone ANitric Oxide (NO) Production InhibitionRAW 264.7More potent than 6,8-diprenylgenistein[2](--INVALID-LINK--)

Table 2: Anti-cancer Activity of Isoflavones from Derris scandens

CompoundCancer Cell LineIC50 ValueReference
Derriscandenon BKB (epidermoid carcinoma)2.7 µM[3](--INVALID-LINK--)
Derriscandenon BNALM-6 (acute lymphoblastic leukemia)0.9 µM[3](--INVALID-LINK--)
Derriscandenon CKB (epidermoid carcinoma)12.9 µM[3](--INVALID-LINK--)

Experimental Protocols

This section provides detailed protocols for key experiments to assess the anti-inflammatory and anti-cancer bioactivities of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the effect of this compound on the viability and proliferation of cancer cell lines and to establish non-toxic concentrations for subsequent mechanistic studies in non-cancer cell lines.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with a culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.1%. Replace the medium in each well with 100 µL of the medium containing the respective concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition Assay)

This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known iNOS inhibitor + LPS).

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by this compound compared to the vehicle control.

Western Blot Analysis for Protein Expression

This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins involved in inflammatory and cancer signaling pathways, such as iNOS, COX-2, p-p65, p-IκBα, p-Akt, and p-mTOR.

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells (e.g., RAW 264.7 for inflammation studies, or a cancer cell line) in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound at selected concentrations for the desired time. For inflammatory studies, co-treatment with LPS may be required.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-iNOS, anti-COX-2, anti-phospho-p65, etc.) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, normalize to the total protein levels.

NF-κB Reporter Assay

This assay measures the effect of this compound on the transcriptional activity of NF-κB.

Protocol:

  • Cell Transfection:

    • Seed cells (e.g., HEK293T or a relevant cancer cell line) in a 24-well plate.

    • Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment and Stimulation:

    • After 24 hours of transfection, treat the cells with this compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or LPS, for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay:

    • Measure the firefly luciferase activity (NF-κB-dependent) and Renilla luciferase activity (internal control) using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in NF-κB activity in this compound-treated cells compared to the stimulated vehicle control.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the putative signaling pathways modulated by this compound.

G cluster_0 Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa P p65_p50 NF-κB (p65/p50) p65_p50_nuc NF-κB (p65/p50) p65_p50->p65_p50_nuc Translocation iNOS_COX2 iNOS, COX-2 (Pro-inflammatory genes) p65_p50_nuc->iNOS_COX2 Transcription Derris This compound Derris->IKK Inhibition NO_PGs NO, Prostaglandins (Inflammatory Mediators) iNOS_COX2->NO_PGs

Caption: Putative anti-inflammatory mechanism of this compound.

G cluster_1 Anti-cancer Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt P mTOR mTOR Akt->mTOR P Proliferation Cell Proliferation & Survival mTOR->Proliferation Derris This compound Derris->PI3K Inhibition Derris->Akt Inhibition Apoptosis Apoptosis Derris->Apoptosis

Caption: Putative anti-cancer mechanism of this compound.

Experimental Workflow

The following diagram outlines the general experimental workflow for testing the bioactivity of this compound.

G cluster_0 Experimental Workflow start Start: This compound cell_viability Cell Viability Assay (MTT) start->cell_viability anti_inflammatory Anti-inflammatory Assays (NO Inhibition) cell_viability->anti_inflammatory anti_cancer Anti-cancer Assays (Proliferation) cell_viability->anti_cancer western_blot_inflam Western Blot (iNOS, COX-2, p-p65) anti_inflammatory->western_blot_inflam nfkb_reporter NF-κB Reporter Assay anti_inflammatory->nfkb_reporter western_blot_cancer Western Blot (p-Akt, p-mTOR) anti_cancer->western_blot_cancer end End: Data Analysis & Conclusion western_blot_inflam->end western_blot_cancer->end nfkb_reporter->end

Caption: General workflow for this compound bioactivity testing.

References

Application Notes and Protocols for Derrisisoflavone I Solution Preparation in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derrisisoflavone I is a prenylated isoflavone, a class of natural products known for a variety of biological activities. Proper preparation of this compound solutions is critical for accurate and reproducible results in cell-based assays. These application notes provide detailed protocols for the solubilization and preparation of this compound for in vitro studies, along with relevant physicochemical data and insights into its potential biological activities based on related compounds.

Physicochemical and Biological Properties

While specific experimental data for this compound is limited, its properties can be inferred from its chemical structure and data on similar prenylated isoflavones.

PropertyValueSource/Calculation
Molecular Formula C₂₆H₂₆O₇[1]
Molar Mass 450.48 g/mol Calculated
Purity >98% (typical for commercially available research compounds)Assumed
Appearance Yellow amorphous powder[1][1]
Solubility Soluble in DMSO, ethanol, and other organic solvents. Poorly soluble in water.Inferred from related isoflavones
Storage (Powder) -20°C, protected from light and moistureGeneral recommendation
Storage (Stock Solution) -20°C or -80°C in aliquots, avoid repeated freeze-thaw cyclesGeneral recommendation
Known Biological Activities (of related Prenylated Isoflavones) Anti-inflammatory, Estrogenic/Antiestrogenic[2][3][4][5][6], Potential PPAR modulation[1][1][2][3][4][5][6]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is a common solvent for dissolving hydrophobic compounds for use in cell-based assays.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = Molarity (mol/L) * Volume (L) * Molar Mass ( g/mol ) * 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L * 0.001 L * 450.48 g/mol * 1000 mg/g = 4.50 mg

  • Weighing:

    • Carefully weigh out 4.50 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Solubilization:

    • Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may assist in dissolution if necessary.

  • Sterilization (Optional but Recommended):

    • If required for your specific cell culture application, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This step is crucial for long-term experiments or when working with sensitive cell lines.

  • Aliquoting and Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.

    • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the 10 mM stock solution to final working concentrations in cell culture medium.

Important Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Solubility in Aqueous Medium: this compound is expected to have low aqueous solubility. Prepare working solutions fresh for each experiment and visually inspect for any precipitation.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the highest concentration of this compound being tested.

Procedure:

  • Thaw the Stock Solution:

    • Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions (Example for a final concentration of 10 µM in 1 mL):

    • Intermediate Dilution:

      • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of sterile cell culture medium. This results in a 10 µM solution.

    • Final Working Solution:

      • The intermediate dilution can be directly used as the final working solution to treat cells.

    • For other concentrations: Adjust the dilution factor accordingly. For example, to achieve a final concentration of 1 µM, you can perform a 1:10 dilution of the 10 µM intermediate solution.

  • Application to Cells:

    • Mix the final working solution gently by pipetting.

    • Remove the existing medium from your cell culture plate and replace it with the prepared working solution containing this compound or the vehicle control.

    • Incubate the cells for the desired experimental duration.

Experimental Workflow and Signaling Pathway Diagrams

G Experimental Workflow for this compound Cell-Based Assays cluster_prep Solution Preparation cluster_assay Cell-Based Assay Weigh this compound Weigh this compound Dissolve in DMSO Dissolve in DMSO Weigh this compound->Dissolve in DMSO Create 10 mM Stock Create 10 mM Stock Dissolve in DMSO->Create 10 mM Stock Store at -20°C/-80°C Store at -20°C/-80°C Create 10 mM Stock->Store at -20°C/-80°C Thaw Stock Aliquot Thaw Stock Aliquot Store at -20°C/-80°C->Thaw Stock Aliquot Prepare Working Solutions Prepare Working Solutions Thaw Stock Aliquot->Prepare Working Solutions Treat Cells Treat Cells Prepare Working Solutions->Treat Cells Incubate Incubate Treat Cells->Incubate Assay Readout Assay Readout Incubate->Assay Readout

Caption: Workflow for this compound solution preparation and use in cell-based assays.

G Potential Signaling Pathway Modulated by Prenylated Isoflavones This compound This compound Estrogen Receptor (ER) Estrogen Receptor (ER) This compound->Estrogen Receptor (ER) Agonist/Antagonist PPARγ PPARγ This compound->PPARγ Activation (Potential) NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway Inhibition (Potential) Gene Expression Gene Expression Estrogen Receptor (ER)->Gene Expression PPARγ->Gene Expression Anti-inflammatory Effects NF-κB Pathway->Gene Expression Pro-inflammatory Effects Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Inflammatory Response Inflammatory Response Gene Expression->Inflammatory Response Anti-inflammatory Effects Gene Expression->Inflammatory Response Pro-inflammatory Effects

Caption: Potential signaling pathways modulated by prenylated isoflavones like this compound.

References

Application Notes & Protocols for Quantitative Analysis of Isoflavones in Derris Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Derris, belonging to the family Fabaceae, is a source of a diverse array of secondary metabolites. While traditionally known for its high concentration of rotenoids, recent phytochemical investigations have revealed that Derris species, including D. scandens, D. eriocarpa, and D. trifoliata, are also a rich source of isoflavones and their derivatives.[1][2][3][4][5] These isoflavones, such as genistein, lupalbigenin, derrisisoflavone A, and 6,8-diprenylgenistein, are of significant interest to the pharmaceutical and drug development industries due to their potential biological activities, including anti-inflammatory and estrogenic effects.[6]

The structural similarity of isoflavones to 17-β-estradiol allows them to interact with estrogen receptors (ERα and ERβ), potentially modulating hormonal pathways.[6] This activity, coupled with anti-inflammatory properties, makes the accurate quantification of these compounds in Derris extracts a critical step in preclinical research, standardization of herbal preparations, and the development of new therapeutic agents.

This document provides a detailed protocol for the extraction and quantitative analysis of major isoflavones from Derris extracts using High-Performance Liquid Chromatography with UV detection (HPLC-UV), based on validated methodologies.

Principle

The quantitative analysis of isoflavones is achieved by separating the compounds from a complex plant extract matrix using reversed-phase HPLC. The separation is based on the differential partitioning of isoflavones between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Following separation, the isoflavones are detected by a UV detector at a wavelength where they exhibit maximum absorbance. Quantification is performed by comparing the peak area of each analyte in the sample to a calibration curve generated from analytical standards of known concentrations.

Key Isoflavones Identified in Derris Species

Several isoflavones have been isolated and identified from various Derris species. These compounds can serve as potential markers for the quality control and quantitative analysis of Derris extracts.

Isoflavone CompoundDerris SpeciesReference
GenisteinD. scandens[1][6]
Genistein-7-O-[α-rhamnopyranosyl-(1→6)]-β-glucopyranosideD. scandens[6]
Derrisisoflavone AD. scandens[6]
LupalbigeninD. scandens[6]
6,8-diprenylgenisteinD. scandens[5][6]
DaidzeinD. trifoliata
Warangalone, Millewanin E, Rhynedlin AD. scandens[5][7]
3′,4′-di-O-methylene-5-hydroxy-7-methoxy-6-isopentenyl isoflavoneD. eriocarpa[1][4]
5,7-dimethoxy-6-(3-methyl-2-butenyl)-4′-hydroxyl isoflavoneD. eriocarpa[1][4]

Experimental Protocols

The following protocols describe the sample preparation and HPLC-UV analysis for the quantification of isoflavones in Derris extracts.

Protocol 1: Extraction of Isoflavones from Derris Plant Material

This protocol outlines a general method for preparing an isoflavone-rich extract from dried Derris plant material (e.g., stems, leaves).

Materials and Reagents:

  • Dried and powdered Derris plant material

  • Methanol (HPLC grade) or Ethanol (95%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Shaker or sonicator

  • Centrifuge

  • Rotary evaporator

  • 0.45 µm syringe filters

Procedure:

  • Weigh approximately 1.0 g of finely powdered Derris plant material into a flask.

  • Add 20 mL of 80% methanol (or a suitable solvent like aqueous acetonitrile).

  • Agitate the mixture using a mechanical shaker or sonicator for 2 hours at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction process (steps 2-5) on the remaining plant material two more times to ensure complete extraction.

  • Combine all supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Redissolve a known weight of the dried crude extract in the HPLC mobile phase for analysis.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Protocol 2: Quantitative Analysis by HPLC-UV

This protocol is based on a validated method for the simultaneous quantification of five key isoflavones in Derris scandens.[6]

Apparatus and Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Acetic Acid in Water.

  • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 15-25% B

    • 5-20 min: 25-35% B

    • 20-25 min: 35-100% B

    • 25-30 min: 100% B (hold)

    • 30-35 min: Re-equilibration to 15% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare individual stock solutions of isoflavone standards (e.g., Genistein, Derrisisoflavone A, Lupalbigenin) in methanol at a concentration of 1 mg/mL. Prepare a series of working standard solutions by serial dilution to create a calibration curve (e.g., 0.1 to 100 µg/mL).

  • Sample Preparation: Prepare the Derris extract as described in Protocol 4.1, dissolving the final extract in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the standard solutions and the sample solutions onto the HPLC system.

  • Quantification: Identify the isoflavone peaks in the sample chromatogram by comparing their retention times with those of the standards. Construct a calibration curve for each standard by plotting peak area against concentration. Use the regression equation from the calibration curve to calculate the concentration of each isoflavone in the injected sample solution.

Data Presentation

Effective quantitative analysis requires robust method validation. The following tables summarize the performance characteristics of the described HPLC-UV method for Derris scandens isoflavones and provide a template for reporting experimental results.[6]

Table 1: HPLC Method Validation Parameters for Key Derris scandens Isoflavones[6]
AnalyteLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Accuracy (% Recovery)
Genistein-7-O-glycoside0.1 - 100>0.9990.060.1893.3 - 105.4
Genistein0.1 - 100>0.9990.010.0398.7 - 109.6
Derrisisoflavone A0.1 - 100>0.9990.020.0696.5 - 106.2
Lupalbigenin0.1 - 100>0.9990.010.0397.8 - 108.9
6,8-diprenylgenistein0.1 - 100>0.9990.020.0795.4 - 107.3

LOD: Limit of Detection, LOQ: Limit of Quantification

Table 2: Template for Reporting Quantitative Isoflavone Content in Derris Extracts
Sample ID (Derris species/part)Extraction MethodGenistein (mg/g extract)Derrisisoflavone A (mg/g extract)Lupalbigenin (mg/g extract)Total Isoflavones (mg/g extract)
D. scandens Stem80% Methanole.g., 5.2 ± 0.3e.g., 1.8 ± 0.1e.g., 3.5 ± 0.2e.g., 10.5 ± 0.6
D. eriocarpa Leaf95% Ethanol
D. trifoliata RootAqueous Acetonitrile

Note: Example data is illustrative and should be replaced with experimental findings.

Visualized Workflows and Pathways

Experimental Workflow

The overall process from sample preparation to data analysis is outlined below.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Dried & Powdered Derris Plant Material extraction Solvent Extraction (e.g., 80% Methanol) start->extraction centrifuge Centrifugation & Supernatant Collection extraction->centrifuge evaporation Solvent Evaporation (Rotary Evaporator) centrifuge->evaporation dissolve Redissolve in Mobile Phase evaporation->dissolve filter Syringe Filtration (0.45 µm) dissolve->filter hplc HPLC Injection filter->hplc separation C18 Reversed-Phase Separation hplc->separation detection UV Detection (254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integrate Peak Identification & Integration chromatogram->integrate quantify Quantification via Calibration Curve integrate->quantify report Report Results (mg/g extract) quantify->report

Caption: Workflow for Isoflavone Quantification in Derris Extracts.

Potential Signaling Pathway: Estrogenic Activity of Isoflavones

Derris-derived isoflavones like genistein exhibit estrogenic activity by binding to estrogen receptors (ERs), which can modulate gene expression. This pathway is highly relevant for drug development in hormone-related research areas.

G cluster_main Cellular Response to Derris Isoflavones cluster_nucleus isoflavone Derris Isoflavone (e.g., Genistein) er Estrogen Receptor (ERα / ERβ) isoflavone->er Binds to complex Isoflavone-ER Complex er->complex ere Estrogen Response Element (ERE) on DNA complex->ere Translocates to Nucleus & Binds to ERE nucleus Nucleus transcription Modulation of Gene Transcription ere->transcription Initiates/Inhibits response Synthesis of New Proteins & Cellular Response (e.g., Anti-inflammatory, Proliferative) transcription->response

References

Application Notes and Protocols for Testing the Anti-Inflammatory Effects of Derrisisoflavone using RAW 264.7 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derrisisoflavone, a prenylated isoflavone found in plants such as Derris scandens, has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects. The murine macrophage cell line, RAW 264.7, serves as a robust and widely accepted in vitro model to investigate the inflammatory response and to screen potential anti-inflammatory agents. When stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, RAW 264.7 cells mimic an inflammatory response by producing a cascade of pro-inflammatory mediators. This includes nitric oxide (NO), prostaglandins, and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The production of these mediators is largely regulated by the activation of key signaling pathways, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These application notes provide detailed protocols to assess the anti-inflammatory potential of Derrisisoflavone by quantifying its ability to inhibit the production of these inflammatory markers and to modulate the associated signaling pathways in LPS-stimulated RAW 264.7 cells.

Data Presentation

Table 1: Comparative Inhibition of Nitric Oxide (NO) Production by Isoflavones in LPS-Stimulated RAW 264.7 Cells

CompoundRelative Inhibitory Potency on NO Production
Genistein++++ (Most Potent)
Lupalbigenin+++
Derrisisoflavone A ++
6,8-diprenylgenistein+
Genistein-7-O-[α-rhamnopyranosyl-(1→6)]-β-glucopyranosideLeast Potent

Data compiled from a study evaluating isoflavone derivatives from Derris scandens, which indicates a qualitative ranking of potency.[1][2]

Table 2: Effects of Derrisisoflavone A on the Expression of Pro-Inflammatory Genes in LPS-Stimulated RAW 264.7 Cells

GeneEffect of Derrisisoflavone A Treatment
Inducible Nitric Oxide Synthase (iNOS)Significant Suppression
Cyclooxygenase-2 (COX-2)Significant Suppression
Interleukin-6 (IL-6)Significant Suppression

Derrisisoflavone A has been shown to significantly suppress the upregulation of these key pro-inflammatory genes induced by LPS.[1][2]

Experimental Workflow

The following diagram outlines the general workflow for assessing the anti-inflammatory effects of Derrisisoflavone in RAW 264.7 cells.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture RAW 264.7 Cell Culture Seed Seed Cells in Plates Culture->Seed Prepare_D Prepare Derrisisoflavone Stock Pretreat Pre-treat with Derrisisoflavone Prepare_D->Pretreat Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for Specified Time Stimulate->Incubate Harvest_S Harvest Supernatant Incubate->Harvest_S Harvest_C Harvest Cell Lysate Incubate->Harvest_C Viability Cell Viability Assay (MTT) Incubate->Viability NO_Assay Nitric Oxide Assay Harvest_S->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA/RT-PCR) Harvest_S->Cytokine_Assay Western_Blot Western Blot (NF-κB/MAPK) Harvest_C->Western_Blot

Experimental workflow diagram.

Experimental Protocols

Cell Culture and Maintenance of RAW 264.7 Cells

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Cell scrapers

  • T-75 culture flasks

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Culture RAW 264.7 cells in T-75 flasks with DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells every 2-3 days when they reach 80-90% confluency. Detach the cells using a cell scraper.

Cell Viability Assay (MTT Assay)

Purpose: To determine the non-toxic concentration range of Derrisisoflavone on RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • Derrisisoflavone

  • DMEM with 10% FBS

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Derrisisoflavone (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Measurement of Nitric Oxide (NO) Production

Purpose: To quantify the inhibitory effect of Derrisisoflavone on NO production in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • Derrisisoflavone

  • Lipopolysaccharide (LPS) from E. coli

  • 96-well plates

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of Derrisisoflavone for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control groups (untreated cells, cells treated with LPS only, and cells treated with Derrisisoflavone only).

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

Purpose: To measure the effect of Derrisisoflavone on the secretion of TNF-α and IL-6.

Materials:

  • RAW 264.7 cells

  • Derrisisoflavone

  • LPS

  • 24-well plates

  • Mouse TNF-α and IL-6 ELISA kits

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of Derrisisoflavone for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Determine the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Purpose: To investigate the effect of Derrisisoflavone on the activation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • RAW 264.7 cells

  • Derrisisoflavone

  • LPS

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis system

  • PVDF membranes and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK1/2, anti-ERK1/2, anti-p-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with Derrisisoflavone for 1-2 hours.

  • Stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 15-60 minutes for MAPK and IκBα phosphorylation, 1-2 hours for p65 nuclear translocation).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control.

Signaling Pathways

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, IκB is phosphorylated, ubiquitinated, and subsequently degraded. This frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6, initiating their transcription. Derrisisoflavone is hypothesized to inhibit this pathway, thereby reducing the expression of these inflammatory mediators.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK p_IkB_p65 p-IκB-p65/p50 IKK->p_IkB_p65 IkB_p65 IκB-p65/p50 p65_nuc p65/p50 (Nuclear Translocation) p_IkB_p65->p65_nuc IκB Degradation Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) p65_nuc->Genes Derris Derrisisoflavone Derris->Inhibition Inhibition->IKK Inhibition->p65_nuc Inhibition

NF-κB signaling pathway inhibition.
MAPK Signaling Pathway

The MAPK family, including p38, ERK1/2, and JNK, are key signaling molecules that are activated by phosphorylation in response to LPS. Once activated, they can phosphorylate and activate transcription factors, such as AP-1, which also contribute to the expression of pro-inflammatory genes. The anti-inflammatory effects of many natural compounds are attributed to their ability to suppress the phosphorylation of these MAPK proteins.

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 ERK ERK1/2 MAPKK->ERK JNK JNK MAPKK->JNK AP1 AP-1 Activation p38->AP1 ERK->AP1 JNK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes Derris Derrisisoflavone Derris->Inhibition Inhibition->MAPKK Inhibition of Phosphorylation

MAPK signaling pathway inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming In Vitro Solubility Challenges of Derrisisoflavone I

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with Derrisisoflavone I during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer for cell-based assays. What is the recommended solvent?

A1: this compound, like many isoflavones, has poor aqueous solubility. It is practically insoluble in water.[1] For in vitro studies, a common practice is to first dissolve the compound in an organic solvent, such as dimethyl sulfoxide (DMSO), ethanol, or acetone, to create a stock solution.[1][2] This stock solution can then be diluted to the final desired concentration in your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental results, typically below 0.5%.

Q2: What is the maximum recommended concentration of DMSO in a cell culture experiment?

A2: To minimize solvent-induced artifacts in cell culture experiments, the final concentration of DMSO should generally be kept at or below 0.5% (v/v). However, the tolerance can vary depending on the cell line and the duration of the experiment. It is always recommended to perform a vehicle control experiment (medium with the same concentration of DMSO but without this compound) to assess the impact of the solvent on your specific assay.

Q3: My this compound precipitates out of solution when I dilute my DMSO stock in the aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:

  • Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of this compound.

  • Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, to your aqueous buffer can help to maintain the solubility of the compound.[3]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[4][5] You can pre-incubate this compound with a suitable cyclodextrin, like hydroxypropyl-β-cyclodextrin (HP-β-CD), before adding it to your experimental system.

  • Prepare a Solid Dispersion: This technique involves dispersing the compound in a carrier matrix at the molecular level to enhance its dissolution rate and solubility.[6]

Troubleshooting Guide

Problem: Poor Solubility of this compound in Aqueous Buffers

This guide provides a systematic approach to addressing solubility challenges with this compound in your in vitro experiments.

Troubleshooting Workflow

start Start: this compound Solubility Issue check_solvent Is an organic solvent (e.g., DMSO) being used for the stock solution? start->check_solvent use_dmso Action: Prepare a stock solution in 100% DMSO. check_solvent->use_dmso No check_precipitation Is precipitation occurring upon dilution in aqueous buffer? check_solvent->check_precipitation Yes use_dmso->check_precipitation success Success: this compound is soluble at the desired concentration. check_precipitation->success No troubleshoot Troubleshooting Options check_precipitation->troubleshoot Yes lower_conc Option 1: Lower the final working concentration. troubleshoot->lower_conc use_surfactant Option 2: Add a surfactant (e.g., Tween® 20) to the buffer. troubleshoot->use_surfactant use_cyclodextrin Option 3: Use a cyclodextrin (e.g., HP-β-CD) for complexation. troubleshoot->use_cyclodextrin solid_dispersion Option 4: Prepare a solid dispersion. troubleshoot->solid_dispersion

Caption: Troubleshooting workflow for this compound solubility issues.

Quantitative Data Summary

The following table summarizes common solubility enhancement techniques and their potential impact on the aqueous solubility of flavonoids like this compound. Note: The fold increase is an illustrative example, and actual results may vary.

Technique Description Typical Fold Increase in Aqueous Solubility (Example)
Co-solvency Using a water-miscible organic solvent (e.g., DMSO, ethanol) to dissolve the compound before dilution in an aqueous medium.N/A (Stock solution is in 100% organic solvent)
Use of Surfactants Incorporating surfactants that form micelles to encapsulate the hydrophobic compound.[6]10 - 100
Complexation with Cyclodextrins Forming inclusion complexes with cyclodextrins to enhance solubility.[4][5]50 - 500
Solid Dispersion Dispersing the compound in a hydrophilic carrier matrix to improve dissolution.[6]20 - 200

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of 100% cell culture grade DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube for 1-2 minutes until the powder is completely dissolved. Gentle heating in a water bath (up to 37°C) can be applied if necessary.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is based on the phase-solubility studies method.[5]

  • Preparation of HP-β-CD Solutions: Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 0-10 mM) in your desired buffer.

  • Addition of this compound: Add an excess amount of this compound powder to each HP-β-CD solution in sealed vials.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Separation: Centrifuge or filter the suspensions to remove the undissolved this compound.

  • Quantification: Determine the concentration of dissolved this compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV.

  • Analysis: Plot the concentration of dissolved this compound against the concentration of HP-β-CD to determine the complexation efficiency and the increase in solubility.

Signaling Pathway Visualization

While the direct signaling pathways of this compound are not extensively detailed, it is known to be an isoflavone with anti-inflammatory and estrogenic activities, similar to other isoflavones from Derris scandens.[7][8][9][10] The diagram below illustrates a generalized anti-inflammatory signaling pathway that is often targeted by isoflavones.

LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 IL6 IL-6 NFkB->IL6 Derrisisoflavone This compound Derrisisoflavone->NFkB Inhibition

Caption: Generalized anti-inflammatory signaling pathway targeted by isoflavones.

References

Technical Support Center: Stability of Derrisisoflavone I

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of a compound like Derrisisoflavone I is critical for experimental design, formulation development, and ensuring the integrity of analytical results. This guide provides detailed protocols and answers to frequently asked questions regarding the stability of this compound in various solvents.

Frequently Asked Questions (FAQs)

Q1: Why is understanding the solvent stability of this compound important?

A1: The stability of this compound in different solvents is crucial as it can affect its purity, potency, and safety. Changes in stability can lead to the formation of degradation products, which may result in lower efficacy or unexpected toxicity. For analytical purposes, using a solvent that causes degradation can lead to inaccurate quantification and misinterpretation of experimental results.

Q2: Which general conditions are known to affect isoflavone stability?

A2: Isoflavone stability is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.[1] Studies on other isoflavones have shown they are particularly unstable in alkaline (basic) conditions.[2][3] High temperatures can also accelerate degradation, and exposure to UV light can cause photolytic decomposition.[4][5]

Q3: What are the most common solvents used for isoflavone research?

A3: The most frequently used solvents for flavonoid and isoflavone extraction and analysis are ethanol, methanol, acetonitrile, and acetone, often in mixtures with water.[6][7] Acetonitrile is often considered superior for extracting a wide range of isoflavone forms.[8] The choice of solvent depends on the specific application, such as extraction, long-term storage, or analytical testing.

Q4: How can I analyze the degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for analyzing isoflavone stability.[3][9][10] A stability-indicating HPLC method should be developed to separate the intact this compound from any potential degradation products, allowing for accurate quantification of the parent compound over time.[2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid loss of this compound in all samples The compound may be inherently unstable under the chosen storage conditions (e.g., ambient temperature, exposure to light).Store stock solutions and samples at a lower temperature (e.g., 4°C or -20°C) and protect them from light by using amber vials or covering them with foil.[5][11]
Appearance of unexpected peaks in the chromatogram These are likely degradation products.Develop and validate a stability-indicating HPLC method that can resolve these new peaks from the parent compound. Mass spectrometry (LC-MS) can be used to identify the structure of these degradants.[2][12]
Poor recovery of the compound from the solvent This compound may have low solubility in the chosen solvent, leading to precipitation.Test the solubility of this compound in several solvents before starting the stability study. Common choices include acetonitrile, acetone, ethanol, and methanol.[13][14]
Inconsistent results between replicate samples This could be due to issues with sample preparation, handling, or the analytical method itself.Ensure precise and consistent sample preparation. Verify the precision and robustness of the HPLC method according to ICH guidelines.[2][15]
No degradation observed under stress conditions The stress conditions (e.g., acid/base concentration, temperature) may not be harsh enough.Increase the severity of the stress conditions. For example, use a higher concentration of acid/base or increase the temperature. The goal is to achieve a target degradation of 5-20%.[1]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to determine the stability of this compound in different solvents under various stress conditions.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade solvents: Acetonitrile, Methanol, Ethanol

  • Reagents for stress conditions: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or DAD detector

  • pH meter

  • Incubator/oven

  • Photostability chamber

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

For each condition, a sample of the this compound solution is subjected to stress, while a control sample is stored under normal conditions (e.g., protected from light at 4°C).

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 N HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 N NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 N NaOH.

    • Keep the solution at room temperature.

    • Withdraw aliquots at shorter time intervals due to the known instability of isoflavones in alkaline media (e.g., 0, 0.5, 1, 2, 4 hours).[2]

    • Neutralize the aliquots with an equivalent amount of 0.1 N HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Thermal Degradation:

    • Place the this compound solution (in a chosen solvent) in an oven set to 70°C.

    • Withdraw aliquots at specified time points (e.g., 0, 24, 48, 72 hours).[4]

  • Photolytic Degradation:

    • Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples after the exposure period.

4. HPLC Analysis:

  • Analyze all samples (stressed and control) using a validated stability-indicating HPLC method. An example method for isoflavones might use a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).[10][15]

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.

Data Presentation

The results of the stability study should be summarized to show the percentage of this compound remaining at each time point under each stress condition.

Table 1: Stability of this compound Under Forced Degradation

Stress Condition Solvent Time (hours) % this compound Remaining
Control (4°C, dark) Acetonitrile 0 100
24 [Enter Data]
0.1 N HCl @ 60°C Acetonitrile 0 100
2 [Enter Data]
4 [Enter Data]
8 [Enter Data]
24 [Enter Data]
0.1 N NaOH @ RT Acetonitrile 0 100
0.5 [Enter Data]
1 [Enter Data]
2 [Enter Data]
4 [Enter Data]
3% H₂O₂ @ RT Methanol 0 100
2 [Enter Data]
4 [Enter Data]
8 [Enter Data]
24 [Enter Data]
70°C Ethanol 0 100
24 [Enter Data]
48 [Enter Data]
72 [Enter Data]

| Photostability | Acetonitrile | End | [Enter Data] |

Visualizations

The following diagram illustrates the general workflow for conducting a forced degradation study.

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions start Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid Expose to stressors base Base Hydrolysis (0.1N NaOH, RT) start->base Expose to stressors oxidation Oxidation (3% H2O2, RT) start->oxidation Expose to stressors thermal Thermal (70°C) start->thermal Expose to stressors photo Photolytic (ICH Q1B) start->photo Expose to stressors sampling Sample at Time Points (t=0, t1, t2...) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if applicable) sampling->neutralize analysis HPLC Analysis neutralize->analysis data Quantify Remaining Parent Compound & Identify Degradation Products analysis->data

Caption: Workflow for the forced degradation study of this compound.

References

Technical Support Center: Optimizing HPLC Separation of Derrisisoflavone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in the High-Performance Liquid Chromatography (HPLC) separation of Derrisisoflavone isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving good resolution between Derrisisoflavone isomers?

A1: The most impactful parameters for separating closely related isomers are the mobile phase composition and the gradient profile. Derrisisoflavone isomers, like other flavonoid isomers, often require careful optimization of the organic modifier (typically acetonitrile) and the aqueous phase pH. A shallow gradient, which involves a slow increase in the organic solvent percentage, is crucial for improving the separation of compounds that elute closely together.[1]

Q2: Why is it important to add acid to the mobile phase?

A2: Adding a small amount of acid, such as 0.1% formic acid or acetic acid, to the aqueous portion of the mobile phase is highly recommended. This suppresses the ionization of phenolic hydroxyl groups present in isoflavone structures. Doing so leads to sharper, more symmetrical peaks and more reproducible retention times. An acidic mobile phase, typically in the pH range of 2.5 to 3.5, is an excellent starting point for method development.[1]

Q3: Can column temperature affect the separation of isomers?

A3: Yes, column temperature is a significant factor in isomer separation.[2] Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times. However, the effect on selectivity can vary. It is an important parameter to optimize; testing temperatures between 25°C and 40°C is a common practice to find the optimal balance between resolution and analysis time.

Q4: What are common causes of fluctuating retention times?

A4: Inconsistent retention times can compromise the validity of an analytical method. The primary causes are typically related to the mobile phase, the HPLC pump, or inadequate column equilibration.[1][3] Ensure that the mobile phase is prepared fresh, accurately, and is thoroughly degassed to prevent air bubbles in the pump.[1][4] Faulty pump check valves can also lead to inconsistent flow rates. Finally, always ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[3]

Troubleshooting Guide

Issue 1: Poor or No Resolution Between Isomer Peaks

Q: My Derrisisoflavone isomers are co-eluting or have very poor resolution (Rs < 1.5). What should I do first?

A:

  • Optimize the Mobile Phase: This is the most effective approach.

    • Organic Modifier: Acetonitrile often yields sharper peaks than methanol for flavonoid compounds.[1] Try adjusting the percentage of acetonitrile in your gradient.

    • Gradient Slope: Decrease the slope of your gradient where the isomers elute. A slower, shallower gradient increases the time the analytes interact with the stationary phase, often dramatically improving resolution.[1]

  • Reduce the Flow Rate: Lowering the flow rate can increase column efficiency and improve the separation of closely eluting peaks. Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min or 0.6 mL/min.[2]

  • Change the Column: If mobile phase optimization is insufficient, consider a column with a different selectivity. If you are using a standard C18 column, one with a different chemistry (e.g., Phenyl-Hexyl) or a smaller particle size (e.g., sub-2 µm for UHPLC) could provide the necessary resolution.

Issue 2: Peak Tailing or Fronting

Q: My peaks are asymmetrical (tailing or fronting). How can I improve the peak shape?

A:

  • Check for Column Overload: Injecting a sample that is too concentrated is a common cause of peak distortion.[1] Dilute your sample and inject a smaller volume to see if the peak shape improves.

  • Verify Mobile Phase pH: As mentioned in the FAQs, an unbuffered or improperly pH-adjusted mobile phase can cause tailing for acidic compounds like isoflavones. Ensure an acid like formic acid is present to maintain a low pH.

  • Assess Column Health: Peak tailing can be a sign of a contaminated or degraded column.[1] Try flushing the column with a strong solvent. If the problem persists, a partially blocked column inlet frit or a void in the packing material may be the issue, and the column may need to be replaced.[5]

Issue 3: High System Backpressure

Q: The pressure on my HPLC system is unusually high and fluctuating. What is the cause?

A:

  • Identify Blockages: High backpressure is typically caused by a blockage in the system.[3][4] Systematically check for blockages, starting from the column and moving backward.

    • Column Frit: Particulates from the sample or mobile phase can clog the column's inlet frit. Try reversing the column (if permissible by the manufacturer) and flushing it with a filtered, strong solvent.

    • Tubing and Filters: Check for blockages in inline filters or tubing.

  • Mobile Phase Issues: Ensure your mobile phase solvents are miscible and have been filtered and degassed properly. Precipitated buffers can cause significant pressure issues.

  • Sample Preparation: Always filter your samples through a 0.22 µm or 0.45 µm filter before injection to remove particulates that could clog the system.[6]

Experimental Protocols

Protocol: HPLC-UV Method for Analysis of Derrisisoflavone A and Related Compounds

This protocol is adapted from a validated method for the quantitative analysis of isoflavone derivatives in Derris scandens.

  • Sample Preparation:

    • Accurately weigh 100 mg of the ground plant material or extract.

    • Add 10 mL of methanol.

    • Sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10-30% B

      • 5-25 min: 30-60% B

      • 25-30 min: 60-90% B

      • 30-35 min: 90% B (hold for wash)

      • 35-40 min: Re-equilibrate to 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 260 nm.

    • Injection Volume: 10 µL.

Data Presentation

Table 1: Effect of Mobile Phase Composition on the Resolution of Structurally Related Rotenoids

This table summarizes the impact of different mobile phase compositions on the separation of rotenone and its isomer deguelin, which are structurally similar to Derrisisoflavones and are also found in Derris species. The Resolution (Rs) value indicates the degree of separation between two peaks; an Rs value ≥ 1.5 is desired for baseline separation.

Mobile Phase SystemColumn TypeFlow Rate (mL/min)ObservationResolution (Rs) - Estimated
Chloroform-Isooctane (35:65)Silica (Normal Phase)1.0Complete resolution of rotenone and deguelin.> 2.0[2]
Water-Acetonitrile (45:55)C18 (Reverse Phase)0.5Good separation from interfering peaks.> 1.5[1]
Water-Acetonitrile (35:65)C18 (Reverse Phase)1.0Baseline separation achieved.> 1.5

Note: Data is compiled from methods for rotenoids, which serve as a proxy for demonstrating optimization principles for Derrisisoflavone isomers.

Visualizations

G start Start: Poor Peak Resolution q1 Is the mobile phase acidified (e.g., 0.1% Formic Acid)? start->q1 a1_yes Adjust Gradient Profile (Make it shallower) q1->a1_yes Yes a1_no Add 0.1% Formic Acid to Aqueous Phase q1->a1_no No q2 Is Resolution (Rs) > 1.5? a1_yes->q2 a1_no->q1 Re-evaluate a2 Reduce Flow Rate (e.g., 1.0 -> 0.8 mL/min) q2->a2 No end_ok Problem Solved: Achieved Baseline Separation q2->end_ok Yes q3 Is Resolution (Rs) > 1.5? a2->q3 a3 Optimize Temperature (e.g., test 25°C, 30°C, 35°C) q3->a3 No q3->end_ok Yes q4 Is Resolution (Rs) > 1.5? a3->q4 a4 Consider Different Column (e.g., Phenyl-Hexyl) q4->a4 No q4->end_ok Yes end_consult Further Consultation Needed a4->end_consult

Caption: A decision tree for troubleshooting poor HPLC peak resolution.

G start Start: Method Development step1 1. Column Selection (Start with C18, 5µm) start->step1 step2 2. Mobile Phase Selection (A: 0.1% Formic Acid in Water B: Acetonitrile) step1->step2 step3 3. Initial Gradient Run (e.g., 10-90% B over 30 min) step2->step3 step4 4. Evaluate Chromatogram (Identify isomer elution window) step3->step4 step5 5. Optimize Gradient Slope (Decrease %B/min in elution window) step4->step5 step6 6. Fine-Tune Parameters (Flow Rate & Temperature) step5->step6 step7 7. Method Validation (Linearity, Precision, Accuracy) step6->step7 end Optimized Method Complete step7->end

Caption: A typical workflow for HPLC method development and optimization.

References

Technical Support Center: Synthesis of Derrisisoflavone I

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the synthesis of Derrisisoflavone I.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low or No Product Yield

  • Question: I am getting a very low yield, or no this compound at all. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no product yield is a common issue in multi-step organic synthesis. Several factors could be at play. Consider the following troubleshooting steps:

    • Reagent Quality: Ensure all starting materials and reagents are of high purity and anhydrous where necessary. Moisture can quench catalysts and reactive intermediates. For instance, in reactions involving Lewis acids like BF3·Et2O, moisture can deactivate the catalyst.

    • Reaction Conditions: Isoflavone synthesis is often sensitive to temperature and reaction time.[1] Drastic deviations from the optimal conditions can lead to side product formation or incomplete reactions. Refer to the table below for recommended reaction parameters.

    • Inert Atmosphere: Many organometallic catalysts and intermediates are sensitive to oxygen. Ensure reactions, especially coupling reactions like Suzuki-Miyaura or Stille, are carried out under an inert atmosphere (e.g., Nitrogen or Argon).

    • Catalyst Activity: If using a palladium catalyst for a coupling reaction, ensure it is active. Poor quality or improperly stored catalyst can lead to reaction failure. Consider using a fresh batch of catalyst.

    • Starting Material Integrity: Verify the integrity of your starting materials (e.g., the corresponding deoxybenzoin and cyclizing agent) via techniques like NMR or Mass Spectrometry before starting the reaction.

2. Formation of Multiple Side Products

  • Question: My reaction mixture shows multiple spots on TLC, and purification is proving difficult. How can I minimize the formation of side products?

  • Answer: The formation of multiple side products can often be attributed to the reaction conditions and the reactivity of the starting materials.

    • Temperature Control: Overheating can lead to decomposition and the formation of undesired byproducts.[1] Maintain a stable and optimal reaction temperature.

    • Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of a particular reactant might lead to side reactions.

    • Protecting Groups: If your starting materials have multiple reactive sites, consider using protecting groups to ensure the reaction occurs at the desired position.

    • Choice of Base and Solvent: The choice of base and solvent can significantly influence the reaction pathway. A non-optimal choice may promote side reactions. For instance, in cyclization reactions, the base's strength can be critical.

3. Difficulty in Product Purification

  • Question: I am struggling to purify this compound from the crude reaction mixture. What are the recommended purification methods?

  • Answer: Purification of isoflavones often requires chromatographic techniques.

    • Column Chromatography: This is the most common method for purifying isoflavones.[2] A silica gel stationary phase with a gradient of non-polar to polar solvents (e.g., hexane and ethyl acetate) is typically effective.[2]

    • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining pure this compound.

    • Preparative HPLC: For obtaining highly pure product, especially for biological assays, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Data Presentation: Reaction Parameters for Isoflavone Synthesis

The following table summarizes typical reaction conditions for key steps in isoflavone synthesis, which can be adapted for this compound.

Reaction Step Catalyst/Reagent Solvent Temperature (°C) Time (h) Typical Yield (%)
Friedel-Crafts AcylationBF3-120-1402-460-75
Deoxybenzoin CyclizationBF3·Et2O, DMF, POCl3-80-1004-650-70
Suzuki-Miyaura CouplingPd(PPh3)4Toluene/Ethanol/Water80-10012-2470-90
Stille CouplingPdCl2(NH3)2Aqueous Solution802465-85[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling for Isoflavone Synthesis

This protocol is a general guideline and may need to be optimized for the specific synthesis of this compound.[4]

  • Reactant Preparation: In a round-bottom flask, dissolve the appropriate aryl halide (1.0 eq) and arylboronic acid (1.2 eq) in a suitable solvent mixture (e.g., toluene, ethanol, and water).

  • Inert Atmosphere: Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.

  • Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and a base (e.g., K2CO3 or Na2CO3, 2.0 eq) to the reaction mixture under the inert atmosphere.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Troubleshooting Workflow for Low Product Yield

troubleshooting_workflow start Low or No Product Yield check_reagents Verify Reagent Purity and Integrity start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Time) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_atmosphere Ensure Inert Atmosphere atmosphere_ok Atmosphere Inert? check_atmosphere->atmosphere_ok check_catalyst Confirm Catalyst Activity catalyst_ok Catalyst Active? check_catalyst->catalyst_ok reagents_ok->check_conditions Yes re_run_reaction Re-run Reaction with Pure Reagents reagents_ok->re_run_reaction No conditions_ok->check_atmosphere Yes optimize_conditions Optimize Temperature and Time conditions_ok->optimize_conditions No atmosphere_ok->check_catalyst Yes improve_atmosphere Improve Inert Gas Purging atmosphere_ok->improve_atmosphere No use_new_catalyst Use Fresh Catalyst catalyst_ok->use_new_catalyst No end Successful Synthesis catalyst_ok->end Yes re_run_reaction->end optimize_conditions->end improve_atmosphere->end use_new_catalyst->end

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

Generalized Synthetic Pathway for Isoflavones

isoflavone_synthesis start_material Substituted Phenol & Phenylacetic Acid deoxybenzoin Deoxybenzoin Intermediate start_material->deoxybenzoin Friedel-Crafts Acylation isoflavone_core Isoflavone Core Structure deoxybenzoin->isoflavone_core Cyclization cyclization Cyclization Reagent (e.g., BF3·Et2O, DMF, POCl3) cyclization->isoflavone_core final_product This compound isoflavone_core->final_product Further Modification coupling Coupling Reaction (e.g., Suzuki, Stille) coupling->final_product

Caption: Generalized reaction pathway for the synthesis of isoflavones.

References

Technical Support Center: Derrisisoflavone I Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Derrisisoflavone I during storage. The information is compiled from stability studies on isoflavones, offering insights into best practices for handling this specific prenylated isoflavone.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Loss of compound potency or inconsistent experimental results. Degradation of this compound due to improper storage conditions.Review storage procedures. Ensure the compound is stored at a low temperature, protected from light, and in a tightly sealed container. Consider re-analyzing the purity of the stored compound.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products. Optimize HPLC method to separate the main compound from its degradants. Use mass spectrometry (MS) to identify the structure of the new peaks.
Discoloration or change in the physical appearance of the compound. Oxidation or light-induced degradation.Store the compound under an inert atmosphere (e.g., argon or nitrogen). Use amber vials or wrap containers in aluminum foil to protect from light.
Precipitation of the compound from solution. pH-dependent instability or exceeding solubility limits.Check the pH of the solution. Adjust if necessary, keeping in mind the pH stability of isoflavones. Ensure the solvent and concentration are appropriate for long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: While specific stability data for this compound is limited, based on studies of other isoflavones, solid this compound should be stored in a tightly sealed container at low temperatures, preferably at -20°C or -80°C, and protected from light to minimize degradation.[1][2][3]

Q2: How should I store solutions of this compound?

A2: Solutions of this compound should be prepared fresh whenever possible. If short-term storage is necessary, store solutions at -20°C or -80°C in amber vials to protect from light.[3] The choice of solvent is also critical; ensure the compound is stable in the chosen solvent system.

Q3: What factors can cause the degradation of this compound?

A3: Several factors can contribute to the degradation of isoflavones, including temperature, light, pH, and the presence of oxidizing agents.[4][5] High temperatures can accelerate degradation, while exposure to UV or visible light can induce photochemical reactions.[3][4] this compound may also be unstable in strongly acidic or alkaline conditions.

Q4: How can I assess the stability of my this compound sample?

A4: The stability of this compound can be assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1][2] This involves analyzing the sample over time under specific storage conditions and monitoring for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

Q5: What are the likely degradation products of this compound?

A5: While the specific degradation products of this compound have not been extensively studied, degradation of other isoflavones often involves hydrolysis of glycosidic bonds (if applicable), oxidation, or rearrangement of the molecular structure. Given its prenylated nature, degradation could also involve reactions at the prenyl groups.

Quantitative Data Summary

The following tables summarize stability data for isoflavones from various studies. This data can be used to infer the potential stability of this compound under different conditions.

Table 1: Effect of Temperature on Isoflavone Stability in Solution

IsoflavoneTemperature (°C)pHDegradation Rate Constant (k)Half-life (t½)Reference
Genistein709--[4]
Daidzein709--[4]
Genistein809--[4]
Daidzein809--[4]
Genistein909--[4]
Daidzein909--[4]
Genistin15-37-0.437-3.871 days⁻¹-[6]
Genistin70-90-61-109 days⁻¹-[6]

Table 2: Effect of pH on Isoflavone Stability at Elevated Temperatures

Isoflavone DerivativepHTemperature (°C)ObservationReference
Conjugated DaidzinAcidic25, 80, 100More stable than acetylglycosides[7]
Conjugated GenistinAcidic25, 80, 100More stable than acetylglycosides[7]
Conjugated DaidzinNeutral25, 80, 100Significant loss at elevated temperature[7]
Conjugated GenistinNeutral25, 80, 100Significant loss at elevated temperature[7]
Conjugated DaidzinBasic25, 80, 100Significant loss at elevated temperature[7]
Conjugated GenistinBasic25, 80, 100Significant loss at elevated temperature[7]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound and the stock solution in an oven at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light in a photostability chamber for 24 hours.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed stock solution), by a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Stability Assessment

Objective: To quantify the amount of this compound and its degradation products.

Instrumentation:

  • HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • UV Detector

Mobile Phase:

  • A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for isoflavone analysis. The exact gradient program should be optimized for the separation of this compound and its potential degradation products.

Procedure:

  • Set the column temperature (e.g., 30°C).

  • Set the flow rate (e.g., 1.0 mL/min).

  • Set the UV detection wavelength (based on the UV spectrum of this compound).

  • Inject the samples and record the chromatograms.

  • Calculate the percentage of this compound remaining and the percentage of each degradation product formed.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidative Degradation (3% H₂O₂, RT) stock->oxidation thermal Thermal Degradation (60°C) stock->thermal photo Photolytic Degradation (UV/Vis Light) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc identification Identification of Degradation Products (e.g., LC-MS) hplc->identification

Caption: Experimental workflow for a forced degradation study of this compound.

degradation_pathway Derrisisoflavone_I This compound Oxidation_Products Oxidation Products (e.g., epoxides, cleaved rings) Derrisisoflavone_I->Oxidation_Products Oxidizing Agents (e.g., H₂O₂) Hydrolysis_Products Hydrolysis Products (pH dependent) Derrisisoflavone_I->Hydrolysis_Products Acid/Base Photodegradation_Products Photodegradation Products (Isomers, rearranged compounds) Derrisisoflavone_I->Photodegradation_Products Light (UV/Vis)

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Cell Viability Assay Interference by Derrisisoflavone I

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers using Derrisisoflavone I in cell viability and cytotoxicity experiments. As an isoflavone, this compound possesses antioxidant properties that can lead to interference with common cell viability assays, particularly those based on the reduction of tetrazolium salts. This can result in the overestimation of cell viability and produce misleading data.

Frequently Asked Questions (FAQs)

Q1: My cells treated with this compound show an unexpectedly high viability, even at concentrations where I expect to see cytotoxicity in my MTT/XTT/WST-1 assay. What is happening?

A1: This is a strong indication of assay interference. This compound, like many other flavonoids, can directly reduce tetrazolium salts (MTT, XTT, WST-1) to their colored formazan products.[1][2][3][4] This chemical reaction is independent of cellular metabolic activity and can lead to a false positive signal, masking the true cytotoxic effect of the compound.

Q2: How can I confirm that this compound is interfering with my cell viability assay?

A2: A cell-free control experiment is the most direct way to confirm interference.[5][6] To do this, prepare wells with your cell culture medium and this compound at the same concentrations used in your main experiment, but do not add any cells. Then, add the assay reagent (e.g., MTT, XTT, WST-1) and incubate as you would normally. If you observe a color change that is dependent on the concentration of this compound, this confirms direct reduction of the reagent by the compound.

Q3: Are there alternative cell viability assays that are not affected by this compound?

A3: Yes, several alternative assays are less susceptible to interference by reducing compounds. The most recommended alternatives include:

  • Sulphorhodamine B (SRB) Assay: This assay measures cell density based on the staining of total cellular protein.[1][7]

  • ATP-Based Assays (e.g., CellTiter-Glo®): These assays quantify cell viability by measuring the level of intracellular ATP, which is a key indicator of metabolically active cells.[8][9]

  • Trypan Blue Exclusion Assay: This is a dye exclusion method where viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.[4][8]

  • Crystal Violet Assay: This method involves staining the DNA of adherent cells to quantify the number of viable cells.[3][10]

Q4: Can I still use my existing MTT assay data if I suspect interference?

A4: It is strongly discouraged to rely on data from tetrazolium-based assays that show interference. The non-cellular reduction of the reagent by this compound can lead to a significant overestimation of cell viability.[2][4] The most reliable approach is to repeat the experiment using a non-interfering assay method. While you can subtract the background from a cell-free control, this correction may not be entirely accurate due to potential interactions between the compound and cellular components.[5]

Q5: What signaling pathways are known to be affected by this compound and related isoflavones?

A5: this compound and other isoflavones, such as genistein, have been shown to modulate several signaling pathways. These include pathways involved in inflammation, such as the inhibition of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and 5-lipoxygenase (5-LOX) gene expression.[11] Some isoflavones also exhibit estrogenic activity by interacting with estrogen receptors and can influence the PI3K/Akt and MAPK signaling pathways.[12][13]

Troubleshooting Guides

Issue 1: Higher-than-expected absorbance/fluorescence in treated wells of a tetrazolium-based assay (MTT, XTT, WST-1).

  • Symptom: Absorbance or fluorescence readings in wells treated with this compound are significantly higher than the vehicle control, even at high concentrations where cytotoxicity is anticipated.

  • Cause: Direct reduction of the assay reagent by the antioxidant properties of this compound.[1][3]

  • Troubleshooting Steps:

    • Perform a Cell-Free Control: As outlined in FAQ 2, incubate this compound with the assay reagent in cell-free medium to confirm direct reduction.

    • Analyze the Data: A dose-dependent increase in signal in the cell-free setup confirms interference.

    • Switch to a Non-Interfering Assay: The most robust solution is to use an alternative method like the SRB or an ATP-based assay.[1][9]

Issue 2: Inconsistent or highly variable results with this compound.

  • Symptom: High variability between technical replicates treated with the same concentration of this compound.

  • Cause: This can be due to a combination of factors including interference, uneven cell seeding, or edge effects in the microplate.[14]

  • Troubleshooting Steps:

    • Confirm Assay Interference: First, rule out interference by performing a cell-free control.

    • Review Cell Seeding Technique: Ensure a homogenous single-cell suspension before seeding to avoid clumping.

    • Mitigate Edge Effects: Avoid using the outer wells of the 96-well plate as they are more prone to evaporation and temperature fluctuations. Fill these wells with sterile water or media.[14]

    • Increase Number of Replicates: Using more technical replicates can help to identify and exclude outliers.

Data Presentation

Table 1: Summary of Potential Interference with Common Cell Viability Assays

Assay TypePrinciplePotential for Interference by this compoundRecommendation
MTT, XTT, WST-1 Tetrazolium salt reduction to formazan by mitochondrial dehydrogenases.[7][15]High: Flavonoids are known to directly reduce tetrazolium salts.[1][2][3]Not Recommended.[2]
Resazurin (AlamarBlue) Reduction of resazurin to the fluorescent resorufin by cellular reductases.[9]Moderate to High: Also susceptible to direct reduction by antioxidant compounds.[4]Use with caution and perform cell-free controls.
LDH Release Measures lactate dehydrogenase (LDH) released from damaged cells.Low: However, some plant extracts have been shown to inhibit LDH activity.[16][17]Generally suitable, but validation is recommended.
SRB Staining of total cellular protein with Sulforhodamine B.[7]Low: Based on protein content, it is not susceptible to redox interference.[1]Recommended Alternative.
ATP-Based (e.g., CellTiter-Glo®) Quantification of intracellular ATP levels.[9]Low: Measures a distinct biochemical endpoint not based on redox reactions.Recommended Alternative.
Trypan Blue Exclusion Dye exclusion by viable cells with intact membranes.[8]Low: Based on membrane integrity, not metabolic activity.Recommended Alternative.

Experimental Protocols

Protocol 1: Cell-Free Assay Interference Test

  • Prepare a 2-fold serial dilution of this compound in cell culture medium (without cells) in a 96-well plate. Include a "medium only" control.

  • Add the tetrazolium-based reagent (e.g., MTT, XTT, WST-1) to each well at the same concentration used in your cellular experiments.

  • Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

  • If using MTT, add the solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.[6]

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • An increase in absorbance that correlates with the concentration of this compound indicates direct reduction of the reagent.

Protocol 2: Sulforhodamine B (SRB) Assay

  • Plate cells in a 96-well plate and treat with various concentrations of this compound for the desired duration.

  • Fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Stain the cells by adding 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.

  • Quickly rinse the plate four times with 1% (v/v) acetic acid to remove unbound dye.

  • Allow the plate to air dry completely.

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Shake the plate on a shaker for 5 minutes to ensure complete dissolution of the dye.

  • Read the absorbance at 510 nm using a microplate reader.

Visualizations

Assay_Interference_Mechanism cluster_cellular Cellular Reduction (Viable Cells) cluster_chemical Chemical Reduction (Interference) cluster_result Observed Result Mitochondria Mitochondrial Dehydrogenases Formazan_Cell Colored Formazan (Cellular Signal) Mitochondria->Formazan_Cell Reduces Tetrazolium_Cell Tetrazolium Salt (e.g., MTT) Total_Signal Total Measured Signal Formazan_Cell->Total_Signal Derrisisoflavone This compound (Antioxidant) Formazan_Compound Colored Formazan (False Signal) Derrisisoflavone->Formazan_Compound Reduces Tetrazolium_Compound Tetrazolium Salt (e.g., MTT) Formazan_Compound->Total_Signal False_High_Viability Overestimation of Cell Viability Total_Signal->False_High_Viability

Caption: Mechanism of cell viability assay interference by this compound.

Troubleshooting_Workflow Start Unexpected High Viability with this compound CellFree_Test Perform Cell-Free Interference Test Start->CellFree_Test Interference_Check Dose-Dependent Signal in Cell-Free Assay? CellFree_Test->Interference_Check Interference_Confirmed Interference Confirmed Interference_Check->Interference_Confirmed Yes No_Interference No Direct Interference Interference_Check->No_Interference No Switch_Assay Switch to a Non-Interfering Assay (e.g., SRB, ATP-based) Interference_Confirmed->Switch_Assay Review_Protocol Review Experimental Protocol (Seeding, Controls, etc.) No_Interference->Review_Protocol End Obtain Reliable Viability Data Switch_Assay->End Review_Protocol->End

Caption: Troubleshooting workflow for unexpected cell viability results.

Inflammatory_Signaling_Pathway cluster_genes Pro-inflammatory Gene Expression LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 IL6 IL-6 NFkB->IL6 LOX5 5-LOX NFkB->LOX5 Derrisisoflavone This compound Derrisisoflavone->iNOS Inhibits Derrisisoflavone->COX2 Inhibits Derrisisoflavone->IL6 Inhibits Derrisisoflavone->LOX5 Inhibits

Caption: Inhibition of inflammatory signaling pathways by this compound.

References

Technical Support Center: Enhancing the Bioavailability of Prenylated Isoflavones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of prenylated isoflavones.

Frequently Asked Questions (FAQs)

Q1: What are prenylated isoflavones and why is their bioavailability a key focus?

A1: Prenylated isoflavones are a subclass of isoflavones that have one or more isoprenoid groups attached to their core structure. This prenyl group increases the lipophilicity of the molecule.[1] This increased lipophilicity is thought to enhance their affinity for biological membranes, potentially leading to improved absorption and greater biological activity compared to their non-prenylated parent compounds.[1][2] However, like many flavonoids, they can still face challenges with poor water solubility and extensive metabolism, making the enhancement of their oral bioavailability a critical area of research for maximizing their therapeutic potential.

Q2: What are the primary metabolic pathways for prenylated isoflavones?

A2: Similar to other flavonoids, prenylated isoflavones undergo extensive first-pass metabolism in the intestine and liver. The primary metabolic routes include Phase I metabolism, often involving cytochrome P450 enzymes, and Phase II metabolism, which involves conjugation reactions such as glucuronidation and sulfation.[3] The addition of these polar groups facilitates excretion but also generally renders the parent compound inactive. The gut microbiota can also play a significant role in the metabolism of isoflavones.[4]

Q3: What are the main formulation strategies to improve the oral bioavailability of prenylated isoflavones?

A3: Due to their characteristically poor water solubility, several formulation strategies can be employed to enhance the oral bioavailability of prenylated isoflavones. Key approaches include:

  • Solid Dispersions: Dispersing the prenylated isoflavone in a hydrophilic polymer matrix can improve its wettability and dissolution rate.

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area available for dissolution, which can lead to enhanced absorption.[5]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles can improve the solubilization and intestinal uptake of lipophilic compounds.

  • Complexation: The use of cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the isoflavone.

Q4: How does prenylation affect the interaction of isoflavones with cellular targets?

A4: The addition of a prenyl group can significantly alter the biological activity of an isoflavone. For instance, prenylation can enhance the binding affinity to target proteins and modulate signaling pathways. Some prenylated isoflavones have been shown to act as selective estrogen receptor modulators (SERMs), exhibiting tissue-specific estrogenic or anti-estrogenic effects.[6] They have also been reported to influence other pathways, such as the p38/MAPK signaling cascade, which is involved in cellular responses to stress and inflammation.

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assays
Potential Cause Troubleshooting Step
Poor aqueous solubility in the apical buffer. - Increase the DMSO concentration in the apical buffer (up to 1-5%), ensuring it does not compromise cell monolayer integrity.[7] - Prepare a supersaturated solution, but be cautious of precipitation during the assay.
High non-specific binding to the plasticware or cell monolayer. - Add bovine serum albumin (BSA) at a concentration of 1-4% to the basolateral (receiver) compartment to create a "sink" condition and mimic in vivo protein binding.[7] - Pre-treat the collection plates with an organic solvent, like acetonitrile, containing the internal standard to improve compound recovery.[8] - Use low-binding plates and pipette tips.
Active efflux by transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). - Perform bidirectional transport studies (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. - Include known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143) to confirm transporter involvement.
Low compound recovery. - Perform a mass balance study by quantifying the compound in the apical and basolateral compartments, as well as in cell lysates, at the end of the experiment. - If recovery is low, consider the troubleshooting steps for non-specific binding.
Issue 2: High Variability in In Vivo Pharmacokinetic Data
Potential Cause Troubleshooting Step
Poor solubility and precipitation of the compound in the dosing vehicle. - Test the solubility of the prenylated isoflavone in various pharmaceutically acceptable vehicles (e.g., solutions with co-solvents like PEG 400, Tween 80, or lipid-based formulations). - Prepare a micronized suspension or a nano-suspension to improve the dissolution rate in the gastrointestinal tract.
Rapid metabolism and clearance. - Administer the compound intravenously to a separate group of animals to determine its absolute bioavailability and clearance rate. - Co-administer with known inhibitors of relevant metabolic enzymes (e.g., CYP3A4 inhibitors like ketoconazole) in preclinical studies to investigate the impact of first-pass metabolism.
Enterohepatic recirculation. - Look for secondary peaks in the plasma concentration-time profile.[9][10] - Cannulate the bile duct in animal models to directly measure the biliary excretion of the compound and its metabolites.
Inter-individual differences in gut microbiota. - Consider the potential for variability in the metabolic profile of the isoflavone due to differences in gut bacteria. - Analyze fecal samples to characterize the gut microbiome of the study animals.
Issue 3: Low or No Detectable Signal in LC-MS/MS Analysis of Plasma Samples
Potential Cause Troubleshooting Step
Inefficient extraction from plasma. - Optimize the protein precipitation and liquid-liquid extraction methods. Test different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH conditions. - Use a solid-phase extraction (SPE) method for cleaner extracts and to concentrate the analyte.
Extensive conjugation (glucuronidation/sulfation). - Treat the plasma samples with β-glucuronidase and/or sulfatase enzymes to hydrolyze the conjugates back to the parent aglycone before extraction and analysis.[11]
Poor ionization in the mass spectrometer. - Optimize the MS source parameters (e.g., electrospray voltage, gas flows, temperature). - Test both positive and negative ionization modes, as isoflavones can often be detected in negative mode.[12]
Matrix effects. - Use a stable isotope-labeled internal standard for the prenylated isoflavone to compensate for matrix effects. - Dilute the plasma sample to reduce the concentration of interfering substances.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Prenylated vs. Non-Prenylated Naringenin Derivatives in Humans

CompoundDoseCmax (nmol/L)AUC (nmol L-1 × h)Bioavailability Comparison
6-Prenylnaringenin 500 mg (oral)54336358-PN is significantly more bioavailable than 6-PN.[4][13]
8-Prenylnaringenin 500 mg (oral)2834158018-PN is significantly more bioavailable than 6-PN.[4][13]

Note: Direct pharmacokinetic data for non-prenylated naringenin under identical conditions was not available in the searched literature for a direct comparison.

Table 2: Pharmacokinetic Parameters of Xanthohumol in Humans After a Single Oral Dose

DoseCmax (µg/L)AUC0→∞ (h×µg/L)
20 mg 45 ± 792 ± 68
60 mg 67 ± 11323 ± 160
180 mg 133 ± 23863 ± 388

Data from a study in humans.[14] Xanthohumol is a prenylated chalcone, a precursor to prenylated naringenins.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay
  • Cell Culture:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

    • Seed the cells onto Transwell inserts (e.g., 12-well or 24-well plates) at a density of approximately 6 x 10^4 cells/cm².

    • Maintain the cell cultures for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment:

    • Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers using a voltmeter. TEER values should be >250 Ω·cm² to ensure monolayer integrity.

    • Additionally, the permeability of a paracellular marker, such as Lucifer yellow, can be assessed. The Papp of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) buffered with HEPES.

    • For apical-to-basolateral (A-B) transport, add the test compound (e.g., 10 µM in HBSS with ≤1% DMSO) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

    • For basolateral-to-apical (B-A) transport, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.

    • At the end of the experiment, collect samples from the donor chamber.

  • Sample Analysis and Data Calculation:

    • Quantify the concentration of the prenylated isoflavone in the collected samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug appearance in the receiver chamber.

      • A is the surface area of the Transwell insert.

      • C₀ is the initial concentration of the drug in the donor chamber.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Preparation:

    • Use male Sprague-Dawley rats (250-300 g).

    • Fast the animals overnight before dosing, with free access to water.

    • For intravenous (IV) administration, cannulate the jugular vein for dosing and blood sampling. For oral (PO) administration, use oral gavage.

  • Dosing:

    • Oral Administration: Prepare a formulation of the prenylated isoflavone in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer a single dose (e.g., 10 mg/kg) by oral gavage.

    • Intravenous Administration: Dissolve the compound in a vehicle suitable for injection (e.g., saline with a co-solvent like PEG 400). Administer a single dose (e.g., 1 mg/kg) via the cannulated vein.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein or tail vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA).

    • Centrifuge the blood samples to separate the plasma.

  • Plasma Sample Analysis:

    • Store the plasma samples at -80°C until analysis.

    • Perform protein precipitation with a solvent like acetonitrile, followed by centrifugation.

    • Quantify the concentration of the prenylated isoflavone in the plasma supernatant using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Visualizations

Experimental_Workflow cluster_Formulation Formulation Development cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Evaluation cluster_Analysis Analysis & Optimization Formulation Prenylated Isoflavone Formulation Solubility Solubility Enhancement (e.g., Nanoparticles, Solid Dispersion) Formulation->Solubility Caco2 Caco-2 Permeability Assay Formulation->Caco2 Metabolism Liver Microsome Stability Assay Caco2->Metabolism PK_Study Rat Pharmacokinetic Study (Oral & IV Dosing) Metabolism->PK_Study Bioavailability Bioavailability Calculation PK_Study->Bioavailability Data_Analysis Data Analysis & Interpretation Bioavailability->Data_Analysis Optimization Lead Candidate Optimization Data_Analysis->Optimization

Figure 1: Experimental workflow for enhancing bioavailability.

p38_MAPK_Pathway Stress Cellular Stress / Inflammatory Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MAPKAPK2 (MK2) p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Inflammatory_Response Inflammatory Response (e.g., Cytokine Production) MK2->Inflammatory_Response Transcription_Factors->Inflammatory_Response

Figure 2: Simplified p38 MAPK signaling pathway.

Estrogen_Receptor_Pathway Prenyl_Iso Prenylated Isoflavone ER Estrogen Receptor (ERα/ERβ) Prenyl_Iso->ER Dimerization Receptor Dimerization ER->Dimerization Nucleus Translocation to Nucleus Dimerization->Nucleus ERE Estrogen Response Element (ERE) Binding Nucleus->ERE Transcription Gene Transcription ERE->Transcription

Figure 3: Genomic estrogen receptor signaling pathway.

References

Technical Support Center: Purity Assessment of Derrisisoflavone I

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Derrisisoflavone I. It addresses common challenges encountered during purity assessment using various analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

Q2: What are the common analytical techniques used for the purity assessment of this compound?

A2: The most common analytical techniques for the purity assessment of this compound and other isoflavones are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5]

Q3: What are the potential impurities I might encounter in a this compound sample?

A3: Potential impurities in a this compound sample can be broadly categorized as:

  • Synthesis-related impurities: These can include starting materials, reagents, byproducts, and isomers formed during the synthesis process.[6][7][8] For example, isomers like Derrisisoflavone H, J, and K, which have similar structures, are common process-related impurities.

  • Degradation products: this compound can degrade under certain conditions such as exposure to acid, base, heat, light, or oxidizing agents.[9][10][11] Forced degradation studies are often performed to proactively identify these potential degradants.[12][13]

Troubleshooting Guides

HPLC-UV Analysis

Issue 1: Peak Fronting in the this compound Chromatogram

  • Description: The peak for this compound appears asymmetrical, with a leading edge that is less steep than the trailing edge.

  • Potential Causes & Solutions:

CauseSolution
Column Overload Dilute the sample and re-inject. If the peak shape improves, the original sample concentration was too high.
Incompatible Injection Solvent Dissolve the sample in the mobile phase or a solvent with a weaker elution strength than the mobile phase.[14]
Column Void or Channeling Reverse-flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[14]
Low Column Temperature In some cases for specific compounds in GC, increasing the column temperature can resolve fronting, though less common in HPLC.

Issue 2: Poor Resolution Between this compound and its Isomers

  • Description: The peaks for this compound and its isomers (e.g., Derrisisoflavone H, J, K) are not well separated, leading to co-elution.

  • Potential Causes & Solutions:

CauseSolution
Inadequate Mobile Phase Composition Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely related compounds. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and additives (e.g., formic acid, acetic acid).
Inappropriate Column Chemistry Select a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to exploit different separation mechanisms.
Suboptimal Flow Rate Decrease the flow rate to increase the interaction time of the analytes with the stationary phase, which can improve resolution.
LC-MS/MS Analysis

Issue 1: Ion Suppression or Enhancement for this compound

  • Description: The signal intensity for this compound is unexpectedly low (suppression) or high (enhancement), leading to inaccurate quantification.

  • Potential Causes & Solutions:

CauseSolution
Matrix Effects Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be effective. Diluting the sample can also mitigate matrix effects.
Co-eluting Impurities Optimize the HPLC method to achieve better separation of this compound from co-eluting compounds.
Mobile Phase Additives The type and concentration of mobile phase additives can significantly impact ionization. Experiment with different additives (e.g., formic acid vs. ammonium formate) and concentrations.[2]

Issue 2: In-source Fragmentation of this compound

  • Description: The molecular ion of this compound is weak or absent in the mass spectrum, with a high abundance of fragment ions.

  • Potential Causes & Solutions:

CauseSolution
High Source Temperature or Voltages Optimize the ion source parameters, including temperature, capillary voltage, and cone voltage, to achieve softer ionization and minimize in-source fragmentation.
Mobile Phase Composition A mobile phase with a high percentage of organic solvent can sometimes contribute to in-source fragmentation. Adjust the gradient to have a lower organic content at the elution time of the analyte.
NMR Spectroscopy

Issue 1: Overlapping Signals in the 1H NMR Spectrum

  • Description: Signals from this compound and impurities overlap, making quantification difficult.

  • Potential Causes & Solutions:

CauseSolution
Presence of Isomers and Related Impurities Use two-dimensional (2D) NMR techniques like COSY and HSQC to help resolve overlapping signals and assign resonances to specific protons.
Poor Sample Preparation Ensure the sample is free of particulate matter and dissolved in a high-purity deuterated solvent.
Shimming Issues Carefully shim the magnet to improve the homogeneity of the magnetic field, which will result in sharper, better-resolved peaks.

Issue 2: Inaccurate Quantification using qHNMR

  • Description: The purity value obtained by quantitative 1H NMR (qHNMR) is not reproducible or does not match results from other techniques.

  • Potential Causes & Solutions:

CauseSolution
Inappropriate Internal Standard Select an internal standard that has a known purity, is stable, does not react with the sample, and has a signal that is well-resolved from the analyte and impurity signals.
Incorrect Relaxation Delay (d1) Ensure a sufficiently long relaxation delay (at least 5 times the longest T1 of the protons being quantified) is used to allow for complete relaxation of all protons, ensuring accurate integration.
Integration Errors Carefully and consistently integrate the signals of interest and the internal standard. Baseline correction is crucial for accurate integration.

Experimental Protocols

Stability-Indicating HPLC-UV Method for this compound

This protocol is a general guideline and may require optimization for specific instrumentation and samples.

  • Chromatographic System: HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in methanol or the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

LC-MS/MS Method for Identification of this compound and Impurities
  • LC System: UPLC or HPLC system.

  • Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile with 0.1% Formic acid

  • Gradient Elution: (Can be adapted from the HPLC-UV method and optimized for faster analysis).

  • Flow Rate: 0.3 mL/min

  • Ionization Mode: Positive ESI

  • MS Parameters (example):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

  • Data Acquisition: Full scan mode to identify parent ions and product ion scan mode (MS/MS) to obtain fragmentation patterns for structural elucidation.

Quantitative 1H NMR (qHNMR) for Purity Assessment
  • NMR Spectrometer: 400 MHz or higher.

  • Solvent: A suitable deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d6, Methanol-d4).

  • Internal Standard: A certified reference material with a known purity (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): ≥ 60 seconds (should be at least 5 times the longest T1).

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing and Analysis:

    • Apply Fourier transformation and phase correction.

    • Perform baseline correction.

    • Integrate a well-resolved signal for this compound and a signal for the internal standard.

    • Calculate the purity using the standard qHNMR equation.[15][16]

Quantitative Data

Table 1: HPLC-UV and LC-MS/MS Data for this compound and Potential Impurities

CompoundExpected Retention Time (min)*[M+H]+ (m/z)Key MS/MS Fragments (m/z)
This compound 18.5451.16395, 339, 283
Derrisisoflavone H (Isomer)17.8451.16395, 339, 283
Derrisisoflavone J (Related)16.2383.12327, 271
Derrisisoflavone K (Related)16.9383.12327, 271
Genistein (Precursor)12.1271.06215, 153
Daidzein (Precursor)10.5255.06199, 137

*Retention times are estimates and will vary depending on the specific chromatographic conditions.

Table 2: 1H NMR Chemical Shifts (δ, ppm) for Key Protons of this compound in DMSO-d6

ProtonChemical Shift (ppm)Multiplicity
H-2~8.4s
H-2'~7.3d
H-6'~6.9dd
H-5'~6.8d
Prenyl CH~5.2t
Prenyl CH2~3.3d
Prenyl CH3~1.7, ~1.6s, s

Visualizations

Experimental Workflow for Purity Assessment

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Purity Determination Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC-UV Filtration->HPLC Inject LCMS LC-MS/MS Filtration->LCMS Inject NMR qHNMR Filtration->NMR Prepare for NMR Purity Purity Calculation HPLC->Purity Peak Area % Impurity_ID Impurity Identification LCMS->Impurity_ID Mass & Fragmentation NMR->Purity qHNMR Calculation Structure Structural Elucidation NMR->Structure Spectral Data

Caption: Workflow for the purity assessment of this compound.

Signaling Pathways Modulated by Prenylated Isoflavones

Prenylated isoflavones, including compounds structurally related to this compound, have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.[17][18]

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) AP1->Inflammatory_Genes IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation & Release NFkB->Inflammatory_Genes NFkB_IkB NF-κB/IκBα Complex Derrisisoflavone This compound Derrisisoflavone->MAPK Inhibition Derrisisoflavone->IKK Inhibition

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

References

Technical Support Center: Scaling Up the Purification of Derrisisoflavone I

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the purification of Derrisisoflavone I. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to facilitate a smooth transition from laboratory to large-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the purification of this compound?

A1: Scaling up the purification of this compound, a prenylated isoflavone, presents several challenges. These include maintaining purification resolution and efficiency at a larger scale, the potential for decreased yield due to additional processing steps, and the economic and safety implications of using large volumes of organic solvents.[1] Specifically, challenges may arise in the form of band broadening and decreased separation efficiency in chromatography, as well as potential degradation of the target compound under suboptimal conditions.

Q2: Which chromatography techniques are most suitable for large-scale purification of this compound?

A2: Based on laboratory-scale protocols for related compounds, a combination of silica gel chromatography and size-exclusion chromatography using Sephadex LH-20 is a promising approach for large-scale purification of this compound. Macroporous resin adsorption chromatography has also been shown to be effective for the large-scale purification of isoflavones from crude extracts, offering high recovery yields.[2]

Q3: How can I monitor the purity and concentration of this compound during the purification process?

A3: A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for quantifying isoflavones.[3][4][5][6][7] An HPLC method can be developed and validated for linearity, precision, accuracy, and specificity to ensure reliable monitoring of this compound throughout the purification process.

Q4: What are the critical parameters to consider when scaling up column chromatography?

A4: When scaling up column chromatography, it is crucial to maintain the bed height and linear flow rate while increasing the column diameter.[8] The choice of solvent system, the ratio of silica gel to crude product, and the loading technique are also critical factors that need to be optimized for a successful scale-up.

Q5: What is the stability of this compound under different conditions?

A5: While specific stability data for this compound is limited, studies on other isoflavones provide valuable insights. Generally, isoflavones are more stable at acidic to neutral pH and can degrade at elevated temperatures and alkaline pH.[9][10] For instance, malonyl glycoside forms of isoflavones are particularly susceptible to de-esterification at alkaline pH.[9] It is recommended to conduct stability studies for this compound under the specific conditions of your purification process.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scaling-up of this compound purification.

Problem Possible Cause(s) Troubleshooting Steps
Low Yield After Extraction Incomplete extraction from the plant material. Degradation of this compound during extraction.- Optimize the solvent system for extraction; hydroalcoholic solvents like 70% ethanol or 80% methanol are often effective for isoflavones.[11] - Control the extraction temperature to prevent thermal degradation; temperatures around 40-50°C are generally safe.[11] - Consider using ultrasonication to enhance extraction efficiency while minimizing processing time and temperature.[11]
Poor Separation in Silica Gel Chromatography Inappropriate solvent system. Overloading of the column. Column cracking or channeling.- Optimize the mobile phase composition using thin-layer chromatography (TLC) before scaling up. - Reduce the sample load; a typical starting point is a 30:1 ratio of silica to crude product for easy separations.[12] - Ensure proper column packing to avoid cracks and channels. Use a slurry packing method for better results.[12]
Product Elutes with Impurities from Sephadex LH-20 Column Incorrect solvent selection. Column overloading. Inadequate column equilibration.- Select a solvent system in which this compound and the impurities have different partitioning behaviors. Methanol and its aqueous mixtures are commonly used.[10] - Reduce the sample load to improve resolution. - Ensure the column is thoroughly equilibrated with the mobile phase before sample application.
Degradation of this compound During Purification Exposure to high temperatures. Exposure to extreme pH (especially alkaline). Prolonged processing times.- Maintain lower temperatures (e.g., 4°C) during processing and storage of fractions. - Buffer solutions to a neutral or slightly acidic pH. - Minimize the duration of each purification step.
Inconsistent HPLC Quantification Results Improper sample preparation. Method not fully validated. Column degradation.- Ensure complete dissolution of the sample in an appropriate solvent before injection. - Validate the HPLC method for linearity, accuracy, precision, and specificity according to ICH guidelines.[5][6][7] - Use a guard column and regularly check the performance of the analytical column.

Data Presentation

Table 1: Comparison of Laboratory-Scale and Scaled-Up Purification Parameters for Isoflavones (Hypothetical Data)
ParameterLaboratory-ScalePilot-ScaleProduction-Scale
Starting Material (kg) 0.15100
Silica Gel (kg) 31503000
Column Diameter (cm) 530100
Solvent Volume (L) 1050010000
Processing Time (hours) 848120
Yield (%) 756560
Purity (%) >98>95>95
Table 2: Solubility of Structurally Similar Isoflavones in Common Solvents
SolventSolubility of Genistein (μg/mL)Solubility of Daidzein (μg/mL)
Water2.03Low
MethanolSoluble in hot methanolSoluble
EthanolSoluble in hot ethanolSoluble
AcetoneSoluble in hot acetoneSoluble
Ethyl AcetateSolubleSoluble

Note: This data is for genistein and daidzein and should be used as a general guide.[13][14] The solubility of this compound should be experimentally determined.

Experimental Protocols

Protocol 1: Scaled-Up Extraction of this compound from Derris robusta
  • Milling: Grind the dried and powdered plant material (e.g., twigs and leaves of Derris robusta) to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Macerate the powdered plant material in 70% ethanol (1:10 w/v) at 45°C for 4 hours with continuous stirring.

    • Filter the mixture and collect the filtrate.

    • Repeat the extraction process on the plant residue two more times.

    • Combine the filtrates from all three extractions.

  • Concentration: Concentrate the combined filtrate under reduced pressure at a temperature not exceeding 50°C to obtain a crude extract.

Protocol 2: Large-Scale Silica Gel Column Chromatography
  • Column Preparation:

    • Select a glass or stainless steel column with an appropriate diameter for the desired scale.

    • Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase (e.g., a mixture of n-hexane and ethyl acetate).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure a uniform and stable bed.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase or a suitable solvent.

    • Alternatively, for less soluble extracts, use a dry loading method by adsorbing the extract onto a small amount of silica gel.

    • Apply the sample evenly to the top of the column bed.

  • Elution:

    • Begin elution with the initial, less polar mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with increasing polarity.

    • Collect fractions of a suitable volume.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC or HPLC to identify those containing this compound.

    • Pool the fractions containing the pure compound.

  • Solvent Recovery: Concentrate the pooled fractions under reduced pressure to obtain the partially purified this compound.

Protocol 3: Sephadex LH-20 Size-Exclusion Chromatography
  • Column Preparation:

    • Swell the Sephadex LH-20 resin in the chosen mobile phase (e.g., methanol) for at least 3 hours.

    • Pack the column with the swollen resin, ensuring a homogenous bed.

    • Equilibrate the column by passing at least two column volumes of the mobile phase through it.

  • Sample Application:

    • Dissolve the partially purified this compound from the silica gel step in the mobile phase.

    • Apply the sample to the top of the Sephadex LH-20 column.

  • Elution:

    • Elute the column with the mobile phase at a constant flow rate.

    • Collect fractions based on time or volume.

  • Fraction Analysis and Pooling:

    • Analyze the fractions by HPLC to identify those containing pure this compound.

    • Pool the pure fractions.

  • Final Product: Concentrate the pooled fractions to obtain purified this compound.

Mandatory Visualizations

experimental_workflow start Dried Derris robusta Plant Material extraction Extraction with 70% Ethanol start->extraction concentration1 Concentration of Crude Extract extraction->concentration1 silica_gel Silica Gel Column Chromatography concentration1->silica_gel fraction_analysis1 Fraction Analysis (TLC/HPLC) silica_gel->fraction_analysis1 pooling1 Pooling of this compound Fractions fraction_analysis1->pooling1 concentration2 Concentration of Partially Purified Product pooling1->concentration2 sephadex Sephadex LH-20 Chromatography concentration2->sephadex fraction_analysis2 Fraction Analysis (HPLC) sephadex->fraction_analysis2 pooling2 Pooling of Pure this compound Fractions fraction_analysis2->pooling2 final_product Purified this compound pooling2->final_product troubleshooting_low_yield start Low Yield After Chromatography check_loading Was the column overloaded? start->check_loading yes_loading Yes check_loading->yes_loading no_loading No check_loading->no_loading check_solvent Was the solvent system optimal? yes_solvent Yes check_solvent->yes_solvent no_solvent No check_solvent->no_solvent check_stability Is the compound degrading on the column? yes_stability Yes check_stability->yes_stability no_stability No check_stability->no_stability reduce_load reduce_load yes_loading->reduce_load Reduce sample load no_loading->check_solvent yes_solvent->check_stability reoptimize_solvent reoptimize_solvent no_solvent->reoptimize_solvent Re-optimize solvent system using TLC modify_conditions modify_conditions yes_stability->modify_conditions Modify conditions (e.g., use deactivated silica, lower temperature) further_investigation further_investigation no_stability->further_investigation Further investigation needed

References

Validation & Comparative

A Comparative Analysis of Derrisisoflavone I and Derrisisoflavone A: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing literature reveals a significant disparity in the available biological data for Derrisisoflavone I and Derrisisoflavone A. While Derrisisoflavone A has been the subject of multiple studies investigating its estrogenic and anti-inflammatory properties, there is a notable absence of experimental data on the biological activities of this compound. This guide provides a detailed comparison based on the current scientific knowledge, highlighting the known functions of Derrisisoflavone A and identifying the knowledge gap surrounding this compound.

Introduction

This compound and Derrisisoflavone A are both prenylated isoflavones, a class of naturally occurring compounds known for their diverse biological activities. Derrisisoflavone A is a known constituent of Derris scandens, a plant used in traditional medicine for its analgesic and anti-inflammatory effects[1]. The structural information for this compound indicates its isolation from Derris robusta. While chemically related, the extent of their biological similarities and differences remains largely unexplored due to the lack of data for this compound.

This guide synthesizes the available experimental data for Derrisisoflavone A, presenting it in a clear and comparative format. Detailed experimental protocols for the key assays are provided to facilitate further research. Additionally, signaling pathways and experimental workflows associated with Derrisisoflavone A are visualized to aid in understanding its mechanisms of action.

Chemical Structures

A foundational aspect of comparing these two molecules is their chemical structure.

Derrisisoflavone A

  • Source: Derris scandens[1]

  • Chemical Formula: C₂₅H₂₆O₅

This compound

  • Source: Derris robusta

  • Chemical Formula: C₂₂H₂₀O₆

Comparative Biological Activities of Derrisisoflavone A

Derrisisoflavone A has demonstrated notable effects in two key areas of pharmacological research: estrogenic activity and anti-inflammatory effects.

Estrogenic Activity

Derrisisoflavone A has been shown to exhibit estrogenic activity, primarily investigated through its effects on the proliferation of the human breast cancer cell line, MCF-7.

Table 1: Estrogenic Activity of Derrisisoflavone A in MCF-7 Cells

CompoundConcentrationRelative Cell Proliferation (%) (Compared to 0.1 nM 17β-estradiol)Reference
Derrisisoflavone A1 µM83.17[1]
Genistein1 µM97.84[1]
Anti-inflammatory Activity

The anti-inflammatory potential of Derrisisoflavone A has been assessed by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation.

Table 2: Anti-inflammatory Activity of Derrisisoflavone A in RAW 264.7 Cells

CompoundActivityFindingReference
Derrisisoflavone AInhibition of NO ProductionRanks third in inhibitory potency after genistein and lupalbigenin.
Derrisisoflavone AGene ExpressionSignificantly suppressed the upregulation of all LPS-induced inflammatory genes.

Experimental Protocols

MCF-7 Cell Proliferation Assay

This assay is crucial for determining the estrogenic or anti-estrogenic potential of compounds.

  • Cell Culture: MCF-7 cells are maintained in an appropriate growth medium, typically Eagle's Minimum Essential Medium (EMEM), supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere with 5% CO₂.

  • Hormone Deprivation: Prior to the experiment, cells are cultured in a phenol red-free medium with charcoal-stripped FBS for several days to eliminate the influence of external estrogens.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Treatment: The following day, the medium is replaced with fresh hormone-free medium containing the test compounds (e.g., Derrisisoflavone A) at various concentrations. A positive control (e.g., 17β-estradiol) and a vehicle control are also included.

  • Incubation: The cells are incubated for a period of 6-7 days, with media and treatments being refreshed every 2-3 days.

  • Quantification of Cell Proliferation: Cell viability is assessed using methods such as the MTT assay or by quantifying DNA content using the diphenylamine (DPA) assay. The results are expressed as a percentage relative to the positive control.

Quantitative Reverse Transcription PCR (qRT-PCR) for Gene Expression Analysis

This technique is used to measure the expression levels of specific genes involved in estrogen signaling or inflammation.

  • Cell Culture and Treatment: Cells (e.g., MCF-7 or RAW 264.7) are cultured and treated with the test compounds as described in the respective activity assays.

  • RNA Isolation: Total RNA is extracted from the cells using a suitable RNA isolation kit. The quality and quantity of the RNA are assessed using spectrophotometry.

  • cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • qPCR Reaction: The qPCR is performed in a real-time PCR system using the synthesized cDNA as a template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe.

  • Data Analysis: The expression level of the target gene is normalized to a housekeeping gene (e.g., GAPDH or β-actin). The relative gene expression is then calculated using the ΔΔCt method.

Nitric Oxide (NO) Production Assay in RAW 264.7 Cells

This assay measures the level of nitrite, a stable product of NO, in the cell culture medium as an indicator of NO production.

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with FBS and antibiotics.

  • Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds for a specific duration, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: The cells are incubated for 24-48 hours.

  • Nitrite Quantification: The concentration of nitrite in the cell culture supernatant is determined using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm). The nitrite concentration is calculated from a standard curve prepared with known concentrations of sodium nitrite.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathway influenced by Derrisisoflavone A and a typical experimental workflow for its analysis.

Estrogen_Signaling_Pathway Derrisisoflavone_A Derrisisoflavone A ER Estrogen Receptor (ERα / ERβ) Derrisisoflavone_A->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Expression Target Gene Expression ERE->Gene_Expression Regulates Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Leads to

Estrogenic activity signaling pathway for Derrisisoflavone A.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo Future In Vivo Studies Cell_Culture Cell Culture (MCF-7 or RAW 264.7) Treatment Treatment with Derrisisoflavone A/I Cell_Culture->Treatment Assay Biological Assays (Proliferation, NO Production, qRT-PCR) Treatment->Assay Data_Analysis Data Analysis Assay->Data_Analysis Animal_Model Animal Model of Disease Data_Analysis->Animal_Model Inform Compound_Admin Compound Administration Animal_Model->Compound_Admin Efficacy_Toxicity Efficacy and Toxicity Assessment Compound_Admin->Efficacy_Toxicity

General experimental workflow for isoflavone analysis.

Conclusion and Future Directions

The comparative analysis of this compound and Derrisisoflavone A is currently hampered by a significant lack of biological data for this compound. In contrast, Derrisisoflavone A has been characterized as a phytoestrogen with moderate estrogenic activity and notable anti-inflammatory properties. The provided experimental data and protocols for Derrisisoflavone A can serve as a valuable resource for researchers in the field of natural product pharmacology and drug development.

The absence of information on this compound's bioactivity represents a critical knowledge gap. Future research should prioritize the biological screening of this compound to determine its potential pharmacological effects. A direct comparison of its estrogenic, anti-inflammatory, and other potential activities (e.g., anticancer, antioxidant) with Derrisisoflavone A would provide a more complete understanding of the structure-activity relationships within this subclass of isoflavones. Such studies are essential to unlock the full therapeutic potential of these natural compounds.

References

Unraveling the Anti-inflammatory Potential of Derris Isoflavones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced anti-inflammatory mechanisms of natural compounds is paramount. While a spectrum of isoflavones isolated from the Derris genus, notably Derris scandens and Derris robusta, have demonstrated significant anti-inflammatory properties, a comprehensive validation of the specific mechanisms of Derrisisoflavone I remains to be elucidated in published literature. This guide, therefore, presents a comparative analysis of the anti-inflammatory effects of well-studied Derris isoflavones, offering a predictive framework for the potential action of this compound and a methodological blueprint for its future investigation.

A 2016 study successfully isolated and determined the chemical structure of this compound from Derris robusta. However, to date, its specific biological activities, including its anti-inflammatory capacity, have not been reported. In contrast, extensive research on other isoflavones from Derris scandens, such as Derrisisoflavone A, genistein, and lupalbigenin, has revealed potent anti-inflammatory effects. These compounds have been shown to modulate key inflammatory pathways, offering valuable insights into the potential mechanisms that this compound might employ.

This guide will synthesize the existing data on these related compounds, providing a comparative look at their efficacy in inhibiting inflammatory markers and elucidating their impact on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Comparative Anti-inflammatory Activity of Derris Isoflavones

The anti-inflammatory potency of various isoflavones from Derris scandens has been evaluated by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The following table summarizes the comparative inhibitory effects.

CompoundIC₅₀ for NO Inhibition (µM)[1][2]
Genistein> Lupalbigenin
Lupalbigenin> Derrisisoflavone A
Derrisisoflavone A> 6,8-diprenylgenistein
6,8-diprenylgenistein> Genistein-7-O-[α-rhamnopyranosyl-(1→6)]-β-glucopyranoside
This compound Data not available

Note: A direct numerical comparison of IC₅₀ values was not available in the searched literature, but the rank order of potency for NO production inhibition has been established.

Furthermore, studies have shown that genistein, Derrisisoflavone A, and 6,8-diprenylgenistein significantly suppress the upregulation of LPS-induced genes encoding for pro-inflammatory enzymes and cytokines, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-6 (IL-6)[1][2].

Unveiling the Molecular Mechanisms: Inhibition of NF-κB and MAPK Pathways

The anti-inflammatory effects of Derris isoflavones are largely attributed to their ability to interfere with crucial intracellular signaling pathways that regulate the inflammatory response.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Several isoflavones from Derris have been shown to inhibit this pathway. For instance, genistein has been demonstrated to effectively inhibit LPS-induced NF-κB activation in RAW 264.7 macrophages. This inhibition is a key mechanism underlying its suppression of TNF-α and IL-6 production.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB (p50/p65) IKK->IkBa_NFkB Phosphorylation IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p50/p65) IkBa_p->NFkB IκBα degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Derris_Isoflavones Derris Isoflavones (e.g., Genistein) Derris_Isoflavones->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (iNOS, COX-2, etc.) DNA->Genes Transcription

Figure 1: Inhibition of the NF-κB signaling pathway by Derris isoflavones.
The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. It comprises several kinases, including p38, JNK, and ERK, which are activated by various extracellular stimuli, including LPS. Activated MAPKs can, in turn, activate transcription factors like AP-1, leading to the expression of inflammatory genes. While direct evidence for this compound is lacking, other isoflavones have been shown to modulate MAPK signaling.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation MAPK_nuc MAPK MAPK->MAPK_nuc Translocation Derris_Isoflavones Derris Isoflavones Derris_Isoflavones->MAPKKK Inhibition AP1 AP-1 MAPK_nuc->AP1 Activation DNA DNA AP1->DNA Binding Genes Pro-inflammatory Genes DNA->Genes Transcription

Figure 2: Potential inhibition of the MAPK signaling pathway by Derris isoflavones.

Experimental Protocols for Validation

To validate the anti-inflammatory mechanism of this compound, a series of established in vitro experiments can be employed. The following protocols provide a detailed methodology for key assays.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are a standard model for studying inflammation. The cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are typically seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL).

Nitric Oxide (NO) Production Assay

The measurement of nitrite, a stable product of NO, in the culture supernatant is a common method to quantify NO production.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat cells with different concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. The nitrite concentration is determined using a standard curve prepared with sodium nitrite.

NO_Assay_Workflow start Start seed_cells Seed RAW 264.7 cells (96-well plate) start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat Pre-treat with This compound incubate1->treat stimulate Stimulate with LPS treat->stimulate incubate2 Incubate 24h stimulate->incubate2 collect_supernatant Collect Supernatant incubate2->collect_supernatant griess_reagent Add Griess Reagent collect_supernatant->griess_reagent measure_absorbance Measure Absorbance (540 nm) griess_reagent->measure_absorbance end End measure_absorbance->end

Figure 3: Experimental workflow for the Nitric Oxide (NO) production assay.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to quantify the mRNA expression levels of pro-inflammatory genes.

  • RNA Extraction: Following cell treatment, total RNA is extracted using a commercial kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.

  • qRT-PCR: Perform real-time PCR using gene-specific primers for iNOS, COX-2, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. The reaction is typically performed in a real-time PCR system using a SYBR Green-based detection method.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Western Blot Analysis for Protein Expression and Pathway Activation

Western blotting is used to detect the protein levels of inflammatory mediators and the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways.

  • Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies specific for iNOS, COX-2, p-IκBα, IκBα, p-p65, p65, p-p38, p38, p-JNK, JNK, p-ERK, and ERK overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

While the anti-inflammatory mechanism of this compound remains to be specifically investigated, the extensive research on its structural analogs from the Derris genus provides a strong foundation for predicting its potential bioactivity. The comparative data presented here on compounds like Derrisisoflavone A, genistein, and lupalbigenin highlight the consistent anti-inflammatory effects of this class of isoflavones, primarily through the inhibition of the NF-κB and MAPK signaling pathways.

Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform the detailed experimental protocols outlined in this guide. Such studies will be crucial to definitively characterize its anti-inflammatory profile, compare its potency to other Derris isoflavones, and fully validate its mechanism of action. This will not only fill a significant knowledge gap but also potentially unveil a novel and potent anti-inflammatory agent for further drug development.

References

Derrisisoflavone I vs. Genistein: A Comparative Analysis of Estrogen Receptor Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Genistein is a well-characterized phytoestrogen that exhibits a clear binding preference for estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα). In contrast, direct competitive binding data for Derrisisoflavone I is scarce. However, studies on related compounds, such as Derrisisoflavone A, suggest potential estrogenic activity. This guide summarizes the available quantitative data, details the experimental methodologies used to assess receptor binding, and provides visual representations of the pertinent signaling pathways and experimental workflows.

Quantitative Comparison of Estrogen Receptor Binding Affinity

The following table summarizes the available data on the binding affinity of genistein and the estrogenic activity of Derrisisoflavone A for human estrogen receptors. It is important to note that the data for Derrisisoflavone A is from a cell proliferation assay, which is an indicator of estrogenic effect but not a direct measure of receptor binding affinity like Relative Binding Affinity (RBA) or IC50 values from a competitive binding assay.

CompoundReceptor SubtypeParameterValueReference
Genistein ERαRBA (%)4[1]
ERβRBA (%)87[1]
ERαIC50 (nM)~5000[2]
ERβIC50 (nM)~30[3]
Derrisisoflavone A Not SpecifiedRelative Cell Proliferation (%)83.17 (at 1 µM)[4]

Note: RBA values are relative to 17β-estradiol (set at 100%). IC50 values represent the concentration of the compound required to displace 50% of a radiolabeled ligand from the receptor. The cell proliferation data for Derrisisoflavone A is compared to the effect of 0.1 nM 17β-estradiol (set at 100%).

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This method is commonly used to determine the relative binding affinity of a test compound for estrogen receptors. The protocol involves incubating the estrogen receptor with a constant concentration of radiolabeled estradiol ([³H]E₂) and varying concentrations of the competitor compound (e.g., genistein or this compound).

Key Steps:

  • Preparation of Receptor Source: Estrogen receptors (ERα and ERβ) can be obtained from various sources, including recombinant human ER expressed in cell lines or cytosolic extracts from tissues like the rat uterus.

  • Incubation: The receptor preparation is incubated with a fixed concentration of [³H]E₂ and a range of concentrations of the unlabeled test compound. This incubation is typically carried out at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: After incubation, the receptor-ligand complexes are separated from the unbound radioligand. A common method is the use of hydroxylapatite (HAP) slurry, which binds the receptor-ligand complexes. The unbound ligand is then washed away.

  • Quantification: The amount of radioactivity bound to the receptor is measured using liquid scintillation counting.

  • Data Analysis: The data is plotted as the percentage of [³H]E₂ binding versus the log concentration of the competitor. The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of [³H]E₂, is then determined. The Relative Binding Affinity (RBA) is calculated using the formula: RBA = (IC50 of Estradiol / IC50 of Test Compound) x 100.

MCF-7 Cell Proliferation Assay (E-Screen Assay)

This assay is used to assess the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Key Steps:

  • Cell Culture: MCF-7 cells are maintained in a suitable culture medium. Prior to the assay, they are typically deprived of estrogens to synchronize the cells and reduce baseline proliferation.

  • Treatment: The cells are then treated with various concentrations of the test compound (e.g., Derrisisoflavone A or genistein). A positive control (e.g., 17β-estradiol) and a vehicle control are included.

  • Incubation: The cells are incubated for a period of 4 to 6 days to allow for cell proliferation.

  • Quantification of Cell Proliferation: Cell proliferation can be measured using various methods, such as the sulforhodamine B (SRB) assay, which stains total cellular protein, or by direct cell counting.

  • Data Analysis: The results are expressed as the relative cell proliferation compared to the vehicle control. An increase in cell proliferation indicates estrogenic activity.

Visualizing the Mechanisms

Estrogen Receptor Signaling Pathway

Estrogen receptors are ligand-activated transcription factors that modulate gene expression through both genomic and non-genomic pathways. Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and binds to estrogen response elements (EREs) in the promoter regions of target genes, initiating transcription.

Estrogen_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Estrogenic Compound (e.g., Genistein) ER Estrogen Receptor (ERα / ERβ) Ligand->ER Binding ER_HSP Inactive ER Complex ER_dimer Activated ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP->ER Ligand Binding Causes Dissociation ERE Estrogen Response Element (on DNA) ER_dimer->ERE Binding to DNA Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Initiation

Caption: Estrogen receptor genomic signaling pathway.

Experimental Workflow for Competitive Binding Assay

The following diagram illustrates the key steps involved in a competitive estrogen receptor binding assay.

ER_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Estrogen Receptor (ERα or ERβ) - Radiolabeled Estradiol ([³H]E₂) - Test Compound (e.g., Genistein) Start->Prepare_Reagents Incubation Incubate ER with [³H]E₂ and varying concentrations of the test compound Prepare_Reagents->Incubation Separation Separate Bound and Free Ligand (e.g., using Hydroxylapatite) Incubation->Separation Quantification Quantify Bound Radioactivity (Liquid Scintillation Counting) Separation->Quantification Data_Analysis Data Analysis: - Plot % Binding vs. [Competitor] - Determine IC50 - Calculate RBA Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow of a competitive ER binding assay.

Discussion

The available data strongly indicates that genistein is a phytoestrogen with a significant preference for ERβ. This differential binding may underlie its diverse biological effects, which can be estrogenic or anti-estrogenic depending on the cellular context and the relative expression levels of ERα and ERβ.

The lack of direct binding affinity data for this compound makes a direct comparison with genistein challenging. The observed proliferative effect of Derrisisoflavone A in MCF-7 cells suggests it possesses estrogenic properties. However, without competitive binding data, its affinity for ERα and ERβ and its potency relative to genistein or estradiol remain unknown.

Conclusion

Genistein's interaction with estrogen receptors, particularly its higher affinity for ERβ, is well-established. For this compound, further research is required to determine its direct binding affinities for ERα and ERβ to enable a comprehensive comparison with genistein. Researchers interested in the estrogenic potential of Derris scandens isoflavones should prioritize conducting competitive binding assays to elucidate the receptor subtype selectivity and potency of these compounds.

References

A Comparative Analysis of the Antiproliferative Activity of Derrisisoflavones A-F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antiproliferative activities of a series of isoflavones isolated from Derris scandens, designated as Derrisisoflavones A-F. The information is compiled from recent studies and is intended to aid in the evaluation of these compounds as potential anticancer agents. For the purpose of this guide, Derrisisoflavones A-F are understood to correspond to the compounds identified as Derriscandenons A-F in the cited literature.

Quantitative Data Summary

The antiproliferative effects of Derrisisoflavones B, C, E, and F were evaluated against a panel of human cancer cell lines and normal human dermal fibroblasts. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Data for Derrisisoflavones A and D were not available in the reviewed literature.

CompoundCell LineCell TypeIC50 (µM)
Derrisisoflavone B KBEpidermoid CarcinomaDose-dependent decrease in viability observed[1][2]
NALM6-MSH+Acute Lymphoblastic LeukemiaDose-dependent decrease in viability observed[1][2]
Derrisisoflavone C KBEpidermoid CarcinomaDose-dependent decrease in viability observed[1][2]
Derrisisoflavone E A549Lung Carcinoma>30
Colo205Colorectal Carcinoma>30
KBEpidermoid Carcinoma2.7[3][4]
NALM-6Acute Lymphoblastic Leukemia0.9[3][4]
Human Dermal FibroblastsNormal Fibroblasts>30
Derrisisoflavone F A549Lung Carcinoma>30
Colo205Colorectal Carcinoma>30
KBEpidermoid Carcinoma12.9[3][4]
NALM-6Acute Lymphoblastic Leukemia>30
Human Dermal FibroblastsNormal Fibroblasts>30
Staurosporine (Control) KBEpidermoid Carcinoma1.25[3][4]
NALM-6Acute Lymphoblastic Leukemia0.01[3][4]

Experimental Protocols

The antiproliferative activity of the Derrisisoflavones was primarily assessed using the MTT assay.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (A549, Colo205, KB, NALM-6) and human dermal fibroblasts

  • Derrisisoflavones A-F dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Cells were seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the Derrisisoflavones or a vehicle control.

  • Incubation: The plates were incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the medium was removed, and MTT solution was added to each well. The plates were then incubated for an additional 4 hours.

  • Formazan Solubilization: The MTT solution was removed, and a solubilization solution was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well was measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined from the dose-response curves.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (Cancer & Normal Lines) cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding compound_prep Derrisisoflavone Stock Solutions treatment Treatment with Derrisisoflavones compound_prep->treatment cell_seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition MTT Addition & Incubation (4h) incubation->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance Absorbance Reading solubilization->absorbance calculation IC50 Calculation absorbance->calculation

Caption: Experimental workflow for determining the antiproliferative activity of Derrisisoflavones.

Proposed Signaling Pathway

G derrisisoflavone Derrisisoflavone E & F mitochondrion Mitochondrion derrisisoflavone->mitochondrion Induces stress mmp Reduced Mitochondrial Membrane Potential mitochondrion->mmp Leads to apoptosis Apoptosis mmp->apoptosis Initiates

Caption: Proposed mechanism of action for Derrisisoflavones E and F inducing apoptosis.

Mechanism of Action

Preliminary studies suggest that the antiproliferative effects of Derrisisoflavones, particularly E and F, are associated with the induction of apoptosis. The mechanism appears to involve the disruption of mitochondrial function. It has been observed that these compounds reduce the mitochondrial membrane potential in cancer cells.[3][4] A decrease in mitochondrial membrane potential is a key event in the intrinsic pathway of apoptosis, often leading to the release of pro-apoptotic factors from the mitochondria, activation of caspases, and ultimately, programmed cell death. Derrisisoflavone C has also been shown to decrease the mitochondrial membrane potential in KB cells by approximately 55%, while Derrisisoflavone B did not have this effect.[1][2]

Conclusion

Derrisisoflavones, particularly Derrisisoflavone E, exhibit potent antiproliferative activity against specific cancer cell lines, notably epidermoid carcinoma (KB) and acute lymphoblastic leukemia (NALM-6). The mechanism of action appears to be linked to the induction of apoptosis via the mitochondrial pathway. Further investigation into the specific molecular targets and a broader screening against a wider range of cancer cell lines are warranted to fully elucidate the therapeutic potential of these natural compounds. The lack of available data for Derrisisoflavones A and D suggests they may have weaker activity, but this would need to be confirmed by further studies.

References

A Comparative Analysis of Antibody Cross-Reactivity Against Derrisisoflavones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of antibody performance against various Derrisisoflavones, supported by experimental data. The information is intended for researchers, scientists, and professionals in drug development to aid in the selection and application of antibodies for the detection and quantification of these compounds.

Data on Antibody Cross-Reactivity

The specificity of an antibody is crucial for its application in immunoassays. Cross-reactivity occurs when an antibody raised against a specific antigen also recognizes other, structurally similar compounds.[1][2] This can lead to inaccurate quantification and false-positive results.[3] The following tables summarize the cross-reactivity of monoclonal antibodies developed against specific isoflavones, including Derrisisoflavone A and Genistein-7-O-[α-rhamnopyranosyl-(1→6)]-β-glucopyranoside (GTG).

Table 1: Cross-Reactivity of Anti-Derrisisoflavone A Monoclonal Antibody

CompoundCross-Reactivity (%)
Derrisisoflavone A100
Lupalbigenin<0.01
Scandinone<0.01
Erysenegalensein E<0.01
Lupinisol A<0.01
Lupinisoflavone G<0.01
5,7,4'-trihydroxy-6,8-diprenylisoflavone<0.01

Data synthesized from studies on monoclonal antibodies developed against Derrisisoflavones.[4]

Table 2: Cross-Reactivity of Anti-GTG Monoclonal Antibody

CompoundCross-Reactivity (%)
Genistein-7-O-[α-rhamnopyranosyl-(1→6)]-β-glucopyranoside (GTG)100
Genistin1.77
Other related compounds<0.01

This data highlights the high specificity of the anti-GTG monoclonal antibody.[4]

Experimental Protocols

The determination of antibody cross-reactivity is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA).[2][5] The following is a detailed methodology for an indirect competitive ELISA (icELISA), a common format for this purpose.[6]

Indirect Competitive ELISA (icELISA) Protocol for Cross-Reactivity Assessment

  • Coating of Microtiter Plate:

    • Dilute the target Derrisisoflavone-protein conjugate (the coating antigen) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate.

    • Incubate the plate overnight at 4°C.

    • Wash the plate three times with a washing buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well to block any unbound sites.

    • Incubate for 1-2 hours at 37°C.

    • Wash the plate three times with the washing buffer.

  • Competitive Reaction:

    • Prepare a series of dilutions of the standard Derrisisoflavone and the test compounds (potential cross-reactants) in an assay buffer.

    • In separate tubes, mix 50 µL of each standard/test compound dilution with 50 µL of the primary antibody solution (at a predetermined optimal dilution).

    • Incubate the mixture for 30 minutes at 37°C.

    • Add 100 µL of the pre-incubated antibody-analyte mixture to the corresponding wells of the coated and blocked microtiter plate.

    • Incubate for 1 hour at 37°C. During this step, the free analyte in the solution competes with the coated antigen for binding to the primary antibody.

    • Wash the plate five times with the washing buffer.

  • Detection:

    • Add 100 µL of a species-specific enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) diluted in the assay buffer to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with the washing buffer.

  • Substrate Reaction and Measurement:

    • Add 100 µL of the enzyme substrate solution (e.g., TMB for HRP) to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Calculation of Cross-Reactivity:

    • The concentration of the standard Derrisisoflavone that causes 50% inhibition of binding (IC50) is determined from the standard curve.

    • The IC50 value is also determined for each of the test compounds.

    • Cross-reactivity is calculated using the following formula: Cross-Reactivity (%) = (IC50 of standard Derrisisoflavone / IC50 of test compound) x 100

Visualizations

Experimental Workflow and Signaling Pathways

To visually represent the key processes, the following diagrams have been created using the DOT language.

experimental_workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection coating Coating with Antigen washing1 Washing coating->washing1 blocking Blocking washing1->blocking washing2 Washing blocking->washing2 pre_incubation Pre-incubation: Antibody + Sample/Standard washing2->pre_incubation addition Addition to Plate pre_incubation->addition incubation Incubation addition->incubation washing3 Washing incubation->washing3 sec_ab Add Secondary Antibody washing3->sec_ab incubation2 Incubation sec_ab->incubation2 washing4 Washing incubation2->washing4 substrate Add Substrate washing4->substrate stop Stop Reaction substrate->stop read Read Absorbance stop->read signaling_pathway cluster_products Pro-inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 IL6 IL-6 NFkB->IL6 LOX5 5-LOX NFkB->LOX5 Derrisisoflavones Derrisisoflavones Derrisisoflavones->NFkB

References

Replicating Published Findings on Derrisisoflavone I: A Comparative Guide to its Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of published findings on the bioactivity of Derrisisoflavone I, an isoflavone found in plants of the Derris genus. We have compiled and summarized quantitative data from various studies to offer an objective overview of its anticancer and anti-inflammatory properties. Detailed experimental protocols for key assays are provided to facilitate the replication of these findings.

Anti-Inflammatory Activity of this compound

This compound has demonstrated notable anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and suppressing the expression of key inflammatory genes.

Comparative Inhibition of Nitric Oxide (NO) Production

In a study comparing the anti-inflammatory activity of several isoflavones isolated from Derris scandens, Derrisisoflavone A (structurally identical to this compound) was shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The inhibitory potency of Derrisisoflavone A was found to be significant, positioning it as a notable anti-inflammatory agent. The comparative order of NO production inhibition among the tested isoflavones was as follows:

Genistein > Lupalbigenin > Derrisisoflavone A > 6,8-diprenylgenistein > Genistein-7-O-[α-rhamnopyranosyl-(1→6)]-β-glucopyranoside [1]

Suppression of Pro-inflammatory Gene Expression

Derrisisoflavone A, alongside Genistein and 6,8-diprenylgenistein, has been shown to significantly suppress the upregulation of several LPS-induced pro-inflammatory genes in RAW 264.7 cells[1]. This suggests that its anti-inflammatory mechanism involves the transcriptional regulation of key mediators of inflammation.

Target GeneEffect of Derrisisoflavone A
Inducible Nitric Oxide Synthase (iNOS)Significantly Suppressed
Cyclooxygenase-2 (COX-2)Significantly Suppressed
Interleukin-6 (IL-6)Significantly Suppressed
5-Lipoxygenase (5-LOX)Significantly Suppressed

Anticancer Activity of this compound and Related Isoflavones

While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in the readily available literature, studies on related isoflavones from Derris species provide valuable insights into their potential anticancer activity.

For instance, two other isoflavones, Derriscandenon B and Derriscandenon C, isolated from Derris scandens, have demonstrated potent cytotoxic effects against human epidermoid carcinoma (KB) and human acute lymphoblastic leukemia (NALM-6) cell lines[2].

CompoundCell LineIC50 (µM)
Derriscandenon B KBNot explicitly stated, but showed dose-dependent decrease in viability[2]
NALM6-MSH+Dose-dependent decrease in viability observed[2]
Derriscandenon C KBDose-dependent decrease in viability observed[2]

Furthermore, a study on an ethanolic extract of Derris scandens demonstrated cytotoxicity against a human hepatocellular carcinoma cell line (HCC-S102), with the induction of apoptosis confirmed by Annexin V assays[3]. The IC50 values for the extract were found to be 36.0±1.0, 29.6±0.6, and 22.6±1.5 µg/ml at 24, 48, and 72 hours, respectively[3]. While this data pertains to a crude extract, it underscores the potential of its constituent isoflavones, including this compound, as anticancer agents.

Signaling Pathways Modulated by this compound and Related Isoflavones

The anticancer and anti-inflammatory effects of isoflavones are often attributed to their ability to modulate key cellular signaling pathways, including the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The transcription factor NF-κB is a pivotal mediator of inflammatory responses and also plays a critical role in cancer cell proliferation and survival[1]. Isoflavones are known to exert their anti-inflammatory and anti-tumor activities, in part, by inhibiting NF-κB activity. This compound, through its demonstrated ability to suppress the expression of NF-κB target genes like iNOS and COX-2, likely interferes with this pathway.

NF_kB_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Nuclear Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_nuc->DNA Binds to Promoter Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6) DNA->Genes Transcription DerrisI This compound DerrisI->IKK Inhibition DerrisI->NFkB_nuc Inhibition of Translocation

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers[4][5]. Flavonoids have been shown to modulate MAPK signaling, thereby influencing cancer cell fate[4]. While the specific effects of this compound on the MAPK pathway are not yet fully elucidated, it is plausible that its anticancer activity involves the modulation of key components of this cascade, such as ERK, JNK, and p38.

MAPK_Pathway cluster_input cluster_cascade cluster_output GrowthFactors Growth Factors, Stress RAS RAS GrowthFactors->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation Proliferation Cell Proliferation TranscriptionFactors->Proliferation Apoptosis Apoptosis TranscriptionFactors->Apoptosis DerrisI This compound DerrisI->RAF Modulation? DerrisI->MEK Modulation? DerrisI->ERK Modulation?

Figure 2: Potential modulation points of the MAPK signaling pathway by this compound.

Experimental Protocols

To facilitate the replication of the cited findings, detailed protocols for the key experimental assays are provided below.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of a compound on cancer cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • This compound (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.

Apoptosis (Annexin V-FITC) Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

Materials:

  • Cancer cell lines

  • Test compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentration of the test compound for the specified time.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1x10⁵ cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Nitric Oxide (NO) Assay (Griess Reagent)

This colorimetric assay measures the production of nitrite, a stable and nonvolatile breakdown product of NO.

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium

  • 96-well plates

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess Reagent System (e.g., from Promega)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of the Sulfanilamide solution (Part I of the Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of the NED solution (Part II of the Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm within 30 minutes.

  • Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for screening and characterizing the bioactivity of a natural product like this compound.

Experimental_Workflow cluster_extraction cluster_screening cluster_mechanism Plant Derris sp. Plant Material Extraction Extraction & Fractionation Plant->Extraction Isolation Isolation of this compound Extraction->Isolation AntiInflammatory Anti-inflammatory Assays (e.g., NO Production) Isolation->AntiInflammatory Anticancer Anticancer Assays (e.g., MTT) Isolation->Anticancer GeneExpression Gene Expression Analysis (qRT-PCR) AntiInflammatory->GeneExpression Investigate Mechanism ApoptosisAssay Apoptosis Analysis (Flow Cytometry) Anticancer->ApoptosisAssay Investigate Mechanism PathwayAnalysis Signaling Pathway Analysis (Western Blot) ApoptosisAssay->PathwayAnalysis Elucidate Pathway

Figure 3: A generalized workflow for the bioactivity screening of this compound.

References

A Head-to-Head Comparison of Derrisisoflavone I and Other PDE5 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the naturally derived isoflavone, Derrisisoflavone I, with established synthetic phosphodiesterase type 5 (PDE5) inhibitors: sildenafil, tadalafil, and vardenafil. The information is compiled from preclinical data to offer an objective overview of their respective performances, supported by experimental data and methodologies.

Introduction to PDE5 Inhibition

Phosphodiesterase type 5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. It specifically hydrolyzes cGMP, a second messenger that mediates smooth muscle relaxation and vasodilation. Inhibition of PDE5 leads to an accumulation of cGMP, thereby enhancing smooth muscle relaxation in various tissues. This mechanism is the foundation for the therapeutic effects of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary hypertension.

This compound, an isoflavone isolated from the plant Derris scandens, has been identified as a potential PDE5 inhibitor. This guide evaluates its inhibitory potency and selectivity in comparison to the well-established drugs sildenafil, tadalafil, and vardenafil.

Data Presentation: A Comparative Analysis

The following tables summarize the in vitro efficacy and selectivity of this compound (data based on the closely related Derrisisoflavone A) and other PDE5 inhibitors.

Table 1: In Vitro Potency against PDE5

CompoundIC50 (nM)Source Organism for PDE5
Derrisisoflavone A9000Not Specified
Sildenafil3.7 - 6.6Bovine, Human Platelets
Tadalafil1.8Bovine
Vardenafil0.091 - 0.7Bovine, Human Platelets

Note: Data for this compound is represented by Derrisisoflavone A, a closely related isoflavone from the same plant source.

Table 2: In Vitro Selectivity Profile (IC50 in nM)

CompoundPDE1PDE6PDE11Selectivity (PDE1/PDE5)Selectivity (PDE6/PDE5)Selectivity (PDE11/PDE5)
Derrisisoflavone A>100,000Low SelectivityNot Reported>11.1LowNot Reported
Sildenafil148 - 22222.2 - 44.4>10,000~40~6 - 12>2700
Tadalafil>10,000640025>5555~3555~14
Vardenafil18011>10,000~257~16>14,285

Note: A higher selectivity ratio indicates greater selectivity for PDE5 over the other isoforms.

Pharmacokinetic Profile

Detailed pharmacokinetic data for this compound is not currently available. However, studies on other isoflavones indicate that they are generally absorbed from the gastrointestinal tract, with their glycosylated forms being hydrolyzed to the active aglycones before absorption. The plasma half-lives of isoflavones like genistein and daidzein have been reported to be in the range of 7 to 10 hours in humans.

Experimental Protocols

PDE5 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE5.

Methodology: A common method for assessing PDE5 inhibition is a radiometric enzyme assay or a fluorescence polarization-based assay.

  • Enzyme and Substrate Preparation: Recombinant human PDE5 is used as the enzyme source. The substrate, [3H]-cGMP (for radiometric assay) or a fluorescently labeled cGMP (for fluorescence polarization assay), is prepared in an appropriate assay buffer (e.g., Tris-HCl buffer with MgCl2).

  • Compound Dilution: The test compounds (this compound, sildenafil, etc.) are serially diluted in DMSO to create a range of concentrations.

  • Assay Reaction: The PDE5 enzyme is incubated with the test compound at various concentrations for a defined period. The enzymatic reaction is initiated by the addition of the cGMP substrate.

  • Termination and Detection:

    • Radiometric Assay: The reaction is terminated, and the product, [3H]-GMP, is separated from the unreacted [3H]-cGMP using methods like scintillation proximity assay beads or filtration. The amount of [3H]-GMP is quantified by scintillation counting.

    • Fluorescence Polarization Assay: The change in fluorescence polarization is measured, which is proportional to the amount of hydrolyzed cGMP.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without any inhibitor. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.

PDE Selectivity Assay

Objective: To determine the inhibitory activity of a compound against other phosphodiesterase isoforms (e.g., PDE1, PDE6, PDE11) to assess its selectivity.

Methodology: The protocol is similar to the PDE5 inhibition assay, but with the following modifications:

  • Enzyme Source: Recombinant human PDE isoforms (PDE1, PDE6, PDE11, etc.) are used.

  • Substrate: For most PDE isoforms that hydrolyze cGMP (like PDE1, PDE6, and PDE11), cGMP is used as the substrate. For cAMP-specific PDEs, cAMP would be used.

  • Assay Conditions: Specific assay conditions, such as the concentration of cofactors (e.g., Ca2+/Calmodulin for PDE1), may need to be optimized for each PDE isoform.

  • Data Analysis: The IC50 values for each PDE isoform are determined, and the selectivity is calculated as the ratio of the IC50 for the other isoform to the IC50 for PDE5.

Mandatory Visualizations

PDE5_Signaling_Pathway cluster_0 Vascular Smooth Muscle Cell cluster_1 Inhibitors NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDE5->GMP Hydrolyzes Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to Derrisisoflavone_I This compound Derrisisoflavone_I->PDE5 Inhibits Sildenafil Sildenafil Sildenafil->PDE5 Inhibits Tadalafil Tadalafil Tadalafil->PDE5 Inhibits Vardenafil Vardenafil Vardenafil->PDE5 Inhibits

Caption: cGMP signaling pathway and the action of PDE5 inhibitors.

Experimental_Workflow cluster_workflow PDE5 Inhibition Assay Workflow A Prepare Reagents (PDE5 Enzyme, cGMP Substrate, Buffers) C Incubate PDE5 Enzyme with Test Compounds A->C B Serially Dilute Test Compounds (this compound, Sildenafil, etc.) B->C D Initiate Reaction with cGMP Substrate C->D E Terminate Reaction D->E F Detect Product Formation (e.g., Radiometric, Fluorescence) E->F G Data Analysis (Calculate % Inhibition) F->G H Determine IC50 Value G->H

Caption: Experimental workflow for determining PDE5 inhibition.

A Comparative Guide to the Structure-Activity Relationship of Derrisisoflavone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various derrisisoflavone derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The structure-activity relationships (SAR) are discussed, supported by quantitative experimental data, detailed methodologies, and visual representations of key signaling pathways.

Anticancer Activity

Derrisisoflavone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The structural modifications on the isoflavone scaffold, particularly the nature and position of substituents, play a crucial role in their activity.

Structure-Activity Relationship Highlights:
  • Prenylation: The presence of prenyl groups on the isoflavone core is often associated with enhanced anticancer activity. For instance, di-prenylated isoflavones generally show higher potency than their mono-prenylated or non-prenylated counterparts.

  • Hydroxylation: The position and number of hydroxyl groups on the aromatic rings influence the activity. Hydroxyl groups at C-5, C-7, and C-4' are common features in active compounds.

  • Other Substituents: The introduction of various functional groups, such as methoxy, nitrogen mustards, and heterocyclic rings, has been explored to modulate the anticancer efficacy and selectivity of derrisisoflavone derivatives.

Comparative Anticancer Activity of Derrisisoflavone Derivatives
DerivativeCancer Cell LineIC50 (µM)Reference
Derrisisoflavone AKB> 10[1]
Derrisisoflavone BKB, NALM-62.7, 0.9[1]
Derrisisoflavone CKB12.9[1]
6,8-diprenylgenisteinKB, NALM-6> 20, 15.4[1]
LupalbigeninKB, NALM-6> 20, > 20[1]
Derriscandenone EKB, NALM-62.7, 0.9[1]
Derriscandenone FKB12.9[1]
Formononetin Derivative 15oSH-SY5Y2.08[2]
Formononetin Derivative 15nHela8.29[2]
Barbigerone Derivative 48oU2512.50[2]
7-O-Derivative 55aHepG2, A375, U251, B16, HCT1160.28, 1.58, 3.50, 1.09, 0.68[2]
Isoflavone Hybrid 115bPC-31.8[2]
Isoflavone Hybrid 115jPC-31.8[2]
Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the derrisisoflavone derivatives and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways in Cancer

Derrisisoflavone derivatives can exert their anticancer effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. One of the key mechanisms involves the induction of apoptosis through the mitochondrial signaling pathway.

anticancer_pathway Derrisisoflavone Derrisisoflavone Derivatives EGFR EGFR Derrisisoflavone->EGFR Inhibits PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt Bad Bad Akt->Bad Inhibits Apoptosis Apoptosis Bad->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: EGFR Signaling Pathway Inhibition by Derrisisoflavone Derivatives.

Anti-inflammatory Activity

Several derrisisoflavone derivatives have shown potent anti-inflammatory effects by inhibiting the production of inflammatory mediators and modulating key signaling pathways.

Structure-Activity Relationship Highlights:
  • Prenylation and Hydroxylation: Similar to anticancer activity, the presence and position of prenyl and hydroxyl groups are critical for anti-inflammatory effects. Prenylated isoflavones like lupalbigenin and derrisisoflavone A show significant activity.

  • Glycosylation: Glycosylation of the isoflavone core, as seen in genistein-7-O-[α-rhamnopyranosyl-(1→6)]-β-glucopyranoside, can reduce the anti-inflammatory potency compared to the aglycone form (genistein).

Comparative Anti-inflammatory Activity of Derrisisoflavone Derivatives
DerivativeActivityMethodKey FindingsReference
GenisteinInhibition of NO productionGriess Assay (LPS-stimulated RAW 264.7 cells)Most potent inhibitor among the tested compounds.[3][3]
LupalbigeninInhibition of NO productionGriess Assay (LPS-stimulated RAW 264.7 cells)Strong inhibition of NO production.[3][3]
Derrisisoflavone AInhibition of NO productionGriess Assay (LPS-stimulated RAW 264.7 cells)Significant inhibition of NO production.[3][3]
6,8-diprenylgenisteinInhibition of NO productionGriess Assay (LPS-stimulated RAW 264.7 cells)Moderate inhibition of NO production.[3][3]
Genistein-7-O-glycosideInhibition of NO productionGriess Assay (LPS-stimulated RAW 264.7 cells)Least potent inhibitor among the tested compounds.[3][3]
Genistein, Derrisisoflavone A, 6,8-diprenylgenisteinGene ExpressionRT-PCR (LPS-stimulated RAW 264.7 cells)Significantly suppressed the upregulation of iNOS, COX-2, IL-6, and 5-LOX genes.[3][3]
Experimental Protocol: Griess Assay for Nitric Oxide (NO) Inhibition

The Griess assay measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of derrisisoflavone derivatives for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Signaling Pathways in Inflammation

Derrisisoflavone derivatives can suppress the inflammatory response by inhibiting the NF-κB and MAPK signaling pathways, which are crucial for the expression of pro-inflammatory genes like iNOS and COX-2.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, JNK, ERK) TLR4->MAPK Derrisisoflavone Derrisisoflavone Derivatives Derrisisoflavone->IKK Inhibits Derrisisoflavone->MAPK Inhibits IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB NF-κB (p65/p50) IκBα->NFκB Inhibits NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, IL-6) NFκB_nucleus->Gene_Expression MAPK->Gene_Expression

Caption: Inhibition of NF-κB and MAPK Signaling by Derrisisoflavone Derivatives.

Antimicrobial Activity

Certain derrisisoflavone derivatives have exhibited promising activity against a range of pathogenic bacteria and fungi. The lipophilicity and specific structural features of these compounds contribute to their antimicrobial effects.

Structure-Activity Relationship Highlights:
  • Prenylation: The addition of prenyl groups generally enhances antimicrobial activity, likely by increasing the lipophilicity of the molecule and facilitating its interaction with microbial cell membranes.

  • Hydroxylation Pattern: The presence of hydroxyl groups, particularly at positions that can participate in hydrogen bonding, can be important for interacting with microbial targets.

Comparative Antimicrobial Activity of Derrisisoflavone Derivatives
DerivativeMicroorganismMIC (µg/mL)Reference
Derrisisoflavone CTrichophyton mentagrophytes25[4]
5,7,4'-trihydroxy-6,8-diprenylisoflavoneTrichophyton mentagrophytes25[4]
LupalbigeninTrichophyton mentagrophytes25[4]
ScandeninTrichophyton mentagrophytes50[4]
6,8-diprenylgenisteinStreptococcus iniae1.95[5]
Isoerysenegalensein EStreptococcus iniae1.95[5]
OsajinStreptococcus iniae15.63[5]
WarangaloneStreptococcus iniae7.81[5]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a serial two-fold dilution of the derrisisoflavone derivative in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 28-30°C for fungi) for 18-24 hours (or longer for slow-growing fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

mic_workflow Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Derrisisoflavone Derivative in 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculate Controls Include Positive and Negative Controls Inoculate->Controls Incubate Incubate at Appropriate Temperature Controls->Incubate Read_Results Observe for Visible Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

References

Unveiling the In Vivo Potential of Derrisisoflavone I: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of compounds derived from Derris scandens, with a focus on isoflavones, against established therapeutic alternatives. Due to a lack of specific in vivo studies on Derrisisoflavone I, this guide leverages data from in vivo studies of Derris scandens extracts, which are rich in isoflavones including this compound. The performance of these extracts is compared against standard anti-inflammatory and anti-cancer drugs.

While in vitro studies have highlighted the potential of this compound and other isoflavones from Derris scandens in modulating inflammatory and cancer-related pathways, a comprehensive understanding of their efficacy in a living organism is crucial for further drug development. This guide synthesizes the available in vivo data for Derris scandens extracts and contrasts it with the performance of well-established drugs, Diclofenac for inflammation, and 5-Fluorouracil and Sorafenib for cancer.

Anti-inflammatory Efficacy: Derris scandens Extract vs. Diclofenac

In vivo studies on Derris scandens extracts have demonstrated significant anti-inflammatory and analgesic properties. The most common model used to evaluate these effects is the carrageenan-induced paw edema model in rats, which mimics the physiological processes of acute inflammation.

Comparative Efficacy Data

TreatmentAnimal ModelKey Efficacy ParameterEffective DoseOutcome
Derris scandens Chloroform ExtractRat (Carrageenan-induced paw edema)Inhibition of paw edema400 mg/kgSignificant reduction in paw swelling.
DiclofenacRat (Carrageenan-induced paw edema)Inhibition of paw edema5 - 20 mg/kgDose-dependent and significant reduction in paw edema[1][2][3].
Derris scandens ExtractMouse (Acetic acid-induced writhing)Reduction in writhing episodesNot specifiedSuggests peripheral analgesic effect, possibly through inhibition of prostaglandin synthesis[4][5][6].

Experimental Protocols

In Vivo Anti-inflammatory and Analgesic Models

The primary models used to assess the anti-inflammatory and analgesic effects of Derris scandens extracts in vivo are the carrageenan-induced paw edema test in rats and the acetic acid-induced writhing test in mice.

  • Carrageenan-Induced Paw Edema in Rats: This widely used model assesses the efficacy of anti-inflammatory agents.[7][8][9][10][11]

    • Procedure: A 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of the rats to induce localized inflammation and edema.

    • Treatment: The test compound (Derris scandens extract or Diclofenac) is typically administered orally or intraperitoneally at a specified time before the carrageenan injection.

    • Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume in the treated group with the control (vehicle-treated) group.

  • Acetic Acid-Induced Writhing Test in Mice: This model is used to evaluate peripheral analgesic activity.[4][5][6]

    • Procedure: An intraperitoneal injection of acetic acid is administered to mice to induce a characteristic writhing response (stretching and constriction of the abdomen).

    • Treatment: The test compound is administered prior to the acetic acid injection.

    • Measurement: The number of writhing episodes is counted for a specific period after the acetic acid injection. A reduction in the number of writhes compared to the control group indicates an analgesic effect.

Signaling Pathways in Inflammation

The anti-inflammatory effects of Derris scandens extracts are believed to be mediated through the modulation of key inflammatory signaling pathways. In contrast, Diclofenac, a nonsteroidal anti-inflammatory drug (NSAID), primarily acts by inhibiting cyclooxygenase (COX) enzymes.

G cluster_DS Derris scandens Extract cluster_Diclofenac Diclofenac DS Derris scandens Extract IKK IKK DS->IKK Inhibits MAPK MAPK (p38, JNK) DS->MAPK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_p65_p50->ProInflammatory_Genes Activates IkB->NFkB_p65_p50 MAPK->ProInflammatory_Genes Activates Inflammation Inflammation ProInflammatory_Genes->Inflammation Diclofenac Diclofenac COX1_COX2 COX-1 & COX-2 Diclofenac->COX1_COX2 Inhibits Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX1_COX2 Inflammation2 Inflammation & Pain Prostaglandins->Inflammation2

Caption: Proposed anti-inflammatory signaling pathways of Derris scandens extract and Diclofenac.

Anti-Cancer Efficacy: Derris scandens Extract vs. Standard Chemotherapeutics

While in vitro studies have shown the cytotoxic effects of Derris scandens extracts and its isolated isoflavones on various cancer cell lines, including colon and hepatocellular carcinoma, comprehensive in vivo data is limited. The following table provides a high-level comparison based on available information against standard chemotherapeutic agents.

Comparative Efficacy Data

TreatmentAnimal ModelKey Efficacy ParameterEffective DoseOutcome
Derris scandens ExtractMouse skin tumor modelInhibition of tumor formationNot specifiedReported inhibitory effect.
5-Fluorouracil (5-FU)Mouse (Colon cancer xenograft)Tumor growth inhibition25 mg/kgEffective reduction in tumor burden[12].
SorafenibMouse (Hepatocellular carcinoma xenograft)Tumor growth inhibition10 - 30 mg/kgSignificant tumor growth inhibition[13].

Experimental Protocols

In Vivo Anti-Cancer Models

Xenograft models in immunodeficient mice are the standard for evaluating the efficacy of anti-cancer drugs in vivo.

  • Colon and Hepatocellular Carcinoma Xenograft Models:

    • Procedure: Human colon (e.g., HCT116) or hepatocellular carcinoma (e.g., HepG2) cells are subcutaneously or orthotopically injected into immunodeficient mice (e.g., nude mice).

    • Treatment: Once tumors reach a palpable size, treatment with the test compound (Derris scandens extract, 5-FU, or Sorafenib) is initiated. The route of administration and dosing schedule vary depending on the drug.

    • Measurement: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor size in the treated group to the control group.

G cluster_workflow In Vivo Xenograft Experimental Workflow start Start cell_culture Human Cancer Cell Culture (e.g., HCT116, HepG2) start->cell_culture injection Subcutaneous/ Orthotopic Injection into Mice cell_culture->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth treatment Treatment Initiation (Derris scandens Extract, 5-FU, Sorafenib) tumor_growth->treatment monitoring Tumor Volume Measurement treatment->monitoring endpoint Study Endpoint: Tumor Excision & Weight Measurement monitoring->endpoint analysis Data Analysis: Tumor Growth Inhibition endpoint->analysis end End analysis->end

Caption: A generalized experimental workflow for in vivo anti-cancer efficacy studies using xenograft models.

Signaling Pathways in Cancer

The potential anti-cancer effects of Derris scandens are thought to involve the modulation of multiple signaling pathways. 5-Fluorouracil primarily acts by disrupting DNA synthesis, while Sorafenib is a multi-kinase inhibitor that targets several pathways crucial for tumor growth and angiogenesis.

G cluster_DS Derris scandens Extract (Proposed) cluster_5FU 5-Fluorouracil cluster_Sorafenib Sorafenib DS Derris scandens Extract Apoptosis Apoptosis DS->Apoptosis Induces Proliferation Cell Proliferation DS->Proliferation Inhibits FU 5-Fluorouracil DNA_Synth DNA Synthesis FU->DNA_Synth Inhibits STING STING Pathway FU->STING Activates Cell_Death Cell Death DNA_Synth->Cell_Death Immunity Anti-tumor Immunity STING->Immunity Immunity->Cell_Death Sorafenib Sorafenib RAF_MEK_ERK RAF/MEK/ERK Pathway Sorafenib->RAF_MEK_ERK Inhibits VEGFR_PDGFR VEGFR/PDGFR Sorafenib->VEGFR_PDGFR Inhibits Proliferation2 Cell Proliferation RAF_MEK_ERK->Proliferation2 Angiogenesis Angiogenesis VEGFR_PDGFR->Angiogenesis

Caption: Overview of the primary anti-cancer signaling pathways targeted by Derris scandens extract, 5-Fluorouracil, and Sorafenib.

Conclusion

It is critical to note that the in vivo studies on Derris scandens have utilized extracts, and therefore the specific contribution of this compound to the observed effects cannot be definitively isolated. Future research should focus on the in vivo evaluation of purified this compound to accurately determine its therapeutic potential and to elucidate its precise mechanisms of action in a physiological context. Such studies will be instrumental in guiding the development of novel therapeutics based on this promising natural product.

References

Harnessing Synergy: A Comparative Guide to the Potential Combination Effects of Derrisisoflavone I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct experimental evidence on the synergistic effects of Derrisisoflavone I in combination with other compounds is currently limited, the known biological activities of this and structurally related isoflavones from Derris scandens provide a strong foundation for hypothesizing potential synergistic interactions. This guide explores these possibilities by comparing the known mechanisms of this compound's sister compounds with established synergistic therapeutic strategies, offering a roadmap for future research and drug development.

The isoflavones isolated from Derris scandens, including Derrisisoflavone A and Lupalbigenin, have demonstrated a range of biological activities, primarily anti-inflammatory and anti-cancer effects. These compounds are known to modulate key signaling pathways implicated in tumorigenesis and inflammation.

Known Biological Activities of Derris scandens Isoflavones

Research into the isoflavones found in Derris scandens has elucidated several mechanisms of action that are relevant to cancer and inflammatory diseases. The data presented below summarizes these findings and forms the basis for proposing synergistic combinations.

Compound/ExtractBiological ActivityMechanism of ActionCell Lines/ModelReference
Derrisisoflavone A Anti-inflammatorySuppression of iNOS, COX-2, IL-6, and 5-LOX gene expression.RAW 264.7 cells[1]
Anti-proliferative-Human cancer cell lines
EstrogenicPromotes proliferation of MCF-7 cells.MCF-7 cells[2][3]
Anti-androgenicSuppresses human androgen receptor gene expression.-[2][3]
Lupalbigenin Anti-cancerSuppression of EGFR and ERK1/2 signaling pathways, leading to apoptosis.Non-small cell lung cancer (NSCLC) cells[4]
Anti-cancerSensitizes lung cancer cells to anoikis by down-regulating AKT, ERK, and BCL-2.Human lung cancer cells[5]
Estrogen-antagonisticDecreased 17β-estradiol-induced cell proliferation.MCF-7 cells[2][3]
Anti-inflammatoryInhibition of nitric oxide (NO) production.RAW 264.7 cells[1]
Other D. scandens Isoflavones Anti-proliferativeDose-dependent decrease in cell viability and reduction of mitochondrial membrane potential.KB and NALM-6 cells[6][7][8]

Proposed Synergistic Combinations with this compound

Based on the known mechanisms of related isoflavones, this compound could potentially exhibit synergistic effects when combined with conventional chemotherapeutic agents or other targeted therapies. The following sections outline these hypothetical combinations.

Combination with EGFR Tyrosine Kinase Inhibitors (TKIs)

Rationale: Lupalbigenin, a closely related isoflavone, has been shown to suppress the EGFR and downstream ERK1/2 signaling pathways[4]. Combining an agent with this activity, such as this compound, with a known EGFR TKI (e.g., erlotinib, osimertinib) could lead to a more potent inhibition of this critical cancer-promoting pathway. Studies have shown that combining EGFR-TKIs with chemotherapy can have a synergistic effect in non-small cell lung cancer (NSCLC) cell lines[9].

Potential Advantages:

  • Overcoming acquired resistance to EGFR TKIs.

  • Achieving a greater anti-proliferative and pro-apoptotic effect at lower doses of each agent, potentially reducing toxicity.

Combination with MEK/ERK Inhibitors

Rationale: As the ERK1/2 pathway is a downstream effector of EGFR, directly targeting it in conjunction with an upstream inhibitor like this compound (assuming a similar mechanism to Lupalbigenin) could create a powerful vertical blockade of the signaling cascade. Combining MEK and PI3K inhibitors has been shown to induce synergistic apoptosis in tumors with certain mutations[7]. The combination of an ERK1/2 inhibitor with various other targeted agents, including EGFR and CDK4/6 inhibitors, has demonstrated strong synergism in preclinical models[10][11].

Potential Advantages:

  • Enhanced suppression of cell proliferation and survival signals.

  • Potential to be effective in tumors with resistance mechanisms upstream of MEK/ERK.

Combination with Anti-Androgen Therapies and Taxanes

Rationale: Derrisisoflavone A and other prenylated isoflavones from Derris scandens have been observed to suppress the gene expression of the human androgen receptor[2][3]. This suggests a potential role for this compound in prostate cancer therapy. Combining an anti-androgenic agent with taxane chemotherapy (e.g., docetaxel) is a standard treatment for metastatic castration-resistant prostate cancer[12][13][14]. Adding this compound to such a regimen could enhance the anti-androgenic effect.

Potential Advantages:

  • Increased inhibition of androgen receptor signaling.

  • Potential to resensitize tumors to anti-androgen therapy.

Combination with Anti-inflammatory Drugs and Chemotherapy

Rationale: Derrisisoflavone A and other related compounds exhibit anti-inflammatory properties by inhibiting key inflammatory mediators like COX-2[1]. Chronic inflammation is a known driver of cancer progression. The combination of COX-2 inhibitors with conventional chemotherapy has been shown to have synergistic or additive cytotoxic effects in various cancer models[5][8][15][16]. Some non-steroidal anti-inflammatory drugs (NSAIDs) can also enhance the cytotoxicity of certain chemotherapeutic agents[17].

Potential Advantages:

  • Reduction of the pro-tumorigenic inflammatory microenvironment.

  • Increased chemosensitivity of cancer cells.

Experimental Protocols for Evaluating Synergy

To validate the proposed synergistic effects of this compound, a series of well-established experimental protocols should be employed.

Cell Viability and Proliferation Assays
  • MTT/XTT Assay: To determine the half-maximal inhibitory concentration (IC50) of this compound and the combination drug individually.

  • Combination Index (CI): The Chou-Talalay method should be used to quantify the nature of the drug interaction (synergism, additivity, or antagonism) by calculating the CI. A CI value less than 1 indicates synergy.

  • Colony Formation Assay: To assess the long-term effect of the combination treatment on the clonogenic survival of cancer cells.

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: To quantify the percentage of apoptotic and necrotic cells using flow cytometry.

  • Western Blot Analysis: To measure the expression levels of key apoptosis-related proteins such as cleaved caspase-3, PARP, Bcl-2, and Bax.

Signaling Pathway Analysis
  • Western Blot Analysis: To investigate the effect of the combination treatment on the phosphorylation status and total protein levels of key signaling molecules in the EGFR/ERK, AKT, and NF-κB pathways.

Visualizing the Pathways and Workflow

To better understand the proposed mechanisms and the experimental approach, the following diagrams are provided.

G cluster_0 Proposed Synergistic Action of this compound DI This compound EGFR EGFR DI->EGFR Inhibition (Hypothesized) AR Androgen Receptor DI->AR Suppression (Hypothesized) COX2 COX-2 DI->COX2 Inhibition (Hypothesized) ERK ERK1/2 EGFR->ERK Activation Proliferation Cell Proliferation & Survival ERK->Proliferation AR->Proliferation Inflammation Inflammation COX2->Inflammation

Caption: Hypothetical signaling pathways targeted by this compound.

G cluster_1 Experimental Workflow for Synergy Assessment cluster_2 Assess Cellular Effects start Select Cancer Cell Lines ic50 Determine IC50 values (this compound & Combo Drug) start->ic50 combo_design Design Combination Ratios (Chou-Talalay Method) ic50->combo_design cell_treat Treat Cells with Single Agents and Combinations combo_design->cell_treat viability Cell Viability (MTT/XTT) cell_treat->viability apoptosis Apoptosis (Annexin V/PI) cell_treat->apoptosis clonogenic Colony Formation cell_treat->clonogenic pathway Analyze Signaling Pathways (Western Blot) cell_treat->pathway ci_calc Calculate Combination Index (CI) viability->ci_calc end Determine Synergy, Additivity, or Antagonism ci_calc->end

Caption: A typical experimental workflow for evaluating drug synergy.

Conclusion and Future Directions

While direct evidence for the synergistic effects of this compound is yet to be established, the mechanistic insights from related isoflavones strongly suggest its potential as a valuable component in combination therapies for cancer and inflammatory conditions. The proposed combinations with EGFR/MEK inhibitors, anti-androgens, and anti-inflammatory agents offer promising avenues for future research. The experimental workflows outlined in this guide provide a clear path for researchers to systematically evaluate these potential synergies. Further investigation into the precise molecular targets of this compound is warranted to refine these combination strategies and unlock its full therapeutic potential.

References

Independent Verification of Derrisisoflavone I's Spectral Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectral data for Derrisisoflavone I against other structurally similar isoflavones, supported by experimental data. All quantitative information is summarized in structured tables for straightforward comparison. Detailed methodologies for the cited key experiments are also provided.

Spectral Data Comparison

The following tables present a comparison of the ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound, Genistein, and Lupalbigenin. These compounds share a common isoflavone backbone, providing a basis for spectral comparison and verification.

Table 1: ¹H NMR Spectral Data (δ in ppm, J in Hz)

PositionThis compoundGenisteinLupalbigenin
28.51 (s)8.08 (s)7.80 (s)
6-6.28 (d, 2.1)-
8-6.42 (d, 2.1)-
2'7.05 (br. s)7.40 (d, 8.7)7.14 (d, 8.5)
3'---
5'6.82 (d, 8.0)6.88 (d, 8.7)6.82 (d, 8.5)
6'6.87 (br. d, 8.0)7.40 (d, 8.7)-
1''3.48 (d, 7.3)-3.29 (d, 7.2)
2''5.30 (t, 7.3)-5.18 (t, 7.2)
4''1.85 (s)-1.63 (s)
5''1.67 (s)-1.74 (s)
1'''7.07 (s)-3.30 (d, 7.3)
2'''--5.19 (t, 7.3)
4'''1.60 (s)-1.64 (s)
5'''1.60 (s)-1.75 (s)
OCH₃3.11 (s)--
5-OH13.21 (s)13.02 (s)13.00 (s)

Table 2: ¹³C NMR Spectral Data (δ in ppm)

PositionThis compoundGenisteinLupalbigenin
2155.6154.5155.9
3123.7122.5121.6
4181.2181.9180.5
4a105.4105.4105.2
5154.6162.2161.4
6108.299.4107.9
7157.9164.7162.8
8104.994.1107.9
8a157.9157.9157.3
1'123.7123.6123.5
2'115.9130.3130.2
3'147.7115.6114.9
4'147.7158.1157.4
5'115.9115.6114.9
6'115.9130.3130.2
1''21.3-21.3
2''122.6-122.0
3''131.2-130.9
4''25.8-25.7
5''17.9-17.7
1'''116.8-21.4
2'''78.1-122.1
3'''86.9-131.0
4'''25.0-25.8
5'''27.0-17.8
OCH₃50.1--

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaIonization ModeObserved m/z
This compoundC₂₆H₂₆O₇HRESIMS (-)449.1607 [M-H]⁻
GenisteinC₁₅H₁₀O₅ESI-MS (-)269.0 [M-H]⁻
LupalbigeninC₂₅H₂₆O₅ESI-MS (+)407.2 [M+H]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified isoflavone.

    • Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent depends on the solubility of the compound.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (General):

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • ¹H NMR:

      • Pulse Program: Standard single-pulse sequence.

      • Acquisition Time: 2-3 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 16-64, depending on the sample concentration.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
  • Sample Preparation:

    • Prepare a dilute solution of the purified isoflavone (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The solvent should be compatible with mass spectrometry (i.e., volatile and able to promote ionization).

  • Instrument Parameters (General):

    • Mass Spectrometer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.

    • Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative ion mode. The choice of polarity depends on the analyte's ability to gain or lose a proton. For isoflavones, negative mode is often used to observe the [M-H]⁻ ion.

    • Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Mass Range: Set the mass analyzer to scan a range that includes the expected molecular weight of the analyte.

    • Resolution: Set the instrument to a high-resolution mode (e.g., >10,000) to enable accurate mass measurement.

  • Data Analysis:

    • Acquire the mass spectrum.

    • Determine the accurate mass of the molecular ion peak (e.g., [M-H]⁻ or [M+H]⁺).

    • Use the accurate mass to calculate the elemental composition of the ion and confirm the molecular formula of the compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Verification start Purified this compound nmr_sample Dissolve in Deuterated Solvent start->nmr_sample ms_sample Dissolve in MS-grade Solvent start->ms_sample nmr NMR Spectrometer (¹H & ¹³C) nmr_sample->nmr ms HRESIMS ms_sample->ms nmr_process NMR Data Processing (FT, Phasing, Calibration) nmr->nmr_process ms_process MS Data Analysis (Accurate Mass, Formula) ms->ms_process comparison Comparison with Reference Data nmr_process->comparison ms_process->comparison end Verified Spectral Data comparison->end

Caption: Workflow for the independent verification of this compound's spectral data.

Hypothetical Isoflavone Signaling Pathway in Inflammation

isoflavone_signaling cluster_cell Macrophage cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates NFkB_IkB NF-κB/IκB (Inactive) IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (Active) NFkB_IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to inflammatory_genes Inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->inflammatory_genes Induces Transcription inflammation Inflammation inflammatory_genes->inflammation Derrisisoflavone_I This compound Derrisisoflavone_I->IKK Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

Comparing the antimicrobial spectrum of Derris scandens isoflavonoids

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Antimicrobial Spectrum of Isoflavonoids from Derris scandens

For Immediate Release

This guide provides a detailed comparison of the antimicrobial properties of various isoflavonoids isolated from the medicinal plant Derris scandens. The information is intended for researchers, scientists, and professionals in the field of drug development who are exploring natural sources for novel antimicrobial agents. This document summarizes quantitative antimicrobial data, outlines experimental methodologies, and visualizes the general workflow for such studies.

Quantitative Antimicrobial Spectrum of Derris scandens Isoflavonoids

The antimicrobial efficacy of isoflavonoids extracted from Derris scandens has been evaluated against a range of pathogenic microorganisms. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for several of these compounds. The data presented in the table below is a compilation of findings from multiple research studies.

IsoflavonoidGram-Positive BacteriaMIC (µg/mL)Gram-Negative BacteriaMIC (µg/mL)MycobacteriaMIC (µg/mL)
Scandenone Staphylococcus aureus0.5 - 2, >64[1]Escherichia coli2, >64[1]Mycobacterium smegmatis< 1[2]
Enterococcus faecalis0.5[1]Pseudomonas aeruginosa-
Staphylococcus epidermidis2[1]
Bacillus subtilis2[1]
MRSA2-4[1]
Osajin Staphylococcus aureus2[1]Escherichia coli>64
MRSA2[1]
Enterococcus faecalis8[1]
6,8-Diprenylgenistein Staphylococcus aureus16Escherichia coli>64
MRSA4
Enterococcus faecalis16
Dalpanitin Staphylococcus aureus23[3]Escherichia coli94[3]
Pseudomonas aeruginosa94[3]
Vicenin-3 Staphylococcus aureus23[3]-
Scandenin Bacillus megateriumStrong ActivityEscherichia coliStrong Activity
Scandenin A -Good Activity-Good Activity

*Qualitative assessment from agar diffusion assays; specific MIC values not provided.[4][5]

Experimental Protocols

The data presented above is primarily derived from studies employing standardized methods for antimicrobial susceptibility testing. The two most common methods are the broth microdilution and agar well diffusion assays.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Isoflavonoid Solutions : Pure isolated isoflavonoids are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • Serial Dilutions : A series of twofold dilutions of the isoflavonoid stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in 96-well microtiter plates.

  • Inoculum Preparation : The test microorganism is cultured to a specific density, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Incubation : The microtiter plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination : The MIC is visually determined as the lowest concentration of the isoflavonoid that completely inhibits the growth of the microorganism. This is observed as the absence of turbidity in the well.

Agar Well Diffusion Assay

The agar well diffusion method is a widely used qualitative or semi-quantitative technique to screen for antimicrobial activity.

  • Inoculation of Agar Plates : A standardized inoculum of the test microorganism is uniformly spread over the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Creation of Wells : Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.

  • Application of Isoflavonoids : A fixed volume of the isoflavonoid solution at a known concentration is added to each well.

  • Incubation : The plates are incubated under suitable conditions for the growth of the microorganism.

  • Observation of Inhibition Zones : The antimicrobial agent diffuses from the well into the agar. If the isoflavonoid is active against the microorganism, a clear zone of no growth will be observed around the well. The diameter of this zone of inhibition is measured to assess the extent of the antimicrobial activity.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the isolation and antimicrobial evaluation of isoflavonoids from Derris scandens.

Antimicrobial Isoflavonoid Discovery Workflow cluster_extraction Plant Material Processing and Extraction cluster_isolation Isolation and Identification cluster_testing Antimicrobial Activity Testing plant Derris scandens Plant Material (Stems/Roots) drying Drying and Grinding plant->drying extraction Solvent Extraction (e.g., Ethanol, Chloroform) drying->extraction crude_extract Crude Extract extraction->crude_extract fractionation Bioassay-Guided Fractionation chromatography Chromatography (e.g., Column, HPLC) fractionation->chromatography pure_compounds Pure Isoflavonoids (e.g., Scandenone, Osajin) chromatography->pure_compounds identification Spectroscopic Identification (NMR, MS) pure_compounds->identification mic_determination MIC Determination (Broth Microdilution) pure_compounds->mic_determination screening Initial Screening (e.g., Agar Diffusion) screening->mic_determination data_analysis Data Analysis and Comparison mic_determination->data_analysis crude_extract->fractionation crude_extract->screening

Caption: Workflow for Isoflavonoid Antimicrobial Discovery.

References

Safety Operating Guide

Navigating the Disposal of Derrisisoflavone I: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of Derrisisoflavone I, a substance not classified as a hazardous mixture.[1] While this compound is not considered hazardous, adherence to established laboratory disposal protocols is mandatory to maintain safety and environmental responsibility.[1]

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, a lab coat, and gloves.[1] In the case of accidental spills, the material should be absorbed with a liquid-binding material such as diatomite or universal binders.[1] Surfaces and equipment that have come into contact with the substance should be decontaminated by scrubbing with alcohol.[1]

Step-by-Step Disposal Procedures

The disposal of this compound and its contaminated materials should always be in accordance with prevailing country, federal, state, and local regulations.[1] The following steps provide a general framework for the safe disposal of small quantities of this compound typically generated in a research setting.

  • Waste Characterization and Segregation : Although not classified as hazardous, treat this compound as a chemical waste product. It should be segregated from other waste streams to prevent accidental mixing with incompatible materials.

  • Container Labeling : The waste container holding this compound should be clearly labeled with the chemical name and marked as "non-hazardous waste" for disposal.

  • Disposal of Pure Substance : Unused or expired this compound should be disposed of through your institution's chemical waste program. Do not pour the substance down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Disposal of Contaminated Materials : Items such as gloves, absorbent pads, and pipette tips that are contaminated with this compound should be collected in a designated, sealed waste container and disposed of through the chemical waste stream.

  • Empty Container Disposal : Once a container of this compound is empty, it should be triple-rinsed with an appropriate solvent (e.g., alcohol). The rinsate from the first rinse must be collected and disposed of as chemical waste. Subsequent rinses may be permissible for drain disposal, but this should be confirmed with your EHS office. After triple-rinsing, deface or remove the original label, and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional guidelines.

Quantitative Data Summary

Currently, there is no specific quantitative data available in the provided Safety Data Sheet regarding disposal limits or environmental impact. The key takeaway is the qualitative classification as a non-hazardous substance.

ParameterValueSource
Hazard Classification Not a hazardous substance or mixtureGlpBio SDS[1]
Disposal Guideline In accordance with prevailing country, federal, state and local regulationsGlpBio SDS[1]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

start Start: this compound Disposal Required is_pure Is the material pure This compound? start->is_pure is_contaminated Is it a contaminated item (e.g., gloves, glassware)? is_pure->is_contaminated No dispose_chemical_waste Dispose as non-hazardous chemical waste via institutional EHS program. is_pure->dispose_chemical_waste Yes is_container Is it an empty container? is_contaminated->is_container No collect_contaminated Collect in a sealed, labeled container. is_contaminated->collect_contaminated Yes end End of Disposal Process dispose_chemical_waste->end triple_rinse Triple-rinse container with appropriate solvent. is_container->triple_rinse Yes is_container->end No collect_rinsate Collect first rinsate as chemical waste. triple_rinse->collect_rinsate dispose_rinsate Dispose of subsequent rinsate per EHS guidelines. collect_rinsate->dispose_rinsate dispose_container Deface label and dispose of container as regular laboratory waste. dispose_rinsate->dispose_container dispose_container->end collect_contaminated->dispose_chemical_waste

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Derrisisoflavone I

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for the handling of Derrisisoflavone I in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment (PPE), operational plans, and disposal methods.

Key Safety Information Summary

While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is crucial.[1] The following table summarizes the key safety data and recommendations.

CategoryInformationSource
Product Identifier This compoundGlpBio SDS[1]
CAS Number 2172624-66-5GlpBio SDS[1]
Molecular Formula C26H26O7GlpBio SDS[1]
Molecular Weight 450.48GlpBio SDS[1]
GHS Classification Not a hazardous substance or mixtureGlpBio SDS[1]
Primary Routes of Exposure Inhalation, eye contact, skin contactGlpBio SDS[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agentsGlpBio SDS[1]
Storage Conditions Stable under recommended storage conditionsGlpBio SDS[1]
Hazardous Decomposition Under fire conditions, may decompose and emit toxic fumesGlpBio SDS[1]

Personal Protective Equipment (PPE)

Standard laboratory PPE is recommended to minimize exposure and ensure safe handling.

PPE CategoryRecommendationRationale
Eye Protection Safety glasses or gogglesProtects against accidental splashes or dust particles.
Hand Protection Protective gloves (e.g., nitrile)Prevents direct skin contact with the substance.[1]
Body Protection Impervious clothing (e.g., lab coat)Protects skin from accidental spills.[1]
Respiratory Protection Suitable respiratorRecommended, especially when handling the powder form, to avoid inhalation of dust.[1]

Experimental Protocol: Handling this compound Powder

The following is a general step-by-step protocol for handling this compound in its powdered form in a laboratory setting.

  • Preparation :

    • Ensure a clean and organized workspace.

    • Verify that a safety shower and eye wash station are accessible.[1]

    • Don the appropriate PPE as outlined in the table above.

  • Weighing and Aliquoting :

    • Conduct all weighing and handling of the powder within a chemical fume hood or an area with appropriate exhaust ventilation to minimize inhalation risk.[1]

    • Use a dedicated spatula and weighing paper.

    • Carefully transfer the desired amount of this compound to a suitable container.

    • Close the primary container tightly after use.

  • Dissolving the Compound :

    • Add the desired solvent to the container with the this compound powder.

    • Gently swirl or vortex the container to dissolve the compound. Use sonication if necessary and appropriate for the solvent and experiment.

  • Post-Handling :

    • Clean the spatula and work area thoroughly.

    • Decontaminate surfaces by scrubbing with alcohol.[1]

    • Dispose of all contaminated disposables (e.g., weighing paper, pipette tips) in a designated chemical waste container.

Spill and Disposal Procedures

Spill Cleanup : In the event of a spill, follow these steps:

  • Evacuate personnel from the immediate area if necessary.[1]

  • Ensure adequate ventilation.[1]

  • For liquid spills, absorb the solution with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]

  • For powder spills, carefully sweep or vacuum the material, avoiding dust formation.

  • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]

  • Dispose of all contaminated materials as hazardous waste.[1]

Disposal : Dispose of this compound and any contaminated materials in accordance with prevailing country, federal, state, and local regulations.[1] Do not dispose of the substance down the drain or into water courses.[1]

Visual Safety Workflows

The following diagrams illustrate the procedural workflow for handling this compound and the decision-making process for selecting appropriate PPE.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Clean Workspace prep_ppe->prep_workspace prep_safety Verify Safety Equipment Access prep_workspace->prep_safety handling_weigh Weigh Powder in Fume Hood prep_safety->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Surfaces & Tools handling_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Caption: Workflow for Safe Handling of this compound.

start Start: Assess Task handling_powder Handling Powder? start->handling_powder large_volume Large Volume or Splash Risk? handling_powder->large_volume No ppe_respirator Add Respirator handling_powder->ppe_respirator Yes ppe_basic Standard PPE: Lab Coat, Gloves, Safety Glasses large_volume->ppe_basic No ppe_faceshield Add Face Shield large_volume->ppe_faceshield Yes ppe_respirator->large_volume ppe_faceshield->ppe_basic

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.